Technical Documentation Center

AG-490 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: AG-490
  • CAS: 134036-52-5

Core Science & Biosynthesis

Foundational

AG-490: A Technical Guide to Dual JAK2 and EGFR Inhibition

[1] Executive Summary AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family.[1][2][3][4] Originally developed as a selective inhibitor of the Epidermal Growth Factor Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family.[1][2][3][4] Originally developed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), it gained prominence as a pivotal tool compound for blocking the Janus Kinase 2 (JAK2) signaling axis.[1] This guide provides a rigorous technical framework for utilizing AG-490 in signal transduction research, emphasizing its dual-mechanism profile, experimental optimization, and data interpretation.[1]

Mechanistic Profile & Pharmacodynamics[1]

Dual-Target Inhibition Logic

AG-490 functions as an ATP-competitive inhibitor.[1][5] It occupies the catalytic binding site of the target kinase, preventing the transfer of the


-phosphate from ATP to the tyrosine residue of the substrate.
  • EGFR Inhibition: AG-490 inhibits the autophosphorylation of EGFR (ErbB1) with high potency.[1][6] This blockade arrests downstream Ras/MAPK and PI3K/Akt pro-survival signaling.

  • JAK2 Inhibition: AG-490 effectively blocks the constitutive or cytokine-induced activation of JAK2.[1][4] This prevents the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5, thereby suppressing nuclear translocation and gene transcription associated with proliferation and survival.

Quantitative Potency Data

The following IC


 values represent the concentration required for 50% inhibition of kinase activity. Note the divergence between cell-free (enzymatic) and cell-based assays, which dictates experimental dosing.[1]
Target KinaseAssay TypeIC

Value
Selectivity Note
EGFR Cell-Free Kinase Assay0.1 µMHighly selective vs. Lck, Lyn, Btk
EGFR Cell-Based (Autophosphorylation)~2 - 10 µMDependent on cell line/ATP concentration
JAK2 Cell-Free / Immunocomplex~10 µMBlocks constitutive activation
ErbB2 (HER2) Cell-Free Kinase Assay13.5 µMModerate cross-reactivity
JAK3 Cell-Based (T-cells)~20 - 50 µMLess potent than JAK2 inhibition

Critical Insight: AG-490 is not absolutely selective.[1][3] At concentrations >50 µM, it may inhibit other kinases.[4] Researchers must use dose-titration controls to distinguish specific effects from off-target toxicity.[1]

Physicochemical Properties & Reconstitution[1][7]

AG-490 is hydrophobic and unstable in aqueous solution over time.[1] Proper handling is the first step in a self-validating protocol.[1]

  • Chemical Name: (E)-N-Benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide[1]

  • Molecular Weight: 294.30 g/mol [1][6]

  • Solubility: Insoluble in water; Soluble in DMSO (>14 mg/mL) and Ethanol.[3][7]

Reconstitution Protocol
  • Solvent Choice: Use anhydrous, sterile DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol for long-term storage due to evaporation and oxidation risks.[1]

  • Stock Preparation: Prepare a 10 mM or 50 mM stock solution.

    • Calculation: To make 1 mL of 50 mM stock, dissolve 14.7 mg of AG-490 in 1 mL DMSO.

  • Storage: Aliquot immediately into light-protective (amber) tubes. Store at -20°C .

    • Stability:[1][2][3][8] Stable for 1-2 months at -20°C. Do not refreeze aliquots more than once.

  • Working Solution: Dilute the stock directly into culture media immediately prior to use. Vortex vigorously. Ensure final DMSO concentration is <0.1% to avoid solvent cytotoxicity.[1][7]

Experimental Applications & Protocols

Protocol A: Validation of JAK2/STAT3 Inhibition (Western Blot)

This protocol is designed to confirm that AG-490 is physically inhibiting the phosphorylation of JAK2 and its downstream effector STAT3.[1]

Objective: Assess reduction in p-Tyr1007/1008-JAK2 and p-Tyr705-STAT3.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HEL, DU145, or cytokine-dependent lines) to reach 70% confluency.[1]

  • Serum Starvation (Crucial): Wash cells 2x with PBS and incubate in serum-free media for 4–12 hours.

    • Rationale: Starvation reduces basal phosphorylation noise, allowing clear observation of inhibition against a specific stimulus (e.g., IL-6 or EGF).[1]

  • Inhibitor Pre-treatment: Add AG-490 at graded concentrations (e.g., 0, 10, 50, 100 µM).[1] Incubate for 2–16 hours .

    • Note: While 16 hours is common for phenotypic changes (apoptosis), a 2-hour pre-treatment is often sufficient for signaling blockade and reduces off-target toxicity risks.[1]

  • Stimulation: Challenge cells with the relevant ligand (e.g., IL-6 10 ng/mL or EGF 100 ng/mL) for 15–30 minutes .[1]

    • Control: Include a "No Inhibitor + Stimulus" positive control and a "No Inhibitor + No Stimulus" negative control.

  • Lysis & Preservation: Rapidly aspirate media and lyse in RIPA buffer supplemented with Protease Inhibitors (PMSF, Aprotinin) and Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

    • Trustworthiness Check:[1] Failure to add phosphatase inhibitors will result in false negatives (loss of signal).[1]

  • Immunoblotting:

    • Probe membrane with anti-phospho-STAT3 (Tyr705).[1]

    • Strip and Reprobe (or run duplicate gel) for Total STAT3 .

    • Validation: Efficacy is confirmed only if p-STAT3 decreases while Total STAT3 remains constant.[1]

Protocol B: Functional Proliferation Assay

Objective: Determine the IC


 of AG-490 on cell viability.
  • Seeding: Seed 5,000 cells/well in a 96-well plate. Allow attachment (overnight).

  • Dosing: Prepare serial dilutions of AG-490 in media (0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: All wells must contain the same final concentration of DMSO (e.g., 0.1%).

  • Incubation: Incubate for 24–72 hours depending on the cell doubling time.

  • Readout: Add viability reagent (MTT, WST-1, or CellTiter-Glo).[1] Incubate 1–4 hours.

  • Analysis: Plot Absorbance/Luminescence vs. Log[Concentration]. Fit to a non-linear regression curve (Sigmoidal dose-response).

Pathway Visualization

The following diagram illustrates the dual inhibition points of AG-490 and the consequent blockade of downstream transcriptional activators.

AG490_Mechanism cluster_JAK JAK/STAT Pathway cluster_EGFR EGFR Pathway AG490 AG-490 (Tyrphostin B42) JAK2 JAK2 Kinase AG490->JAK2 ATP Competition (Inhibition) EGFR EGFR (ErbB1) AG490->EGFR Autophosphorylation Blockade Cytokine Cytokine (IL-6, IL-2) Receptor_JAK Cytokine Receptor Cytokine->Receptor_JAK Receptor_JAK->JAK2 Activation STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation Apoptosis Apoptosis Induction JAK2->Apoptosis Inhibition leads to pSTAT3 p-STAT3 (Active) Proliferation Cell Proliferation pSTAT3->Proliferation Blocked EGF EGF Ligand EGF->EGFR Binding MAPK MAPK/ERK EGFR->MAPK Signaling Cascade PI3K PI3K/Akt EGFR->PI3K MAPK->Proliferation Blocked

Figure 1: Mechanistic action of AG-490 targeting JAK2 and EGFR kinase domains, resulting in the suppression of STAT3 and MAPK/Akt signaling axes.

Critical Assessment & Limitations

While AG-490 is a "gold standard" historical compound, modern research requires awareness of its limitations to ensure data integrity (E-E-A-T).

  • Metabolic Instability: AG-490 is rapidly metabolized in vivo, limiting its utility as a clinical therapeutic.[1] For animal studies, it often requires high frequency dosing or local administration. It is primarily a tool compound for in vitro mechanistic validation.[1]

  • Selectivity Window: The window between specific JAK2 inhibition (~10–50 µM) and broad kinase toxicity (>100 µM) is narrow.[1]

    • Recommendation: Always validate findings with a second, structurally distinct inhibitor (e.g., WP1066 for JAK2 or Gefitinib for EGFR) or siRNA knockdown to confirm the phenotype is target-specific.[1]

  • Reversibility: As a competitive inhibitor, its effects are reversible upon washout. This allows for "pulse-chase" experiments to study signaling recovery kinetics.[1]

References

  • Gazit, A., et al. (1991).[1] Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[1] Journal of Medicinal Chemistry.

  • Meydan, N., et al. (1996).[1] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[1][4][6][9][10] Nature.[1] [1]

  • Wang, L.H., et al. (1999).[1] JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[1][4] The Journal of Immunology.

  • Levitzki, A. & Gazit, A. (1995).[1] Tyrosine kinase inhibition: an approach to drug development. Science. [1]

  • Burdelya, L., et al. (2002).[1] Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone.[1][6] Molecular Cancer Therapeutics.[1]

Sources

Exploratory

The Role of AG-490 in Inhibiting STAT3 Phosphorylation

Executive Summary AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor that historically served as a benchmark molecule for interrogating the JAK/STAT signaling pathway. While newer, more potent inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor that historically served as a benchmark molecule for interrogating the JAK/STAT signaling pathway. While newer, more potent inhibitors (e.g., Ruxolitinib, Stattic) have entered the field, AG-490 remains a critical tool for establishing mechanistic causality in in vitro models of cancer and inflammation.

This guide details the molecular mechanics of AG-490, provides a rigorous, self-validating experimental protocol, and addresses the compound's specific physicochemical limitations—factors often overlooked that lead to experimental failure.

Molecular Mechanism: The JAK2/STAT3 Axis[1]

AG-490 functions as a substrate mimic, belonging to the tyrphostin family of inhibitors.[1] It operates primarily by blocking the kinase activity of Janus Kinase 2 (JAK2).

The Signaling Cascade

Under normal physiological conditions, cytokines (e.g., IL-6) bind to cell surface receptors (e.g., gp130), causing receptor dimerization and the trans-phosphorylation of associated JAKs. Activated JAKs phosphorylate tyrosine residues on the receptor tail, creating docking sites for STAT3.

AG-490 Intervention:

  • Competitive Inhibition: AG-490 competes for the substrate binding site on the JAK2 kinase domain.

  • Phosphorylation Blockade: By inhibiting JAK2, AG-490 prevents the phosphorylation of STAT3 at Tyr705 .

  • Functional Silencing: Unphosphorylated STAT3 cannot dimerize or translocate to the nucleus, thereby silencing the transcription of pro-survival genes (Bcl-xL, Cyclin D1, c-Myc).

Pathway Visualization

JAK_STAT_Pathway node_receptor Cytokine Receptor (gp130) node_jak JAK2 (Janus Kinase) node_receptor->node_jak Recruitment node_stat3_active p-STAT3 (Tyr705) (Dimer) node_jak->node_stat3_active Phosphorylation node_ag490 AG-490 (Inhibitor) node_ag490->node_jak Blocks Kinase Domain node_stat3_inactive STAT3 (Monomer) node_stat3_inactive->node_stat3_active Inhibited by AG-490 node_nucleus Nucleus (Transcriptional Activation) node_stat3_active->node_nucleus Translocation

Figure 1: Mechanism of Action. AG-490 selectively inhibits JAK2, preventing the phosphorylation cascade required for STAT3 dimerization and nuclear entry.

Technical Specifications & Pharmacodynamics

To ensure experimental success, researchers must understand the physicochemical constraints of AG-490. Unlike modern clinical inhibitors, AG-490 is chemically labile.

Key Parameters Table[3][4]
ParameterSpecificationCritical Note
Molecular Weight 294.30 g/mol
Primary Target JAK2 (IC₅₀ ≈ 10 µM)Also inhibits JAK3 in some lines.[2][3]
Off-Target Effects EGFR (IC₅₀ ≈ 0.1 - 5 µM)High Risk: At standard JAK2 inhibitory doses (50 µM), EGFR is completely blocked.
Solubility DMSO (up to 25 mg/mL)Insoluble in water. Precipitates immediately in aqueous media if not diluted correctly.
Stability Low Half-life in culture media is <12 hours. Degrades into inactive metabolites.
Appearance Yellow SolidIf stock solution turns dark orange/brown, it has oxidized. Discard.
Expertise Insight: The Specificity Paradox

While AG-490 is cited as a JAK2 inhibitor, its IC₅₀ for EGFR is actually lower than for JAK2.

  • Implication: If you observe an effect at 1–5 µM, it is likely driven by EGFR inhibition, not JAK2/STAT3.

  • Validation: To claim JAK2/STAT3 specificity, you must use concentrations typically between 50–100 µM and validate with Western Blotting for p-STAT3 vs. p-EGFR.

Experimental Framework: Validated Protocol

This protocol is designed for adherent cancer cell lines (e.g., HeLa, MDA-MB-231, DU145). It incorporates a "Serum Starvation" step, which is non-negotiable for observing clear phosphorylation induction.

Workflow Diagram

Experimental_Workflow step1 1. Cell Seeding (70-80% Confluency) step2 2. Serum Starvation (12-16 Hours) step1->step2 step3 3. AG-490 Pre-treatment (50-100 µM, 2-4 Hours) step2->step3 step4 4. Stimulation (IL-6, 30 mins) step3->step4 step5 5. Lysis & Western Blot step4->step5

Figure 2: Sequential treatment workflow. Note the pre-treatment step is critical before cytokine stimulation.

Step-by-Step Methodology
Phase 1: Preparation
  • Stock Solution: Dissolve AG-490 in sterile DMSO to 50 mM or 100 mM.

    • Critical: Aliquot into small volumes (20-50 µL) and store at -20°C. Never freeze-thaw more than once.

  • Cell Culture: Seed cells to reach 70-80% confluency. Over-confluent cells have high basal STAT3 activation due to cell-cell contact.

Phase 2: Treatment
  • Starvation: Aspirate growth media, wash with PBS, and replace with serum-free media for 12–16 hours.

    • Why? Serum contains growth factors that activate STAT3. Starvation reduces the "noise" (basal p-STAT3) to near zero.

  • Inhibitor Addition:

    • Thaw AG-490 stock.

    • Dilute directly into warm serum-free media to reach 50 µM or 100 µM .

    • Incubate cells for 2–4 hours . (Longer incubations >16h may lead to compound degradation and loss of inhibition).

  • Stimulation (The Trigger):

    • Add IL-6 (typically 10-50 ng/mL) directly to the media containing AG-490.

    • Incubate for 15–30 minutes . Phosphorylation is rapid; longer times allow phosphatases to degrade the signal naturally.

Phase 3: Analysis (Western Blot)
  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride). This is mandatory to preserve p-STAT3.

  • Immunoblotting Targets:

    • Primary: p-STAT3 (Tyr705).

    • Control: Total STAT3 (to prove protein wasn't degraded).

    • Loading Control: GAPDH or

      
      -Actin.
      

Data Interpretation & Troubleshooting

Expected Results
  • Vehicle (DMSO) + IL-6: Strong band for p-STAT3.

  • AG-490 + IL-6: Significant reduction or disappearance of the p-STAT3 band.

  • Total STAT3: Should remain constant across all lanes.

Common Pitfalls
ObservationRoot CauseCorrective Action
No p-STAT3 signal in Control Phosphatases active during lysis.Add fresh Na₃VO₄ and PMSF to lysis buffer. Keep lysates on ice.
No inhibition by AG-490 Compound degradation.AG-490 is unstable. Use a fresh aliquot. Do not pre-dilute in media hours before use.
Cell death in all treated wells Toxicity / DMSO volume.Ensure final DMSO concentration is <0.1%. AG-490 >100 µM is often cytotoxic.
Inhibition seen at 1 µM Off-target EGFR effect.Verify if the pathway is actually EGFR-driven. Use a specific EGFR inhibitor (e.g., Gefitinib) as a control.

Comparative Analysis: AG-490 vs. Next-Gen

While AG-490 is the classic choice, researchers should be aware of its position in the inhibitor landscape.

  • AG-490:

    • Pros: Inexpensive, vast literature history, blocks upstream JAK2.

    • Cons: Low potency (µM range), metabolic instability, EGFR off-target activity.

  • Stattic:

    • Mechanism:[1][4][5] Inhibits the SH2 domain of STAT3 directly (prevents dimerization), independent of upstream kinases.

    • Use Case: Use if you suspect STAT3 is activated by non-JAK kinases (e.g., Src, Abl).

  • Ruxolitinib / Tofacitinib:

    • Mechanism:[1][4][5] Clinical-grade JAK1/2 inhibitors.

    • Use Case: Nanomolar potency.[2] Much more specific than AG-490.

References

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor.[6] Nature, 379, 645–648.

    • [Link]

    • Significance: The foundational paper identifying AG-490 as a specific JAK2 inhibitor.[7]

  • Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves potent antitumor effects in a murine model of hepatocellular carcinoma. Molecular Cancer Therapeutics, 1(11), 893-899.

    • [Link]

    • Significance: Demonstrates in vivo application and immune modul
  • Gazit, A., et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896-1907.

    • [Link]

    • Significance: Establishes the chemical structure and EGFR off-target profile.
  • SelleckChem Technical Data. AG-490 (Tyrphostin B42)

    • Significance: Source for solubility, stability, and IC50 data.[5][8]

Sources

Foundational

Technical Guide: Strategic Modulation of Cytokine Signaling via AG-490

Content Type: Technical Whitepaper & Experimental Guide Subject: Tyrphostin AG-490 (Tyrphostin B42) Target Audience: Senior Researchers, Pharmacologists, and Assay Developers Executive Summary: The AG-490 Paradox AG-490...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Tyrphostin AG-490 (Tyrphostin B42) Target Audience: Senior Researchers, Pharmacologists, and Assay Developers

Executive Summary: The AG-490 Paradox

AG-490 is a cornerstone compound in the history of signal transduction research, widely cited as a specific inhibitor of Janus Kinase 2 (JAK2). However, for the modern researcher, relying on AG-490 requires a nuanced understanding of its "dirty" kinase profile. While it effectively blocks the JAK/STAT pathway—critical for IL-6, IL-2, and IFN-


 signaling—it exhibits equipotent (and often superior) inhibition of EGFR and ErbB2.

This guide moves beyond the basic datasheet. It provides a rigorous, self-validating framework for using AG-490 to dissect cytokine signaling, ensuring that observed phenotypes are attributable to the intended pathway and not off-target toxicity.

Mechanistic Architecture

The Canonical Blockade

AG-490 functions as a substrate-competitive inhibitor. By mimicking the tyrosine substrate, it occupies the catalytic domain of the kinase, preventing the trans-phosphorylation required for activation.

  • Ligand Binding: Cytokines (e.g., IL-6) bind to their receptor complex (IL-6R/gp130), causing receptor dimerization.

  • JAK Recruitment: JAK2 kinases associated with the receptor cytoplasmic tails are brought into proximity.

  • Inhibition Point: AG-490 inhibits the autophosphorylation of JAK2.

  • Downstream Silence: Without active JAK2, STAT3 cannot be recruited, phosphorylated (at Tyr705), or dimerized. Nuclear translocation and gene transcription (e.g., Bcl-xL, c-Myc) are halted.

The Specificity Challenge

Data indicates AG-490 is not JAK2-selective in cell-free assays. It inhibits EGFR with significantly higher potency.

Table 1: Kinase Selectivity Profile (Cell-Free Assays)

Target KinaseIC50 ValuePhysiological Implication
EGFR ~0.1 µMHigh Risk: Blocks proliferation in epithelial lines independent of JAK2.
ErbB2 (HER2) ~13.5 µMModerate Risk: Relevant in breast/ovarian cancer models.
JAK2 ~10 - 50 µMPrimary Target: Requires higher concentrations for effective blockade.
JAK3 > 50 µMLow Risk: Minimal crossover at standard doses (10-50 µM).
Lck / Lyn / Src InactiveSafe: Suitable for use in T-cell receptor studies without Src interference.

Note: In whole-cell assays, the IC50 for JAK2 inhibition often shifts to 10–50 µM due to ATP competition and cellular permeability.

Pathway Visualization

AG490_Pathway node_cytokine Cytokine (IL-6/IL-2) node_receptor Receptor Complex (gp130 / IL-2R) node_cytokine->node_receptor Binding node_jak JAK2 / JAK3 (Tyrosine Kinase) node_receptor->node_jak Activation node_stat STAT3 / STAT5 (Monomer) node_jak->node_stat Phosphorylation (Tyr705) node_pstat p-STAT Dimer (Active) node_stat->node_pstat Dimerization node_nucleus Nucleus (Gene Transcription) node_pstat->node_nucleus Translocation node_ag490 AG-490 (Inhibitor) node_ag490->node_jak Blocks ATP Binding node_egfr OFF-TARGET: EGFR Signaling node_ag490->node_egfr Potent Inhibition (IC50 ~0.1uM)

Figure 1: Mechanism of Action. AG-490 intercepts the signaling cascade at the JAK level but possesses a critical off-target inhibitory effect on EGFR.

Strategic Protocol: IL-6 Induced STAT3 Inhibition

This protocol is designed for Scientific Integrity . It includes mandatory checkpoints to validate that the observed effects are JAK2-mediated.

Model System: HepG2 (Hepatocellular carcinoma) or T-cell lines. Readout: Western Blot for p-STAT3 (Tyr705).

Reagent Preparation (The "Hidden" Variable)

AG-490 is hydrophobic and prone to precipitation in aqueous media.

  • Stock Solution: Dissolve in 100% DMSO to 50 mM .

    • Scientist's Note: Do not use ethanol if possible; DMSO offers better stability.

  • Storage: Aliquot into single-use vials (20-50 µL) and store at -20°C. Do not freeze-thaw.

  • Working Solution: Dilute stock directly into serum-free media immediately prior to use.

Experimental Workflow

AG490_Workflow step1 1. Cell Seeding (70% Confluency) step2 2. Serum Starvation (12-16 Hours) step1->step2 Sync Cycle step3 3. AG-490 Pre-treatment (4 Hours) step2->step3 Block Basal step4 4. Cytokine Stimulation (IL-6, 15-30 mins) step3->step4 Competition step5 5. Rapid Lysis (Phosphatase Inhibitors) step4->step5 Capture State

Figure 2: Temporal Workflow. Note the extended starvation and pre-treatment times, which are critical for AG-490 efficacy compared to newer inhibitors.

Step-by-Step Methodology

Phase 1: Synchronization

  • Seed cells to reach 70-80% confluency.

  • Wash 2x with PBS.

  • Incubate in serum-free media for 12–16 hours.

    • Why? Serum contains growth factors (EGF, PDGF) that activate AG-490 off-targets (EGFR) and obscure JAK2-specific data.

Phase 2: Inhibition (The Critical Window) 4. Prepare AG-490 working dilutions in serum-free media.

  • Dose Response: 0, 10, 25, 50, 100 µM.
  • Vehicle Control: DMSO equivalent to the highest dose (e.g., 0.2%).
  • Incubate cells with AG-490 for 3 to 4 hours at 37°C.
  • Why? Unlike Ruxolitinib (fast kinetics), AG-490 requires longer pre-incubation to effectively compete with high intracellular ATP levels and stabilize the inactive kinase conformation.

Phase 3: Stimulation & Capture 6. Add IL-6 (final conc. 10–50 ng/mL) directly to the media containing AG-490. 7. Incubate for 15–30 minutes .

  • Why? STAT3 phosphorylation peaks rapidly. Longer incubations allow phosphatases to degrade the signal naturally, leading to false positives.
  • Aspirate media and immediately lyse in ice-cold RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and Protease Inhibitors .
Self-Validating System (Quality Control)

To ensure your data is publishable (E-E-A-T compliant), you must run these internal controls:

  • The "Viability Cliff" Check:

    • Run an MTT/CellTiter-Glo assay in parallel at 24 hours with 50 µM and 100 µM AG-490.

    • Logic: If 50 µM kills >50% of cells, your signaling reduction is likely due to apoptosis/necrosis, not specific kinase inhibition.

  • The "Off-Target" Western:

    • Blot for p-EGFR or p-ERK .

    • Logic: If AG-490 inhibits p-STAT3 but also completely wipes out p-EGFR/p-ERK in your basal controls, you cannot claim the phenotype is solely JAK2-driven.

  • Total Protein Normalization:

    • Always blot for Total STAT3 and Total JAK2 . AG-490 should inhibit phosphorylation, not degrade the total protein (unless used for >24h where it may affect gp130 stability).

References

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor.[1][2][3] Nature, 379, 645–648.

  • Gazit, A., et al. (1991). Tyrphostins. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[2] Journal of Medicinal Chemistry, 34(6), 1896–1907.

  • Wang, L. H., et al. (1999). JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[2][4] The Journal of Immunology, 162(7), 3897–3904.[4]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[2][5] Annual Review of Biochemistry, 75, 93–109.

Sources

Exploratory

AG-490: A Technical Guide to JAK2/STAT3 Inhibition in Immunology

Executive Summary AG-490 (Tyrphostin B42) is a tyrosine kinase inhibitor historically pivotal in defining the role of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway.[1] While mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AG-490 (Tyrphostin B42) is a tyrosine kinase inhibitor historically pivotal in defining the role of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway.[1] While modern clinical inhibitors (e.g., Ruxolitinib) offer higher potency, AG-490 remains a critical tool compound in basic research due to its unique dual-inhibitory profile (JAK2 and EGFR) and its ability to modulate T-cell plasticity.

This guide provides a rigorous technical analysis of AG-490, moving beyond basic datasheets to address its specific utility in modulating Th17/Treg differentiation, its off-target considerations, and the precise protocols required for reproducible immunological data.

Part 1: Mechanistic Foundation & Signaling Architecture

The Dual-Target Mechanism

Unlike highly selective second-generation inhibitors, AG-490 functions as a broad-spectrum tyrphostin. Its utility in immunology stems from a specific interference pattern:

  • Canonical JAK2 Blockade: AG-490 acts as a substrate mimic, competitively inhibiting the ATP-binding site of JAK2. This prevents the trans-phosphorylation of JAK2 and the subsequent recruitment/phosphorylation of STAT3.

  • EGFR Cross-Reactivity: AG-490 inhibits EGFR (IC50 ~0.1–2 µM) more potently than JAK2 (IC50 ~10–50 µM). In immunological contexts, this is often a confounder, but in cancer immunology (e.g., keloids, solid tumors), this dual blockade is therapeutically relevant.

  • The "gp130 Translation" Effect: Advanced research suggests AG-490 may downregulate the translation of gp130 (the IL-6 receptor signal transducer) via eIF-2α phosphorylation, providing a secondary, kinase-independent mechanism to silence IL-6 signaling.

Visualization: The Point of Intervention

The following diagram illustrates the precise signaling nodes affected by AG-490, highlighting the divergence between Th17 (inflammatory) and Treg (regulatory) outcomes.

AG490_Mechanism cluster_membrane Cell Membrane IL6R IL-6 Receptor (gp130) JAK2 JAK2 (Tyrosine Kinase) IL6R->JAK2 Activates EGFR EGFR EGFR->JAK2 Crosstalk AG490 AG-490 (Inhibitor) AG490->IL6R Downregulates Translation AG490->EGFR Blocks Kinase (IC50 ~0.1-2µM) AG490->JAK2 Blocks ATP Site (IC50 ~10-50µM) STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization RORgt RORγt (Transcription Factor) pSTAT3->RORgt Upregulates FoxP3 FoxP3 (Transcription Factor) pSTAT3->FoxP3 Represses Th17 Th17 Differentiation (Inflammation) RORgt->Th17 Treg Treg Differentiation (Tolerance) FoxP3->Treg

Figure 1: AG-490 exerts a multi-node blockade, primarily inhibiting JAK2 to prevent STAT3-mediated RORγt expression, thereby shifting the T-cell balance from Th17 toward Treg.

Part 2: Experimental Utility & Protocols

Critical Analysis: Specificity Profile

Before designing an experiment, researchers must account for the IC50 profile of AG-490. Unlike Ruxolitinib, AG-490 requires micromolar concentrations for effective JAK2 inhibition in whole cells.

Target KinaseIC50 (Cell-Free/In Vitro)Functional Relevance in Immunology
EGFR 0.1 – 2.0 µMHigh. Controls for EGFR-driven proliferation must be included.
JAK2 10 – 50 µMPrimary Target. Blocks IL-6/IL-12 signaling.
ErbB2 (HER2) ~13.5 µMModerate. Relevant in cancer immunology models.
JAK3 > 50 µMLow.[2] AG-490 is considered JAK3-independent at standard doses.
Lck/Lyn/Btk No ActivityHigh specificity against Src-family kinases.[3]
Protocol: Modulation of Th17/Treg Differentiation

This protocol details the use of AG-490 to block Th17 polarization in murine CD4+ T-cells.[4]

Reagents:

  • AG-490 Stock: 50 mM in anhydrous DMSO (Store at -20°C, protect from light).

  • Naive T-cells: CD4+CD62L+ purified from spleen/lymph nodes.

  • Th17 Polarization Mix: anti-CD3/CD28, TGF-β (2 ng/mL), IL-6 (20 ng/mL).

Step-by-Step Workflow:

  • Preparation of AG-490 Working Solution:

    • Critical Step: AG-490 is hydrophobic. Do not add directly to media.

    • Dilute 50 mM stock 1:1000 into pre-warmed culture media (RPMI + 10% FBS) to create a 50 µM 2X intermediate.

    • Vortex immediately to prevent precipitation. Ensure final DMSO concentration is < 0.1%.[5]

  • Pre-Incubation (The "Priming" Phase):

    • Plate Naive CD4+ T-cells at

      
       cells/mL.
      
    • Add AG-490 to experimental wells (Final Conc: 10 µM, 25 µM, or 50 µM ).

    • Incubate for 2 hours at 37°C before adding cytokines. This ensures JAK2 is inhibited prior to the initial IL-6 pulse.

  • Differentiation Culture:

    • Add Th17 Polarization Mix.

    • Culture for 72–96 hours.

  • Readout (Flow Cytometry):

    • Stimulate with PMA/Ionomycin + Brefeldin A for 4 hours.

    • Stain for Surface: CD4.[6]

    • Stain for Intracellular: IL-17A (Th17 marker) and FoxP3 (Treg marker).

    • Expected Result: Dose-dependent reduction in IL-17A+ cells and reciprocal increase in FoxP3+ cells.[7]

Workflow Visualization

Protocol_Workflow Start Naive CD4+ Isolation (Spleen/LN) PreTreat AG-490 Pre-treatment (2 hrs @ 37°C) Start->PreTreat Resuspend Polarize Add Cytokines (TGF-β + IL-6) PreTreat->Polarize Inhibit JAK2 Culture Culture 72-96h Polarize->Culture Analysis Flow Cytometry (IL-17A vs FoxP3) Culture->Analysis

Figure 2: The pre-treatment step is critical to block the initial STAT3 phosphorylation wave triggered by IL-6.

Part 3: Troubleshooting & Best Practices

Solubility & Stability[2][9]
  • Solvent: AG-490 is insoluble in water. It must be dissolved in DMSO or Ethanol.[8]

  • Precipitation Risk: When diluting into aqueous media, AG-490 can precipitate if the concentration exceeds 100 µM. Always vortex media during addition.

  • Shelf Life:

    • Powder: 2 years at -20°C.

    • DMSO Stock: 3 months at -20°C. Do not freeze/thaw more than 3 times. Aliquot immediately upon first dissolution.

The "Ruxolitinib vs. AG-490" Decision Matrix

Why use AG-490 when newer drugs exist?

FeatureAG-490Ruxolitinib
Potency Low (Micromolar)High (Nanomolar)
Selectivity Low (JAK2 + EGFR)High (JAK1/2)
Cost Low (Tool Compound)High (Clinical Grade)
Best Use Case Broad screening; Cancer immunology where EGFR/JAK2 crosstalk is suspected; Historical replication.Precise definition of JAK1/2 dependence; Clinical translation models.

References

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor.[7][8][9] Nature.[8]

  • Wang, L. H., et al. (1999).[10] JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[8][9][10] The Journal of Immunology.

  • Park, J. S., et al. (2014).[7] JAK2-STAT3 Blockade by AG490 Suppresses Autoimmune Arthritis in Mice via Reciprocal Regulation of Regulatory T Cells and Th17 Cells.[4][7] The Journal of Immunology.

  • Burdelya, L., et al. (2002). Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130.[1] Molecular Cancer Therapeutics.

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science.

Sources

Foundational

The Tyrphostin Family: From Chemical Probes to Rational Drug Design

Executive Summary The tyrphostin family represents a pivotal chapter in the history of signal transduction therapy. Developed primarily by Alexander Levitzki and colleagues in the late 1980s, these compounds were the fir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tyrphostin family represents a pivotal chapter in the history of signal transduction therapy. Developed primarily by Alexander Levitzki and colleagues in the late 1980s, these compounds were the first systematic attempt to design small-molecule inhibitors of protein tyrosine kinases (PTKs). While few tyrphostins became clinical drugs themselves due to pharmacokinetic limitations, they served as the essential chemical progenitors for modern tyrosine kinase inhibitors (TKIs) like imatinib and gefitinib. This guide provides a technical deep-dive into their mechanism, structure-activity relationships (SAR), and rigorous experimental handling, designed for researchers utilizing these tools in cell signaling studies.

Introduction: The "Tyrphostin" Concept

Before the advent of tyrphostins, the scientific consensus held that kinase inhibitors could not achieve selectivity due to the high conservation of the ATP-binding pocket across the kinome.

Alexander Levitzki challenged this dogma by proposing the concept of "Tyrphostins" (Tyrosine Phosphorylation Inhibitors). The initial goal was to design molecules that competed with the protein substrate rather than ATP, theoretically offering superior selectivity. While subsequent structural optimization often shifted the mechanism back toward ATP competition (or mixed inhibition), the project successfully demonstrated that small molecules could discriminate between homologous kinases (e.g., EGFR vs. Insulin Receptor).

Core Structural Classes

The term "tyrphostin" strictly refers to derivatives of benzylidenemalononitrile . However, the optimization programs initiated by Levitzki evolved into other scaffolds.

  • Benzylidenemalononitriles: The "classic" tyrphostins (e.g., AG490, Tyrphostin A25). Characterized by a dicyanovinyl group linked to a phenolic ring.

  • Quinazolines: Later generation "tyrphostins" (e.g., AG1478) often adopted a quinazoline core, which became the template for clinical EGFR inhibitors.

  • Thioamides: (e.g., AG879) Distinct structural variants with unique selectivity profiles.

Chemical Biology & Mechanism of Action

The Pharmacophore

The original tyrphostin pharmacophore was designed to mimic the tyrosine residue of the substrate.

  • The Phenolic Ring: Mimics the tyrosine side chain.

  • Electron Withdrawing Groups (CN): The malononitrile group pulls electron density, modulating the acidity of the phenolic hydroxyl and facilitating hydrogen bonding within the active site.

Mechanism: ATP vs. Substrate Competition

While early design focused on substrate competition, kinetic analysis reveals a more complex reality.

  • Type: Most tyrphostins act as ATP-competitive inhibitors or mixed-type inhibitors .

  • Selectivity: Selectivity is achieved by exploiting differences in the cleft surrounding the ATP-binding site, rather than the phosphate-binding loop itself.

Diagram 1: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism at the kinase active site.

Tyrphostin_Mechanism Kinase Tyrosine Kinase (Active Site) Phosphorylation Phosphorylation (Signal Transduction) Kinase->Phosphorylation Catalysis ATP ATP (Phosphate Donor) ATP->Kinase Binds Substrate Protein Substrate (Tyrosine Residue) Substrate->Kinase Binds Tyrphostin Tyrphostin (Inhibitor) Tyrphostin->Kinase Competes (Blocks ATP or Substrate) Tyrphostin->Phosphorylation Inhibits

Caption: Tyrphostins inhibit kinase activity by competing for the ATP binding pocket or the substrate binding cleft, preventing downstream signal transduction.[1][2][3]

Key Members: The "AG" Series

The "AG" designation stands for Alexander Gazit, the chemist who synthesized these compounds.

CompoundPrimary TargetIC50 (Cell-Free/Cellular)Mechanism/Notes
AG490 JAK2 ~10 µM (Cellular)Benzylidenemalononitrile. Blocks JAK2/STAT3 pathway. Widely used in leukemia research. Warning: High concentrations (>50 µM) can inhibit EGFR/ErbB2.
AG1478 EGFR (ErbB1) 3 nM (Cell-Free)Quinazoline. Highly potent and selective. Reversible inhibitor. Precursor scaffold for Gefitinib.
AG1296 PDGFR ~1 µM (Cellular)Benzylidenemalononitrile. Selective for PDGFR over EGFR. Used in fibrosis and restenosis models.
AG879 TrkA / HER2 ~10 µM (TrkA) / ~1 µM (HER2)Thioamide. Dual inhibitor. Shows >100-fold selectivity for HER2 over EGFR.[1] Also inhibits VEGFR-2.
AG18 Non-selective High µM rangeEarly broad-spectrum PTK inhibitor. Often used as a general reference or low-potency control.

Case Study: AG490 and the JAK/STAT Pathway

AG490 is perhaps the most cited tyrphostin in immunology and hematology. It blocks the Janus Kinase 2 (JAK2), preventing the phosphorylation of STAT3.

Diagram 2: JAK/STAT Inhibition

JAK_STAT_Pathway Cytokine Cytokine (IL-6/LIF) Receptor Cytokine Receptor (gp130) Cytokine->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylates AG490 AG490 (Inhibitor) AG490->JAK2 Inhibits STAT3_P p-STAT3 (Dimer) STAT3_U->STAT3_P Dimerization Nucleus Nucleus (Gene Transcription) STAT3_P->Nucleus Translocation

Caption: AG490 selectively inhibits JAK2, preventing the phosphorylation and dimerization of STAT3, thereby blocking nuclear translocation and gene transcription.

Experimental Best Practices (E-E-A-T)

Using tyrphostins requires strict adherence to chemical handling protocols to ensure reproducibility. Many "failed" experiments are due to compound degradation, not biological inactivity.

Solubility and Reconstitution
  • Solvent: DMSO (Dimethyl sulfoxide) is the mandatory solvent. Tyrphostins are hydrophobic and poorly soluble in aqueous buffers.

  • Stock Concentration: Prepare stocks at 10–50 mM.

  • Storage: Aliquot immediately into single-use vials. Store at -80°C . Avoid repeated freeze-thaw cycles.

    • Why? Benzylidenemalononitriles are prone to hydrolysis and oxidation upon repeated temperature shifts.

Light Sensitivity (Critical)

Benzylidenemalononitriles (e.g., AG490, AG1296) are light-sensitive.

  • Protocol: Wrap all tubes in aluminum foil. Perform experiments in low light if possible.

  • Consequence: UV/ambient light exposure can cause cis-trans isomerization or oxidation of the double bond, rendering the inhibitor inactive or generating toxic byproducts.

Experimental Workflow: IC50 Determination

To validate kinase inhibition, a Western blot for the specific phosphorylation site is the gold standard.

Step-by-Step Protocol
  • Cell Seeding: Seed cells (e.g., A549 for EGFR, HEL for JAK2) and grow to 70-80% confluence.

  • Starvation: Serum-starve cells for 12–24 hours.

    • Reasoning: Removes basal phosphorylation caused by serum growth factors, lowering the background noise.

  • Inhibitor Treatment: Add Tyrphostin (e.g., AG1478) at varying concentrations (0.1 nM – 10 µM) for 1–2 hours .

    • Note: Do not exceed 0.1% DMSO final concentration to avoid solvent toxicity.

  • Stimulation: Stimulate with ligand (e.g., EGF 50 ng/mL) for 5–15 minutes .

    • Timing: Phosphorylation is rapid; longer stimulation may trigger feedback loops or degradation.

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (Sodium Orthovanadate) . Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

    • Critical: Vanadate is essential to preserve tyrosine phosphorylation during lysis.

  • Detection: Western Blot using phospho-specific antibodies (e.g., anti-pEGFR Tyr1068) vs. total protein.

Diagram 3: Validation Workflow

Workflow Step1 1. Serum Starvation (12-24h) Step2 2. Inhibitor Pre-treatment (1-2h @ 37°C) Step1->Step2 Step3 3. Ligand Stimulation (5-15 min) Step2->Step3 Step4 4. Rapid Lysis (+ Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot (p-Tyr vs Total Protein) Step4->Step5

Caption: Standardized workflow for validating tyrphostin activity. Pre-treatment allows the inhibitor to equilibrate with the kinase before the activation stimulus.

Limitations and Evolution

Why are tyrphostins rarely used as clinical drugs?

  • Metabolic Instability: The benzylidenemalononitrile bond is susceptible to rapid hydrolysis by plasma esterases and nucleophilic attack (Michael addition) by thiols (e.g., glutathione).

  • Half-life: They exhibit short plasma half-lives in vivo.

  • Toxicity: The malononitrile group can liberate cyanide ions metabolically, though this is rare at therapeutic doses.

The Legacy: Despite these limitations, the structural insights gained from tyrphostins led directly to the development of Quinazolines (like Gefitinib/Iressa) and Phenylaminopyrimidines (like Imatinib/Gleevec). AG1478 is the direct chemical ancestor of modern EGFR inhibitors.

References

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. Link

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. Nature, 379(6566), 645-648. Link

  • Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of the src-family kinases. European Journal of Biochemistry, 225(3), 1047-1053. Link

  • Ohmichi, M., et al. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor.[4] Biochemistry, 32(17), 4650-4658. Link

Sources

Exploratory

The Progenitor of JAK Inhibition: A Technical Guide to AG-490

Executive Summary AG-490 (Tyrphostin B42) represents a pivotal moment in the history of signal transduction therapy. Discovered during the rational drug design movement led by Alexander Levitzki, AG-490 was the first com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AG-490 (Tyrphostin B42) represents a pivotal moment in the history of signal transduction therapy. Discovered during the rational drug design movement led by Alexander Levitzki, AG-490 was the first compound to widely demonstrate that specific inhibition of Janus Kinase 2 (JAK2) could abrogate the growth of leukemic cells. While its poor pharmacokinetic profile prevented clinical translation, it remains a fundamental tool compound in elucidating the JAK/STAT signaling axis.

This guide provides a rigorous technical analysis of AG-490, moving beyond basic descriptions to the causality of its mechanism, precise experimental protocols, and the critical limitations that every researcher must understand to interpret their data correctly.

Part 1: The Genesis and Chemistry of AG-490

The Tyrphostin Concept

Unlike ATP-competitive inhibitors that flood the kinase active site (often leading to broad off-target effects), AG-490 belongs to the Tyrphostin (Tyrosine Phosphorylation Inhibitor) class.[1][2][3][4][5] These were rationally designed to mimic the phenolic moiety of the tyrosine substrate.

  • Chemical Identity:

    
    -Cyano-(3,4-dihydroxy)-N-benzylcinnamide
    
  • Core Structure: Benzylidene malononitrile.[4]

  • Rational Design: The compound was engineered to compete with the protein substrate for the kinase domain, rather than solely competing with ATP. This theoretical advantage aimed to achieve higher specificity for the kinase-substrate interaction.

Selectivity Profile

AG-490 is often colloquially termed a "specific JAK2 inhibitor," but technical accuracy requires a more nuanced view. It exhibits a distinct selectivity profile that depends heavily on concentration:

Target KinaseIC50 (Approx.)[2][4][6]Mechanism Note
EGFR 0.1 - 3.0 µMSubstrate competitive inhibition (Historical primary target of tyrphostins).
JAK2 10 - 50 µMBlocks constitutive activation; prevents STAT3 recruitment.
JAK3 ~25 - 50 µMInhibits IL-2 mediated signaling (T-cells).[2]
Lck, Lyn, Syk > 100 µMMinimal inhibition (High selectivity window).

Expert Insight: Researchers often erroneously use AG-490 at low micromolar concentrations (1-5 µM) expecting JAK2 inhibition. At this range, you are primarily inhibiting EGFR. To target JAK2 effectively in vitro, concentrations of 50-100 µM are typically required, which necessitates rigorous solvent controls.

Part 2: Mechanistic Action (The JAK/STAT Axis)

The primary utility of AG-490 is the blockade of the JAK2/STAT3 signaling cascade.[7] In constitutively active systems (like Acute Lymphoblastic Leukemia), JAK2 hyper-phosphorylation recruits STAT3 monomers. JAK2 phosphorylates these monomers, inducing dimerization and nuclear translocation.

AG-490 intercedes at the JAK2 kinase domain.[1][2][3][4][5][6][8][9] By preventing the autophosphorylation of JAK2, it essentially "disconnects" the receptor from the transcriptional machinery.

Visualization: The Blockade Mechanism

The following diagram illustrates the precise intervention point of AG-490 within the signaling cascade.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IL-2) Receptor Cytokine Receptor (gp130/IL-2R) Ligand->Receptor Binding JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Recruitment JAK2_Active p-JAK2 (Active) JAK2_Inactive->JAK2_Active Autophosphorylation STAT3 STAT3 (Monomer) JAK2_Active->STAT3 Recruits AG490 AG-490 (Inhibitor) AG490->JAK2_Inactive  BLOCKS   pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Phosphorylation (Tyr705) Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocation

Caption: AG-490 prevents the autophosphorylation of JAK2, effectively severing the link between the cytokine receptor and STAT3 activation.

Part 3: Validated Experimental Protocols

As a tool compound, AG-490 is notoriously unstable. Many "failed" experiments are actually failures of handling rather than mechanism.

Stability and Solubility (The "Self-Validating" System)
  • Solvent: DMSO (Dimethyl sulfoxide).[3]

  • Solubility: ~100 mM in DMSO.[6] Insoluble in water.

  • Critical Instability: AG-490 hydrolyzes rapidly in aqueous buffers and is light-sensitive.

    • Protocol Rule 1: Never store AG-490 in aqueous solution.

    • Protocol Rule 2: Prepare fresh stock in DMSO immediately before use, or store single-use aliquots at -20°C.

    • Protocol Rule 3: If the yellow powder has turned orange/brown, it has oxidized; discard it.

In Vitro Treatment Workflow

This protocol is designed for detecting p-STAT3 inhibition in mammalian cells (e.g., HeLa, Jurkat, or U266).

Step 1: Cell Preparation & Starvation

  • Why? Basal levels of p-STAT3 can mask the inhibitory effect. You must reduce the background noise.

  • Action: Culture cells to 70-80% confluence. Wash 2x with PBS. Incubate in serum-free media for 4–12 hours prior to treatment.

Step 2: Inhibitor Pre-incubation

  • Why? AG-490 requires time to permeate and occupy the kinase pocket before the strong activation signal arrives.

  • Action: Add AG-490 (50 µM or 100 µM) to the media.

  • Control: Add an equivalent volume of DMSO (Vehicle Control).

  • Duration: Incubate for 4 to 16 hours .

    • Note: Unlike rapid ATP-competitive inhibitors (30 min), AG-490 often requires longer pre-incubation (up to 16h) to show maximal downregulation of constitutive STAT3 signaling in cancer lines.

Step 3: Stimulation (The Trigger)

  • Action: Add Ligand (e.g., IL-6 at 10-50 ng/mL) directly to the media containing the inhibitor.

  • Duration: Incubate for 15–30 minutes (Peak phosphorylation window).

Step 4: Lysis and Fixation

  • Action: Rapidly aspirate media and lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF).

  • Why? Phosphatases will strip the phosphate group in seconds after lysis if not inhibited, leading to a false negative.

Experimental Logic Flow

Protocol_Flow Start Cell Culture (70% Confluence) Starve Serum Starvation (4-12 Hours) Start->Starve Treat Add AG-490 (50-100 µM) (4-16 Hours) Starve->Treat Stimulate Add Cytokine (IL-6/IL-2) (15-30 Mins) Treat->Stimulate Lyse Lyse + Phosphatase Inhibitors Stimulate->Lyse Blot Western Blot (Anti-pSTAT3 Tyr705) Lyse->Blot

Caption: Step-by-step workflow for validating JAK2 inhibition. Serum starvation and phosphatase inhibition are critical control points.

Part 4: Key Initial Applications & Historical Data

AG-490 was instrumental in defining the role of JAK2 in malignancy.

Acute Lymphoblastic Leukemia (ALL)

The seminal work by Meydan et al. (1996) established AG-490 as a potential therapeutic agent.

  • Finding: Pre-B ALL cells often carry a t(1;19) translocation or are Ph1+, leading to constitutive JAK2 activation.[10]

  • Result: AG-490 induced apoptosis in leukemic cells (IC50 ~10-20 µM) but spared normal hematopoiesis.[11] This was the "proof of concept" that JAK2 was a druggable target for cancer.

Immunology (T-Cell Signaling)

Kirken et al. (1999) utilized AG-490 to dissect the IL-2 receptor pathway.

  • Mechanism: IL-2 receptors rely on JAK3 (gamma-chain) and JAK1 (beta-chain).

  • Observation: AG-490 inhibited IL-2-dependent T-cell proliferation and blocked the phosphorylation of STAT5a/b.[2] This highlighted AG-490's ability to cross-react with JAK3 at higher concentrations.

Part 5: Critical Analysis (Limitations & Evolution)

While AG-490 was a scientific triumph, it was a clinical failure. Understanding why is essential for modern drug development.

The Pharmacokinetic Barrier

AG-490 never progressed to Phase I clinical trials as a drug itself.

  • Metabolic Instability: The benzylidene malononitrile structure is susceptible to rapid hydrolysis and metabolism in vivo.

  • Half-life: Extremely short in plasma.

  • Solubility: Poor aqueous solubility required toxic solvents for delivery in animal models.

Off-Target Effects

Modern screening has revealed that AG-490 is "dirty" compared to second-generation inhibitors (like Ruxolitinib).

  • EGFR Inhibition: As noted, it is a potent EGFR inhibitor.[4] Effects attributed to JAK2 inhibition in early papers may have actually been due to EGFR blockade in cell lines expressing both.

  • HIF-1

    
     Activation:  Unexpectedly, AG-490 prevents the hydroxylation of HIF-1
    
    
    
    , leading to its accumulation under normoxic conditions. This is a critical confounding variable if your research involves hypoxia or metabolism.
The Legacy

AG-490 served as the lead compound (scaffold) for the development of WP1066 , a more stable and potent analogue that has entered clinical trials. It paved the way for the FDA approval of modern JAK inhibitors (Jakinibs) by validating the pathway.

References

  • Meydan N, et al. (1996).[4] "Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor."[4][9] Nature, 379(6566), 645-648.

  • Levitzki A, Gazit A. (1995). "Tyrosine kinase inhibition: an approach to drug development." Science, 267(5205), 1782-1788.

  • Kirken RA, et al. (1999). "Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-specific human T cells."[1] Journal of Leukocyte Biology, 65(6), 891-899.

  • Wang LH, et al. (1999).[2] "JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response."[2][4] The Journal of Immunology, 162(7), 3897-3904.[2]

  • Burdelya L, et al. (2002). "Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone."[11] Molecular Cancer Therapeutics, 1(11), 893-899.

Sources

Foundational

The chemical structure and properties of AG-490

Technical Whitepaper: AG-490 – Structural Pharmacophore and Kinase Inhibition Mechanics Executive Summary AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family.[1][2][3][4] H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: AG-490 – Structural Pharmacophore and Kinase Inhibition Mechanics

Executive Summary

AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family.[1][2][3][4] Historically significant as one of the first widely used small-molecule inhibitors of the Janus Kinase 2 (JAK2) signaling pathway, it functions by competitively binding to the ATP-binding pocket of the kinase domain. While AG-490 is a potent tool compound for dissecting the JAK2/STAT3 axis in vitro, its utility is nuanced by cross-reactivity with EGFR and poor pharmacokinetic stability in vivo. This guide provides a rigorous technical analysis of its chemical properties, mechanistic action, and validated experimental protocols for signal transduction research.

Chemical Architecture & Physicochemical Profile

AG-490 is a benzylidenemalononitrile derivative.[5] Its structure mimics the tyrosine substrate, allowing it to occupy the catalytic cleft of target kinases.

Chemical Structure:

  • IUPAC Name: (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-benzylacrylamide

  • Molecular Formula: C₁₇H₁₄N₂O₃[1][2][5]

  • Molecular Weight: 294.30 g/mol [1]

  • CAS Number: 133550-30-8[1][2][6]

Physicochemical Properties Table

PropertySpecificationTechnical Note
Appearance Yellow to orange crystalline solidColor intensity may vary by batch/hydration.
Solubility (DMSO) ~100 mM (29.4 mg/mL)Preferred solvent. Hygroscopic; use anhydrous DMSO.
Solubility (Ethanol) ~20 mM (5.9 mg/mL)Requires warming/sonication; less stable than DMSO.
Solubility (Water) InsolublePrecipitates immediately in aqueous buffers if >0.1%.
Stability Light & Moisture SensitiveStore solid at -20°C. Protect stock solutions from light.
Purity ≥98% (HPLC)Essential to avoid oxidation byproducts (quinones).

Mechanism of Action: The Tyrphostin Scaffold

AG-490 acts as a ATP-competitive inhibitor . Unlike suicide inhibitors that form covalent bonds, AG-490 reversibly occupies the ATP-binding site within the kinase domain (JH1 domain for JAK2).

Primary Target: JAK2/STAT3 Axis

In hematopoietic and oncogenic cells, cytokine binding (e.g., IL-6, GM-CSF) induces receptor dimerization and JAK2 trans-phosphorylation. Activated JAK2 phosphorylates STAT3 monomers, leading to their dimerization and nuclear translocation.

  • Inhibition Logic: AG-490 blocks the autophosphorylation of JAK2.[4][7] Consequently, STAT3 cannot be recruited or phosphorylated (p-STAT3), halting the transcription of survival genes like Bcl-xL and c-Myc.

  • Potency: IC₅₀ ≈ 10–50 µM for JAK2 (cell-dependent).[3]

Secondary Targets & Specificity

AG-490 is not exclusively specific to JAK2.

  • EGFR (ErbB1): Inhibits EGFR kinase activity with high potency (IC₅₀ ≈ 0.1 µM).[7]

  • ErbB2 (HER2): IC₅₀ ≈ 13.5 µM.[3][5]

  • JAK3: Inhibited at higher concentrations (>50 µM).

Pathway Visualization: JAK/STAT Inhibition [3][8]

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Recruitment JAK2_Active p-JAK2 (Active) JAK2_Inactive->JAK2_Active Autophosphorylation AG490 AG-490 (Inhibitor) AG490->JAK2_Inactive Competes with ATP STAT3 STAT3 (Monomer) JAK2_Active->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus: Gene Transcription (Bcl-xL, c-Myc) pSTAT3->Nucleus Translocation

Figure 1: Mechanism of AG-490 intervention in the JAK/STAT signaling cascade. AG-490 competitively inhibits the ATP-binding site of JAK2, preventing downstream STAT3 phosphorylation and nuclear translocation.

Experimental Handling & Protocols

Trustworthiness Note: AG-490 is prone to oxidation. Stock solutions that turn dark brown or black have oxidized and lost potency. Always inspect color before use.

Protocol A: Preparation of Stock Solution (50 mM)
  • Weighing: Weigh 14.7 mg of AG-490 powder.

  • Solubilization: Add 1.0 mL of anhydrous, sterile DMSO.

  • Mixing: Vortex vigorously until fully dissolved. If particles persist, warm slightly to 37°C (do not exceed 5 mins).

  • Aliquoting: Dispense into 20-50 µL aliquots in light-tight (amber) tubes.

  • Storage: Store at -20°C. Stable for 3 months. Do not freeze-thaw more than twice.

Protocol B: Cellular Inhibition Assay (Adherent/Suspension Cells)
  • Objective: Inhibit constitutive JAK2 phosphorylation.

  • Control: DMSO Vehicle (Final concentration < 0.1%).

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HEL, K562, or DU145) at

    
     cells/mL in complete media. Allow adherence (if applicable) for 24 hours.
    
  • Starvation (Optional but Recommended): Replace media with serum-free media for 4-12 hours to reduce basal kinase activity from serum growth factors.

  • Treatment:

    • Thaw AG-490 aliquot immediately before use.

    • Dilute stock 1:1000 in media to reach working concentration (typically 50 µM or 100 µM ).

    • Add to cells.[9] Incubate for 16 hours (for apoptosis/proliferation) or 2-4 hours (for acute phosphorylation signaling).

  • Stimulation (If applicable): Add cytokine (e.g., IL-6 10 ng/mL) for the final 15-30 minutes of treatment.

  • Harvest: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate/NaF).

  • Analysis: Western Blot for p-JAK2 (Tyr1007/1008) and p-STAT3 (Tyr705).

Experimental Workflow Diagram

Experimental_Workflow Stock AG-490 Stock (50mM in DMSO) Dilution Dilute in Media (Final: 10-100 µM) Stock->Dilution Fresh Thaw Treatment Cell Incubation (4h - 16h) Dilution->Treatment Stimulation Cytokine Pulse (15-30 min) Treatment->Stimulation Optional Lysis Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis Constitutive Active Models Stimulation->Lysis Readout Western Blot (p-JAK2 / p-STAT3) Lysis->Readout

Figure 2: Step-by-step workflow for AG-490 treatment in cell culture, emphasizing fresh dilution and phosphatase inhibition during lysis.

Pharmacokinetics & Critical Limitations

Researchers must understand that AG-490 is a tool compound , not a clinical drug candidate.

  • Metabolic Instability: AG-490 has a short half-life in vivo. It is rapidly metabolized, preventing sustained inhibition of JAK2 in animal models unless administered locally or continuously.

  • Off-Target Effects: At concentrations required to inhibit JAK2 (50 µM), AG-490 significantly inhibits EGFR. If your cell line expresses EGFR, phenotypic changes may be due to EGFR blockade rather than JAK2.

    • Validation Strategy: Use a specific EGFR inhibitor (e.g., Gefitinib) alongside AG-490 to distinguish pathways.

  • Toxicity: High concentrations (>100 µM) can induce non-specific cytotoxicity unrelated to kinase inhibition.

References

  • Meydan, N., et al. (1996).[5] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[4][5][7][10] Nature, 379(6566), 645–648.

  • Gazit, A., et al. (1991).[5] Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[5] Journal of Medicinal Chemistry, 34(6), 1896–1907.

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.

  • Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone.[7] Molecular Cancer Therapeutics, 1(11), 893–899.

  • Wang, L. H., et al. (1999).[7] JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[5][11] The Journal of Immunology, 162(7), 3897–3904.[11]

Sources

Exploratory

Technical Guide: AG-490 in Signal Transduction Research

Content Type: Technical Whitepaper Audience: Researchers, Cell Biologists, Drug Discovery Scientists Focus: Mechanism, Experimental Protocols, and Critical Utility Analysis Executive Summary AG-490 (Tyrphostin B42) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Cell Biologists, Drug Discovery Scientists Focus: Mechanism, Experimental Protocols, and Critical Utility Analysis

Executive Summary

AG-490 (Tyrphostin B42) is a tyrosine kinase inhibitor historically significant for elucidating the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway. First identified as a specific inhibitor of JAK2, it played a pivotal role in demonstrating the link between constitutively active JAK2 and acute lymphoblastic leukemia (ALL).

However, contemporary analysis reveals AG-490 as a "dirty" inhibitor with a complex selectivity profile. While it remains a valuable tool for blocking STAT3 activation, its potent inhibition of EGFR (Epidermal Growth Factor Receptor) and ErbB2 requires rigorous experimental controls. This guide provides the technical framework for using AG-490 effectively while mitigating the risks of off-target data misinterpretation.

Mechanistic Profile & Target Landscape

Chemical Class and Mechanism

AG-490 belongs to the tyrphostin class of inhibitors (benzylidenemalononitriles). It functions as an ATP-competitive inhibitor , binding to the catalytic domain of tyrosine kinases to prevent the phosphorylation of downstream substrates.

The Selectivity Paradox

Contrary to early literature labeling it a "specific JAK2 inhibitor," AG-490 exhibits a distinct selectivity profile that is concentration-dependent.

Table 1: AG-490 Inhibitory Profile (IC50 Values)

Target KinaseIC50 (Approx.)[1][2][3]Biological Context
EGFR 0.1 - 0.5 µMPotent inhibition; often confounds JAK2 data in epithelial cells.
ErbB2 (HER2) ~13.5 µMModerate inhibition.
JAK2 10 - 50 µMRequired concentration for blocking STAT3 in most cell lines.
JAK3 ~50 µMWeak inhibition; less potent than against JAK2.
Lck, Lyn, Src > 50 µMMinimal activity (considered inactive relative to JAK2).[4]

Note: The IC50 for JAK2 is significantly higher than for EGFR. Experiments using AG-490 at 50 µM to block JAK2 will fully ablate EGFR signaling, potentially leading to false positives if the phenotype is EGFR-driven.

Pathway Visualization: JAK/STAT Signaling

The following diagram illustrates the canonical pathway AG-490 is intended to disrupt.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IL-2, IFN) Receptor Cytokine Receptor (gp130/IL-R) Cytokine->Receptor Binding JAK2 JAK2 Kinase (Auto-phosphorylation) Receptor->JAK2 Activation STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Recruitment AG490 AG-490 (Inhibitor) AG490->JAK2 Blocks ATP Binding STAT3_P p-STAT3 (Tyr705) STAT3_U->STAT3_P Phosphorylation Dimer STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus / Gene Transcription (Bcl-xL, c-Myc, Cyclin D1) Dimer->Nucleus Translocation

Figure 1: Mechanism of Action. AG-490 competitively inhibits JAK2, preventing the phosphorylation of STAT3 monomers (Tyr705), thereby blocking dimerization and nuclear translocation.

Experimental Utility & Best Practices

Solubility and Stability (Critical)

AG-490 is highly hydrophobic and unstable in aqueous solutions. Improper handling is the leading cause of experimental failure.

  • Solvent: Dissolve strictly in anhydrous DMSO .

  • Stock Concentration: Prepare at 50–100 mM.

  • Storage: Aliquot immediately into single-use vials and store at -20°C. Do not refreeze.

  • Aqueous Stability: AG-490 degrades rapidly (half-life < 8 hours) in cell culture media containing serum. It is prone to oxidation.

    • Recommendation: Refresh the media containing the inhibitor every 12–16 hours for long-term assays.

Dosing Strategy

To distinguish between JAK2 and EGFR inhibition, a titration curve is mandatory.

  • EGFR-driven lines: Effects seen at < 5 µM are likely EGFR-mediated.

  • JAK2-driven lines: Inhibition of p-STAT3 typically requires 50–100 µM.

  • Control: Always run a parallel vehicle control (DMSO 0.1%).

Protocol: Validating STAT3 Inhibition

This protocol describes the validation of AG-490 activity via Western Blot, the gold standard for confirming pathway suppression.

Experimental Workflow

Experimental_Workflow Seeding 1. Cell Seeding (70% Confluency) Starvation 2. Serum Starvation (12-16 Hours) Seeding->Starvation Sync Cycle Treatment 3. AG-490 Treatment (50-100 µM, 4-16h) Starvation->Treatment Pre-incubation Stimulation 4. Cytokine Stimulation (IL-6, 15 min) Treatment->Stimulation Activate Pathway Lysis 5. Cell Lysis (RIPA + Phosphatase Inhibitors) Stimulation->Lysis Harvest Analysis 6. Western Blot (p-STAT3 vs Total STAT3) Lysis->Analysis Quantify

Figure 2: Step-by-step workflow for validating AG-490 efficacy using phospho-specific immunodetection.

Detailed Methodology
  • Serum Starvation: Culture cells in low-serum (0.5% FBS) media overnight. This reduces basal phosphorylation levels, maximizing the signal-to-noise ratio upon stimulation.

  • Inhibitor Pre-treatment:

    • Add AG-490 (dissolved in DMSO) to the media.[4]

    • Standard Dose: 50 µM or 100 µM.

    • Duration: Pre-incubate for 4 to 16 hours . Unlike newer inhibitors (e.g., Ruxolitinib) which act in minutes, AG-490 often requires longer exposure to effectively displace high intracellular ATP concentrations and penetrate membranes.

  • Stimulation:

    • Stimulate cells with IL-6 (10–50 ng/mL) for 15–30 minutes .

    • Note: If studying constitutive activation (e.g., in DU145 or MDA-MB-231 cells), stimulation may be skipped.

  • Lysis & Detection:

    • Lyse in RIPA buffer supplemented with Sodium Orthovanadate (phosphatase inhibitor).

    • Blot for p-STAT3 (Tyr705) first.

    • Strip and re-probe for Total STAT3 to confirm equal loading.

Critical Analysis: AG-490 vs. Next-Gen Inhibitors

While AG-490 is a "classic" reference compound, modern research often requires more specific tools.

Table 2: Comparative Analysis of JAK Inhibitors

FeatureAG-490Ruxolitinib (INCB018424)Tofacitinib (CP-690550)
Primary Target JAK2 (also EGFR, ErbB2)JAK1 / JAK2JAK1 / JAK3
Potency (IC50) Micromolar (~10 µM)Nanomolar (< 10 nM)Nanomolar (< 10 nM)
Selectivity Low (Promiscuous)HighHigh
Clinical Status Pre-clinical (Tool Compound)FDA Approved (Myelofibrosis)FDA Approved (Rheumatoid Arthritis)
Use Case Historical comparisons; broad tyrosine kinase blockade.Precise definition of JAK1/2 dependency.Studying JAK3/gamma-chain signaling.

Expert Insight: If your study aims to prove a phenotype is strictly JAK2-dependent, AG-490 data alone is insufficient due to its EGFR crossover. You must validate findings using:

  • Genetic Knockdown: siRNA/shRNA against JAK2.

  • Rescue Experiments: Transfection with a constitutively active STAT3 mutant.

  • Second Inhibitor: Confirming results with Ruxolitinib or Fedratinib.

References

  • Meydan N, et al. (1996).[1] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[4][5] Nature.

  • Levitzki A, Gazit A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science.

  • Wang LH, et al. (1999).[6] JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[5][6] The Journal of Immunology.

  • Burdelya L, et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone. Molecular Cancer Therapeutics.

  • Verstovsek S. (2009). Ruxolitinib: an oral Janus kinase 1 and Janus kinase 2 inhibitor in the treatment of myelofibrosis.[1] Annals of the New York Academy of Sciences.

Sources

Protocols & Analytical Methods

Method

AG-490 In Vitro Protocol: A Comprehensive Guide for Cell Culture Experiments

Introduction: Unraveling the Therapeutic Potential of AG-490 AG-490, a member of the tyrphostin family of compounds, is a potent, cell-permeable inhibitor of tyrosine kinases.[1] It has garnered significant attention wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of AG-490

AG-490, a member of the tyrphostin family of compounds, is a potent, cell-permeable inhibitor of tyrosine kinases.[1] It has garnered significant attention within the research and drug development communities for its targeted inhibition of the Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, apoptosis, and immune responses.[4] Dysregulation of this pathway is implicated in various pathologies, including cancers and inflammatory diseases.[4][5] AG-490 primarily exerts its effects by competitively blocking the ATP-binding site of JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5.[4] This blockade effectively halts the nuclear translocation of STATs and the transcription of target genes involved in cell growth and survival. While a powerful tool, it is crucial to acknowledge that AG-490 also exhibits inhibitory activity against EGFR and ErbB2, a factor to consider in experimental design.[1][6] Furthermore, at higher concentrations, AG-490 may have off-target effects, such as suppressing gp130 protein synthesis independently of JAK2.[4][7][8] This guide provides a comprehensive, field-proven protocol for utilizing AG-490 in in vitro cell culture experiments, emphasizing scientific integrity and reproducibility.

The JAK-STAT Signaling Pathway and AG-490's Point of Intervention

The canonical JAK-STAT signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription. AG-490 intervenes at a critical juncture by inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation of both the receptor and STAT proteins.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 Receptor->JAK2_inactive Recruits & Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylates STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds AG490 AG-490 AG490->JAK2_inactive Inhibits Transcription Transcription DNA->Transcription Initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of AG-490.

Materials and Reagents

Reagent Supplier Purpose
AG-490e.g., Selleck Chemicals, Tocris BioscienceJAK2/EGFR Inhibitor
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for AG-490
Cell Culture Medium(Specific to cell line)Cell growth and maintenance
Fetal Bovine Serum (FBS)(Specific to cell line)Supplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic/Antimycotic
Trypsin-EDTAGibcoCell detachment
Phosphate-Buffered Saline (PBS)GibcoWashing cells
MTT ReagentSigma-AldrichCell viability assessment
RIPA Lysis and Extraction BufferThermo Fisher ScientificProtein extraction
Protease and Phosphatase Inhibitor CocktailThermo Fisher ScientificPrevent protein degradation
BCA Protein Assay KitThermo Fisher ScientificProtein quantification
Primary Antibody (e.g., anti-p-STAT3)Cell Signaling TechnologyWestern blot detection
Secondary Antibody (HRP-conjugated)Cell Signaling TechnologyWestern blot detection
ECL Western Blotting SubstrateBio-RadChemiluminescent detection
TRIzol ReagentInvitrogenRNA extraction
cDNA Synthesis KitBio-RadReverse transcription
SYBR Green qPCR Master MixBio-RadQuantitative PCR

Experimental Workflow: A Step-by-Step Guide

A typical in vitro experiment using AG-490 involves several key stages, from initial cell culture and treatment to downstream analysis of cellular and molecular endpoints.

Caption: General experimental workflow for in vitro AG-490 studies.

Part 1: Cell Culture and AG-490 Treatment

1.1. Cell Line Selection and Maintenance: The choice of cell line is critical and should be guided by the research question. AG-490 has been validated in a variety of cell lines, including hematopoietic cells (e.g., IL-2-dependent T cells), cancer cell lines (e.g., A549 lung carcinoma, A375 melanoma, MDA-MB-231 breast cancer), and fibroblasts.[1][9][10] Culture the selected cell line according to the supplier's recommendations, ensuring the use of appropriate medium, serum concentration, and incubation conditions (typically 37°C, 5% CO2).[11][12]

1.2. Preparation of AG-490 Stock Solution: AG-490 is typically supplied as a powder. Prepare a high-concentration stock solution in sterile DMSO.[1] For example, to prepare a 50 mM stock solution from 10 mg of AG-490 (MW: 294.31 g/mol ), dissolve it in 679.58 µL of DMSO.[13] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1][14]

1.3. Cell Seeding and Treatment:

  • For adherent cells, seed them in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and recover for 24 hours before treatment.

  • For suspension cells, seed them at the appropriate density on the day of the experiment.

  • Prepare working concentrations of AG-490 by diluting the stock solution in fresh, serum-free, or low-serum medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • A vehicle control (medium with the same concentration of DMSO as the highest AG-490 concentration) must be included in all experiments.

  • Typical working concentrations of AG-490 range from 1 to 100 µM, with treatment durations of 2 to 48 hours, depending on the cell line and the endpoint being measured.[1][13] A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific experimental system.

Part 2: Assessing Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

2.1. MTT Assay Protocol:

  • After the AG-490 treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

2.2. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the AG-490 concentration to generate a dose-response curve and determine the IC50 value (the concentration of AG-490 that inhibits cell viability by 50%).

AG-490 Concentration (µM) Absorbance (570 nm) % Cell Viability
0 (Vehicle Control)1.25100%
11.1894.4%
100.8568.0%
250.6048.0%
500.3528.0%
1000.1512.0%
Part 3: Molecular Analysis of JAK-STAT Pathway Inhibition

Western blotting is a key technique to directly assess the inhibitory effect of AG-490 on the JAK-STAT pathway by measuring the levels of phosphorylated STAT3.[6]

3.1.1. Protein Extraction and Quantification:

  • After treatment with AG-490, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using a BCA protein assay.[3]

3.1.2. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-protein detection, BSA is often preferred to reduce background.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH).

Caption: Western blot workflow for p-STAT3 detection.

RT-qPCR can be used to measure the effect of AG-490 on the expression of STAT3 target genes (e.g., Cyclin D1, c-Myc, Bcl-xL).[9]

3.2.1. RNA Extraction and cDNA Synthesis:

  • Following AG-490 treatment, extract total RNA from the cells using TRIzol reagent or a commercial RNA extraction kit.[15]

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[16]

3.2.2. qPCR Reaction and Data Analysis:

  • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).[15]

  • Perform the qPCR reaction in a real-time PCR cycler.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the AG-490-treated and vehicle control groups, normalized to the housekeeping gene.[17]

Trustworthiness and Self-Validation

To ensure the reliability and validity of your results, incorporate the following controls and considerations into your experimental design:

  • Vehicle Control: Always include a DMSO-only control to account for any effects of the solvent.

  • Positive and Negative Controls: Where applicable, use positive controls (e.g., a known activator of the JAK-STAT pathway) and negative controls to validate your assays.

  • Dose-Response and Time-Course Studies: These are essential for determining the optimal experimental conditions and understanding the dynamics of AG-490's effects.

  • Multiple Endpoints: Correlate data from different assays (e.g., cell viability, protein phosphorylation, and gene expression) to build a more comprehensive understanding of AG-490's mechanism of action.

  • Biological Replicates: Perform each experiment with at least three biological replicates to ensure statistical significance.

  • Consideration of Off-Target Effects: Be mindful of AG-490's inhibitory effects on EGFR and other kinases, and consider using more specific inhibitors or genetic approaches (e.g., siRNA) to confirm that the observed effects are indeed mediated by JAK2 inhibition.[4]

Conclusion

This comprehensive guide provides a robust and detailed protocol for the in vitro application of AG-490 in cell culture experiments. By adhering to these methodologies and incorporating appropriate controls, researchers can confidently investigate the biological effects of this potent tyrosine kinase inhibitor and further elucidate its therapeutic potential. The versatility of AG-490 as a research tool continues to contribute to our understanding of the critical role of the JAK-STAT pathway in health and disease.

References

  • Inhibitor Research Hub. (2026, February 1). AG-490 (Tyrphostin B42): Precision JAK2/EGFR Inhibition for Signal Transduction Research. Retrieved February 13, 2026, from [Link]

  • Spandidos Publications. (2020, April 29). The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130. Retrieved February 13, 2026, from [Link]

  • The Korean Journal of Physiology & Pharmacology. (2009, April 30). Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130. Retrieved February 13, 2026, from [Link]

  • PubMed. (2024, August 6). JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). AG-490 inhibits proliferation of the IL-2-dependent T cell lines D10.... Retrieved February 13, 2026, from [Link]

  • Nucro-Technics. (2025, July 20). OECD 490: In Vitro Mammalian Cell Gene Mutation Tests. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (2021, June 2). Protocol for tissue slice cultures from human solid tumors to study therapeutic response. Retrieved February 13, 2026, from [Link]

  • Creative Bioarray. (n.d.). In Vitro Mammalian Cell Gene Mutation Test (OECD 490). Retrieved February 13, 2026, from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Brief guide to RT-qPCR. Retrieved February 13, 2026, from [Link]

  • GenScript. (n.d.). Protocol for Quantitative RT-PCR Analysis. Retrieved February 13, 2026, from [Link]

  • Unknown Source. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
  • PubMed. (n.d.). Tyrosine kinase inhibitor AG490 inhibits the proliferation and migration and disrupts actin organization of cancer cells. Retrieved February 13, 2026, from [Link]

  • PubMed. (n.d.). AG490 promotes HIF-1α accumulation by inhibiting its hydroxylation. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN). Retrieved February 13, 2026, from [Link]

Sources

Application

Application Note: Optimization of AG-490 Working Concentrations for Cancer Cell Lines

Introduction & Mechanism of Action AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor most widely utilized to block the JAK2/STAT3 signaling pathway . While originally developed as an EGFR inhibitor, its sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor most widely utilized to block the JAK2/STAT3 signaling pathway . While originally developed as an EGFR inhibitor, its specificity for Janus Kinase 2 (JAK2) has made it a cornerstone tool for investigating constitutively active STAT3 in oncogenesis.

Unlike modern clinical JAK inhibitors (e.g., Ruxolitinib), AG-490 is primarily a research tool due to its rapid metabolic instability in vivo. Therefore, in vitro handling requires precise adherence to stability protocols to prevent degradation before target engagement.

Mechanistic Pathway

AG-490 functions by competitively inhibiting the ATP-binding site of JAK2. This prevents the trans-phosphorylation of JAK2 and the subsequent recruitment and phosphorylation of STAT3 (Tyr705). Unphosphorylated STAT3 cannot dimerize or translocate to the nucleus, thereby silencing pro-survival genes (e.g., Bcl-xL, Cyclin D1, c-Myc).

AG490_Mechanism AG490 AG-490 (Inhibitor) JAK2 JAK2 Kinase (Active) AG490->JAK2 Inhibits ATP Binding STAT3_Inactive STAT3 (Monomer) JAK2->STAT3_Inactive Phosphorylates (Y705) Receptor Cytokine Receptor (IL-6R/gp130) Receptor->JAK2 Recruits STAT3_Active p-STAT3 (Dimer) STAT3_Inactive->STAT3_Active Dimerization Nucleus Nucleus (Gene Transcription) STAT3_Active->Nucleus Translocation

Figure 1: Mechanism of Action. AG-490 blocks JAK2 kinase activity, preventing the phosphorylation and dimerization of STAT3.

Chemical Properties & Critical Handling

Failure to observe these solubility rules is the #1 cause of experimental inconsistency with AG-490.

PropertySpecification
MW 294.30 g/mol
Solubility DMSO (up to 100 mM); Ethanol (up to 5 mM); Insoluble in water.
Stock Storage -20°C (Stable for 3 months). Avoid freeze-thaw cycles.[1]
Working Sol. Unstable in aqueous media. Prepare immediately before use.
The "Golden Rule" of AG-490 Stability

AG-490 degrades rapidly in aqueous cell culture media (half-life < 8 hours).

  • Do NOT make a "10x" intermediate dilution in PBS or media.

  • Do add the DMSO stock directly to the media on the cells, or prepare a 1000x stock in DMSO and spike into media immediately prior to addition.

Recommended Working Concentrations

The "correct" concentration depends on your endpoint. Signaling inhibition (Western Blot) typically requires higher doses for short durations, while Phenotypic assays (Apoptosis/Viability) require lower doses over long durations to avoid off-target toxicity.

Reference Data by Cell Line
Cell LineTissue OriginAssay TypeRecommended Conc.[2]DurationOutcomeRef
HEL ErythroleukemiaViability10 - 20 µM24-48 h>50% Growth Inhibition[1]
MDA-MB-231 Breast (TNBC)Signaling (WB)50 - 100 µM4-16 hLoss of p-STAT3 (Y705)[2]
MDA-MB-231 Breast (TNBC)Viability (IC50)~30 µM48 hApoptosis Induction[2]
DU145 ProstateSignaling (WB)50 - 100 µM2-4 hBlock Const. STAT3[3]
DU145 ProstateViability (IC50)~10 µM72 hGrowth Arrest[3]
U266 Multiple MyelomaApoptosis20 - 50 µM24 hPARP Cleavage[4]
A549 LungMigration50 µM24 hReduced Invasion[5]

General Titration Strategy:

  • Low Range (10–30 µM): Long-term proliferation/viability assays (24–72h).

  • High Range (50–100 µM): Short-term signaling analysis (1–6h) to prove mechanism. Note: Doses >100 µM increase risk of off-target EGFR inhibition.

Experimental Workflows & Protocols

Diagram: Experimental Decision Matrix

Use this flow to design your experiment based on the desired readout.

Workflow Start Start: Cell Seeding Starve Serum Starvation (0.5% FBS, 12h) Start->Starve For Signaling Treat AG-490 Treatment Start->Treat For Viability Starve->Treat Add 50-100 µM WB Western Blot (p-STAT3) Treat->WB Harvest at 4h MTT Viability Assay (MTT/CCK-8) Treat->MTT Add 10-50 µM Incubate 48h Branch Select Endpoint

Figure 2: Experimental workflow for signaling vs. viability endpoints.

Protocol A: Validation of Target Inhibition (Western Blot)

Objective: Confirm AG-490 is actually blocking JAK2/STAT3 in your specific cells.

  • Seeding: Seed

    
     cells/well in a 6-well plate. Allow adhesion (overnight).
    
  • Starvation (Critical): Aspirate media. Wash with PBS.[3] Add media containing 0.5% FBS (low serum). Incubate for 12–18 hours.

    • Why? High serum contains cytokines that hyper-activate JAK2, masking the inhibitor's effect.

  • Preparation: Prepare 50 mM AG-490 stock in DMSO.

  • Treatment:

    • Control: DMSO only (0.1%).

    • Low: 25 µM AG-490.[4]

    • High: 50 µM or 100 µM AG-490.

    • Note: Dilute stock directly into the well or prepare a 2x mix in media immediately before adding.

  • Incubation: Incubate for 4 hours .

  • Stimulation (Optional): If studying inducible STAT3, add IL-6 (10 ng/mL) for the final 15 minutes of the 4-hour incubation.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO3). Lyse in RIPA buffer.

  • Readout: Blot for p-STAT3 (Tyr705) . Total STAT3 levels should remain unchanged.

Protocol B: Dose-Response Viability Assay (MTT/CCK-8)

Objective: Determine IC50 for growth inhibition.

  • Seeding: Seed

    
     to 
    
    
    
    cells/well in 96-well plates.
  • Dosing Matrix:

    • Prepare a 100 mM DMSO stock.[5]

    • Create serial dilutions in a sterile tube using media (not PBS) immediately before addition.

    • Concentrations: 0, 5, 10, 25, 50, 75, 100 µM.

    • Solubility Check: Ensure 100 µM does not precipitate (cloudiness). If it does, sonicate the media briefly.[6]

  • Controls:

    • Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.1%).

    • Blank: Media only (no cells).

  • Incubation: 48 to 72 hours.

  • Readout: Add MTT or CCK-8 reagent. Read Absorbance (OD).

  • Analysis: Normalize to Vehicle Control = 100%. Plot log(inhibitor) vs. response to calculate IC50.

Expert Tips & Troubleshooting

  • The "Precipitation" Trap: AG-490 is highly hydrophobic. If you add a 50 mM DMSO stock directly to cold media, it may crash out of solution (visible as crystals).

    • Fix: Warm media to 37°C before adding AG-490. Vortex immediately.

  • Off-Target Effects: At concentrations >100 µM, AG-490 begins to inhibit EGFR (IC50 ~10-50 µM depending on the assay conditions) and ErbB2. If you see effects at 100 µM but not at 50 µM, verify it is not EGFR-driven by using a specific EGFR inhibitor (e.g., Gefitinib) as a control.

  • Timing Matters: JAK2 inhibition is rapid. p-STAT3 levels should drop within 2-4 hours. If you wait 24 hours to check p-STAT3, the feedback loops (SOCS3) or compensatory pathways may obscure the direct effect of the drug.

References

  • Meydan N, et al. (1996). Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor.[5][7][8][9] Nature, 379(6566):645-8.

  • Burke WM, et al. (2001). Inhibition of constitutively active Stat3 suppresses growth of human breast and lung cancer cells. Oncogene, 20(55):7925-34.

  • Agarwal C, et al. (2007). AG-490 inhibits growth and induces apoptosis in human prostate cancer cells. Annals of the New York Academy of Sciences, 1103:112-120.

  • Catlett-Falcone R, et al. (1999). Constitutive activation of Stat3 signaling confers resistance to apoptosis in human U266 myeloma cells. Immunity, 10(1):105-15.

  • Pang X, et al. (2010). AG490, a JAK2 inhibitor, inhibits the invasion and metastasis of human lung cancer cells. Molecular Medicine Reports, 3(5):771-777.

Sources

Method

Application Note: Optimizing AG-490 Treatment Windows for JAK2/STAT3 Inhibition

Topic: AG-490 treatment duration for optimal inhibition of JAK2 Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract AG-490 (Tyrphostin B42) is a widel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AG-490 treatment duration for optimal inhibition of JAK2 Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

AG-490 (Tyrphostin B42) is a widely utilized tyrosine kinase inhibitor that selectively targets Janus Kinase 2 (JAK2).[1][2][3][4] Despite its popularity, experimental reproducibility is often compromised by its physicochemical instability in aqueous media and variable cellular kinetics. This guide provides a rigorous, field-proven framework for determining the optimal treatment duration for AG-490, distinguishing between acute signaling blockade (phosphorylation assays) and long-term functional phenotypic changes (apoptosis/proliferation).

Mechanism of Action & Rationale

AG-490 acts as a substrate mimic, competitively inhibiting the ATP-binding site of the JAK2 kinase domain. By preventing JAK2 autophosphorylation, it abrogates the recruitment and phosphorylation of downstream Signal Transducer and Activator of Transcription 3 (STAT3). This blockade prevents STAT3 dimerization, nuclear translocation, and the subsequent transcription of pro-survival genes such as Bcl-xL, Survivin, and Cyclin D1.

Signaling Pathway Visualization

The following diagram illustrates the critical intervention point of AG-490 within the JAK2/STAT3 cascade.

JAK2_Pathway Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor (gp130) Ligand->Receptor Binding JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activation STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylation (Y705) AG490 AG-490 (Inhibitor) AG490->JAK2 Inhibits ATP Binding STAT3_P p-STAT3 (Dimer) STAT3_U->STAT3_P Dimerization Nucleus Nucleus STAT3_P->Nucleus Translocation Genes Target Genes (Bcl-xL, Cyclin D1) Nucleus->Genes Transcription

Figure 1: Mechanism of AG-490 inhibition within the JAK2/STAT3 signaling cascade.[3][4][5][6][7][8][9]

Strategic Experimental Planning

Successful inhibition requires aligning the treatment duration with the specific biological endpoint. AG-490 is unstable in physiological buffers; therefore, a "one-size-fits-all" incubation time leads to artifacts.

Table 1: Endpoint-Specific Treatment Windows
Experimental EndpointOptimal WindowCritical Consideration
Acute Signaling (p-JAK2/p-STAT3)2 – 4 Hours AG-490 acts rapidly. Extended incubation (>12h) without replenishment may allow pathway reactivation due to compound degradation.
Gene Expression (mRNA)6 – 12 Hours Sufficient time for mRNA turnover is required, but must precede significant apoptosis.
Functional Assays (Apoptosis/Proliferation)24 – 72 Hours Crucial: Media containing AG-490 must be replenished every 24 hours to maintain inhibitory concentration (IC50).

Protocol: Preparation and Storage

Trustworthiness Check: AG-490 is hydrophobic and sensitive to freeze-thaw cycles. Improper handling is the #1 cause of assay failure.

  • Solubilization: Dissolve AG-490 powder in sterile, anhydrous DMSO to a stock concentration of 10–20 mM .

    • Note: Do not use ethanol if long-term storage is intended, as evaporation rates vary.

  • Aliquoting: Immediately aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 6 months). Protect from light.

  • Working Solution: Prepare fresh immediately before use. Dilute the stock directly into pre-warmed culture media.

    • Validation: Ensure final DMSO concentration is <0.1% to prevent solvent cytotoxicity.

Protocol: Time-Course Optimization (The "Time-Slicing" Method)

This protocol is designed to empirically determine the maximal inhibition point for your specific cell line.

Materials
  • Target cells (e.g., HEL, K562, or MDA-MB-231).

  • AG-490 Stock (20 mM).[1]

  • Stimulating Cytokine (e.g., IL-6, if studying inducible signaling).[6]

  • Lysis Buffer (RIPA + Phosphatase Inhibitors).

Experimental Workflow

The following diagram outlines the logical flow for the time-course validation.

Workflow Step1 1. Seed Cells (70% Confluence) Step2 2. Serum Starvation (Overnight / 12-16h) Step1->Step2 Step3 3. AG-490 Treatment (Time Course) Step2->Step3 Step4 4. Cytokine Stimulation (e.g., IL-6 for 15 min) Step3->Step4 At t= -4h, -2h, -1h, -30m Step5 5. Rapid Lysis (4°C) Step4->Step5 Step6 6. Western Blot (p-JAK2 / p-STAT3) Step5->Step6

Figure 2: Step-by-step workflow for determining optimal inhibition duration.

Detailed Steps
  • Seeding: Plate cells in 6-well plates. Allow to adhere and reach 70% confluence.

  • Starvation (Critical): Wash cells 2x with PBS and incubate in serum-free media for 12–16 hours.

    • Why? This reduces basal phosphorylation, providing a clean background to observe AG-490's inhibition of induced signaling.

  • Treatment Groups: Prepare media with 50 µM AG-490 (standard effective dose for JAK2).

    • Control: Vehicle (0.1% DMSO).[7]

    • T1: 30 min incubation.

    • T2: 1 hour incubation.

    • T3: 2 hours incubation.

    • T4: 4 hours incubation.

    • T5: 8 hours incubation.

  • Stimulation (Optional but Recommended): If studying cytokine-dependent pathways, add IL-6 (e.g., 10–50 ng/mL) for the final 15 minutes of the AG-490 incubation.

    • Logic: AG-490 must be present before the cytokine hits the receptor to block the kinase activation.

  • Harvest: Place plates on ice immediately. Aspirate media and add cold lysis buffer containing protease/phosphatase inhibitors (e.g., Na3VO4).

  • Analysis: Perform Western Blotting.

    • Primary Targets: p-JAK2 (Tyr1007/1008), p-STAT3 (Tyr705).

    • Loading Control: Total JAK2, Total STAT3, or β-Actin.

Data Analysis & Troubleshooting

Expected Results
  • Optimal Result: A distinct reduction in p-JAK2 and p-STAT3 bands compared to the DMSO+Cytokine control.

  • Peak Inhibition: Typically observed between 2 to 4 hours post-treatment.

  • Loss of Effect: At >12 hours (without replenishment), phosphorylation signals may return due to AG-490 degradation or compensatory feedback loops.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Inhibition observed Inactive compound or insufficient dose.Check stock storage date. Increase dose to 100 µM (monitor toxicity). Ensure phosphatase inhibitors are fresh.
High Cell Death in Control DMSO toxicity.Ensure final DMSO concentration is <0.1%.[4]
Inhibition lost at 24h Compound instability.Replenish Protocol: Replace media with fresh AG-490 every 24 hours for long-term assays.

References

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[10][11] Nature, 379(6566), 645–648.

  • Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone. Molecular Cancer Therapeutics, 1(11), 893–899.

  • Levitzki, A. & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.

  • Wang, L. H., et al. (1999).[12] JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[12] The Journal of Immunology, 162(7), 3897-3904.[12]

Sources

Application

Application Note: In Vivo Efficacy of AG-490 in a Xenograft Mouse Model of JAK2-Driven Acute Lymphoblastic Leukemia (ALL)

Abstract & Rationale This guide details the protocol for evaluating the therapeutic efficacy of AG-490 , a specific inhibitor of the JAK2/STAT3 signaling pathway, in a murine xenograft model of Acute Lymphoblastic Leukem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This guide details the protocol for evaluating the therapeutic efficacy of AG-490 , a specific inhibitor of the JAK2/STAT3 signaling pathway, in a murine xenograft model of Acute Lymphoblastic Leukemia (ALL).

Constitutive activation of the JAK/STAT pathway is a hallmark of high-risk ALL, particularly those harboring the JAK2 V617F mutation or CRLF2 rearrangements. AG-490 acts by blocking the kinase domain of JAK2, preventing the phosphorylation of STAT3, which subsequently inhibits the transcription of survival genes (e.g., Bcl-xL, c-Myc).

Critical Note on Bioavailability: AG-490 is a "tool compound" with poor aqueous solubility and a short metabolic half-life. Success in vivo depends entirely on the formulation strategy and dosing frequency outlined in Section 3.

Mechanism of Action (MOA)

AG-490 functions as a substrate mimic, competitively inhibiting the tyrosine kinase activity of JAK2. This blockade prevents the recruitment and phosphorylation of STAT3 monomers. Unphosphorylated STAT3 cannot dimerize or translocate to the nucleus, thereby silencing the transcriptional program required for leukemic blast survival.

Visualization: The JAK2/STAT3 Blockade

JAK_STAT_Pathway Figure 1: Mechanism of AG-490 Inhibition in Leukemic Cells Ligand Cytokine (IL-6/TSLP) Receptor Cytokine Receptor (gp130/CRLF2) Ligand->Receptor Binding JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activates STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylates AG490 AG-490 (Inhibitor) AG490->JAK2  BLOCKS   STAT3_P p-STAT3 (Dimerized) STAT3_U->STAT3_P Blocked by AG-490 Nucleus Nucleus STAT3_P->Nucleus Translocation Genes Target Genes (Bcl-xL, c-Myc) Nucleus->Genes Transcription Apoptosis Apoptosis / Growth Arrest Genes->Apoptosis Survival Signals (Inhibited)

Pre-Clinical Formulation (The "Secret Sauce")

The most common cause of failure with AG-490 in vivo is precipitation at the injection site or in the syringe. AG-490 is highly hydrophobic. Do not use simple PBS/Saline.

Recommended Vehicle (IP Injection)

This formulation balances solubility with tolerability for chronic dosing.

ComponentVolume %Function
DMSO (Dimethyl sulfoxide)10% Primary solvent. Solubilizes AG-490.
PEG 300 (Polyethylene glycol)40% Co-solvent/Stabilizer.[1][2] Prevents precipitation.[3]
Tween 80 (Polysorbate 80)5% Surfactant. Improves homogeneity.
Saline (0.9% NaCl)45% Diluent. Ensures isotonicity.

Preparation Protocol:

  • Weigh AG-490 powder.

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex until clear.

  • Add PEG 300 (40% of final volume). Vortex.

  • Add Tween 80 (5% of final volume). Vortex.

  • Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

    • Expert Tip: Adding saline too fast can shock the solution out of phase.

    • Stability:[4][5] Prepare fresh daily. Do not store the diluted emulsion.

Experimental Protocol: ALL Xenograft Model

Phase 1: Model Establishment
  • Cell Line: HEL 92.1.7 (Human Erythroleukemia).

    • Why: This line carries the JAK2 V617F mutation, making it highly dependent on JAK2 signaling and an ideal target for AG-490 validation.

  • Host Animal: NOD/SCID or NSG mice (Female, 6-8 weeks).

    • Why: Severe immunodeficiency is required for human leukemia engraftment.

  • Inoculation:

    • Harvest HEL cells in log-phase growth.

    • Resuspend

      
       cells in 100 µL of 50:50 Matrigel/PBS matrix.
      
    • Inject subcutaneously (SC) into the right flank.

Phase 2: Dosing & Treatment

Treatment begins when tumors reach a palpable "staging" volume (~100 mm³), typically 7-10 days post-inoculation.

  • Group 1: Vehicle Control (IP, Daily).

  • Group 2: AG-490 Low Dose (10 mg/kg, IP, Daily).

  • Group 3: AG-490 High Dose (30 mg/kg, IP, Daily).

    • Note: Due to the short half-life of AG-490, daily (q.d.) or twice-daily (b.i.d.) dosing is mandatory. Efficacy is driven by Time > IC50, not Cmax.

Phase 3: Workflow Visualization

Protocol_Workflow Figure 2: In Vivo Experimental Workflow Start Cell Culture (HEL 92.1.7) Inoculation SC Injection (5M Cells + Matrigel) Start->Inoculation Growth Tumor Growth (7-10 Days) Inoculation->Growth Decision Tumor Vol ~100mm³? Growth->Decision Decision->Growth No Randomization Randomization (n=8/group) Decision->Randomization Yes Treatment Dosing Phase (14-21 Days) IP Injection q.d. Randomization->Treatment Monitor Monitor: 1. Body Weight 2. Caliper Meas. Treatment->Monitor Harvest Harvest Tissues (Tumor, Spleen) Treatment->Harvest Analysis Analysis: WB (p-STAT3) IHC (Ki67) Harvest->Analysis

Data Presentation & Readouts

A. Tumor Volume Inhibition (Quantitative)

Tumor volume is calculated as


.
Treatment GroupDay 0 Vol (mm³)Day 14 Vol (mm³)% Tumor Growth Inhibition (TGI)P-Value (vs Vehicle)
Vehicle


--
AG-490 (10 mg/kg)


32% < 0.05
AG-490 (30 mg/kg)


64% < 0.001
B. Pharmacodynamic Biomarkers (Western Blot)

To validate the mechanism, you must demonstrate target engagement in the tumor tissue.

  • p-STAT3 (Tyr705): Should be significantly decreased in treated groups.

  • Total STAT3: Should remain unchanged .

  • Cleaved Caspase-3: Should be increased (indicating apoptosis).

Troubleshooting & Expert Insights

  • "My tumors aren't shrinking."

    • Check Dosing Frequency: AG-490 has a half-life of < 2 hours in mice.[5] If you dose once daily, the pathway may reactivate overnight. Switch to b.i.d. (twice daily) dosing or use an osmotic minipump for continuous infusion.

    • Check Formulation: If the solution is cloudy, the drug is not bioavailable. Re-optimize the PEG/Tween ratio.

  • "The mice are losing weight."

    • JAK2 inhibition can affect erythropoiesis (red blood cell production). Monitor hematocrit levels. If weight loss exceeds 15%, implement a "drug holiday" (1 day off) or reduce dose to 20 mg/kg.

  • Stability Warning:

    • AG-490 is sensitive to oxidation. Store the powder at -20°C under desiccant. Never keep dissolved stock solutions for more than 24 hours.

References

  • Meydan N, et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[6] Nature. 379(6566):645-8. Link

  • Burdlya L, et al. (2002). An inhibitor of the Jak2 kinase, AG490, inhibits the growth of ovarian cancer in mice.[7] The Journal of Pathology. Link

  • Davoodi-Semiromi A, et al. (2012).[8] The Tyrphostin Agent AG490 Prevents and Reverses Type 1 Diabetes in NOD Mice.[8] PLoS ONE. Link

  • Wang X, et al. (2014).[9] JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis.[10] Neuroscience. Link

  • BenchChem Technical Support. (2025). In Vivo Solubility and Formulation Guide for JAK Inhibitors. Link

Sources

Method

Application Note: Optimized In Vivo Administration of AG-490

Abstract & Core Rationale AG-490 (Tyrphostin B42) is a specific inhibitor of Janus Kinase 2 (JAK2), widely used to dissect the JAK/STAT3 signaling axis in oncology and immunology. Despite its efficacy in vitro, AG-490 pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

AG-490 (Tyrphostin B42) is a specific inhibitor of Janus Kinase 2 (JAK2), widely used to dissect the JAK/STAT3 signaling axis in oncology and immunology. Despite its efficacy in vitro, AG-490 presents significant challenges in vivo due to high hydrophobicity and rapid systemic clearance (short half-life).

Many standard protocols fail because they rely on high concentrations of DMSO (>50%) which induces vehicle toxicity, or they use aqueous buffers where AG-490 precipitates immediately upon injection, leading to erratic bioavailability.

This guide provides a field-validated formulation protocol using a co-solvent system (DMSO/PEG300/Tween-80) that ensures solubility while maintaining physiological tolerance for repeated dosing.

Mechanism of Action

AG-490 functions as a substrate mimic, blocking the kinase domain of JAK2. This prevents the autophosphorylation of JAK2 and the subsequent recruitment and phosphorylation of STAT3.

Signal Transduction Pathway

The following diagram illustrates the specific blockade point of AG-490 within the JAK/STAT cascade.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IL-2) Receptor Cytokine Receptor (gp130) Ligand->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylation (Y705) AG490 AG-490 (Inhibitor) AG490->JAK2 BLOCKS pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Genes (Bcl-xL, c-Myc, Cyclin D1) Nucleus->TargetGenes Transcription

Figure 1: AG-490 inhibits JAK2 autophosphorylation, preventing STAT3 activation and downstream survival signaling.

Critical Formulation Strategy

The #1 cause of failure with AG-490 is precipitation. AG-490 is practically insoluble in water. Standard PBS formulations will result in a suspension that is not bioavailable.

The "Gold Standard" Co-Solvent Vehicle

To achieve a stable solution for Intraperitoneal (IP) or Intravenous (IV) injection, use the following stepwise formulation. This vehicle is tolerated well in mice for daily dosing up to 14 days.

Vehicle Composition:

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG300 (Carrier/Stabilizer)[2][3]

  • 5% Tween-80 (Surfactant)[1][2][4]

  • 45% Saline (0.9% NaCl) (Diluent)

Step-by-Step Preparation Protocol (For 1 mL Working Solution)

Target Concentration: 5 mg/mL (Allows for 50 mg/kg dose in a 20g mouse via 200 µL injection).

  • Weighing: Weigh 5.0 mg of AG-490 powder.

  • Primary Solubilization: Add 100 µL of pure DMSO. Vortex until completely dissolved (solution must be clear yellow).

    • Critical: Do not proceed until fully dissolved.

  • Carrier Addition: Add 400 µL of PEG300. Vortex heavily.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex.

  • Final Dilution: Slowly add 450 µL of warm (37°C) Saline while vortexing.

    • Note: Adding saline too fast can cause shock precipitation. If cloudiness occurs, sonicate at 37°C for 5-10 minutes.

In Vivo Administration & Dosage

Due to the short half-life of AG-490 (approx. <1 hour in plasma), frequent dosing is required for sustained inhibition.

Recommended Dosage Table
SpeciesRouteDose RangeFrequencyApplication
Mouse IP 10 - 50 mg/kg Daily or q.o.d.Xenograft tumor suppression (e.g., Ovarian, Breast)
Mouse IV 1 - 5 mg/kgDailyAcute pharmacokinetic studies; Hematologic malignancies
Mouse IT 5 - 10 mg/kg2x / WeekIntratumoral injection for solid tumors (minimizes systemic toxicity)
Rat IP 5 - 15 mg/kgDailyIschemia/Reperfusion injury models

Abbreviations: IP = Intraperitoneal; IV = Intravenous; IT = Intratumoral; q.o.d. = every other day.

Experimental Workflow

Workflow Step1 1. Prepare Stock (DMSO) Step2 2. Create Vehicle (PEG300/Tween/Saline) Step1->Step2 Fresh (<30 mins) Step3 3. IP Injection (10-50 mg/kg) Step2->Step3 Immediate Step3->Step3 Daily x 14 days Step4 4. Harvest Tissue (2-4 hrs post-last dose) Step3->Step4 Step5 5. Validation (WB: p-STAT3) Step4->Step5

Figure 2: Operational workflow for chronic AG-490 administration.

Validation & Quality Control

How do you know the drug worked? Tumor size reduction is a phenotypic output. You must verify the molecular mechanism.

Mandatory QC Check: Harvest tumor or target tissue 2-4 hours after the final dose. Perform Western Blot analysis.

  • Positive Control: Lysate from untreated tumor (high p-STAT3).

  • Negative Control: Lysate from vehicle-only treated mice.

  • Success Marker: Significant reduction in p-STAT3 (Tyr705) compared to total STAT3.

  • Secondary Marker: Reduction in Bcl-xL or Cyclin D1 protein levels.

Troubleshooting:

  • Mice show lethargy/weight loss: The DMSO concentration might be too high. Ensure the final DMSO is

    
    10%.[2] If toxicity persists, switch to a Cyclodextrin-based formulation (20% HP-
    
    
    
    -CD in saline).
  • No effect on tumor: AG-490 has poor bioavailability. Consider increasing dose to 50 mg/kg or switching to intratumoral injection to bypass metabolism.

References

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor. Nature, 379, 645–648. Link

  • Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone. Molecular Cancer Therapeutics, 1(11), 893-899. Link

  • Kondo, T., et al. (2015). AG490, a Jak2 inhibitor, suppressed the progression of murine ovarian cancer.[5] European Journal of Pharmacology, 769, 178-183. Link

  • SelleckChem. AG-490 Chemical Properties and Solubility Data. Link

  • MedChemExpress. Tween 80 and PEG300 Formulation Protocols for In Vivo Solubility. Link

Sources

Application

Optimizing JAK2 Inhibition: A Guide to Synergistic Combinations with AG-490

Abstract & Introduction AG-490 is a tyrphostin tyrosine kinase inhibitor that acts as a potent, selective blocker of Janus Kinase 2 (JAK2).[1][2] By inhibiting the JAK2/STAT3 signaling axis, AG-490 suppresses the express...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

AG-490 is a tyrphostin tyrosine kinase inhibitor that acts as a potent, selective blocker of Janus Kinase 2 (JAK2).[1][2] By inhibiting the JAK2/STAT3 signaling axis, AG-490 suppresses the expression of critical survival genes such as Bcl-xL, Cyclin D1, and VEGF. However, in complex solid tumors (e.g., ovarian, lung, and glioblastoma), monotherapy with AG-490 often leads to compensatory activation of parallel survival pathways, particularly the PI3K/Akt and MAPK/ERK cascades.

This guide details the mechanistic rationale and experimental protocols for combining AG-490 with other inhibitors to achieve synergistic lethality . We move beyond simple additivity, aiming for a Combination Index (CI) < 1.0, where the combined effect significantly exceeds the sum of individual potencies.

Mechanistic Rationale: The "Escape Pathway" Hypothesis

To design effective combinations, one must understand the signaling architecture. When JAK2 is inhibited by AG-490, tumor cells often upregulate feedback loops. For instance, inhibition of STAT3 can relieve the negative feedback on the PI3K pathway, leading to hyper-activation of Akt. Therefore, dual blockade is often required to commit the cell to apoptosis.

Signaling Pathway Interaction Diagram

The following diagram illustrates the crosstalk between JAK/STAT, PI3K/Akt, and MAPK pathways and the intervention points for AG-490 and its synergistic partners.

G cluster_membrane Cell Membrane RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GP130 gp130/IL-6R JAK2 JAK2 (Target) GP130->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation JAK2->PI3K Crosstalk JAK2->RAS Crosstalk AG490 AG-490 (Inhibitor) AG490->JAK2 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus: Gene Transcription (Bcl-xL, Cyclin D1, VEGF) pSTAT3->Nucleus Translocation AKT Akt PI3K->AKT AKT->Nucleus Survival Signals LY294 LY294002 (PI3K Inh) LY294->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation PD98 PD98059 (MEK Inh) PD98->MEK

Caption: Molecular targets of AG-490 and crosstalk with PI3K/MAPK pathways necessitating combination therapy.

Selected Synergistic Combinations

Based on literature validation, the following combinations have shown high potential for synergy.

Combination PartnerDrug ClassTargetSynergistic MechanismKey Reference
Cisplatin ChemotherapyDNA CrosslinkerAG-490 inhibits STAT3-mediated DNA repair (e.g., ERCC1 downregulation), sensitizing cells to platinum-induced DNA damage.[1, 2]
LY294002 Kinase InhibitorPI3KSimultaneous blockade of JAK2 and PI3K prevents "escape" signaling via Akt, forcing mitochondrial apoptosis.[3, 4]
PD98059 Kinase InhibitorMEK1/2Dual inhibition of STAT3 and ERK pathways shuts down both proliferation (ERK) and survival (STAT3) signals.[5]
IL-12 CytokineImmune ModulatorAG-490 blocks tumor cell STAT3 (survival) without inhibiting IL-12 induced immune activation, enhancing antitumor immunity.[6]

Protocol 1: Determination of Synergistic Cytotoxicity (Chou-Talalay Method)

Objective: Quantify the interaction between AG-490 and a partner drug (e.g., Cisplatin) using the Combination Index (CI) theorem.

Prerequisites:

  • Cell Lines: e.g., A2780 (Ovarian), A549 (Lung).

  • Reagents: AG-490 (dissolved in DMSO), Partner Drug, MTT or CCK-8 reagent.

  • Software: CompuSyn (free) or similar isobologram analysis software.

Experimental Design: Constant Ratio

To accurately calculate CI, use a "Constant Ratio" design based on the IC50 of each drug.

  • Determine IC50: Perform a preliminary MTT assay to find the IC50 of AG-490 and Drug B individually.

  • Set Ratio: If IC50(AG-490) = 50 µM and IC50(Drug B) = 5 µM, the constant ratio is 10:1 .

  • Dose Range: Prepare serial dilutions (e.g., 0.25x, 0.5x, 1x, 2x, 4x of the IC50) for:

    • AG-490 alone.

    • Drug B alone.

    • Combination (AG-490 + Drug B) at the fixed 10:1 ratio.

Step-by-Step Workflow
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove media.

    • Add 100 µL of fresh media containing drug dilutions (Triplicate wells per condition).

    • Control: Vehicle control (DMSO < 0.1%).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL) per well. Incubate 4h.

    • Dissolve formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate Fraction Affected (Fa) = (1 - (OD_treated / OD_control)). Input Fa and Dose into CompuSyn.

Data Analysis & Interpretation (Self-Validating)

A valid synergistic experiment must meet these criteria:

  • Dose-Effect Correlation (r): The linear correlation coefficient of the Median-Effect Plot must be > 0.90.

  • CI Values:

    • CI < 0.9: Synergism

    • CI = 0.9–1.1: Additive

    • CI > 1.1: Antagonism

Workflow Step1 1. Determine IC50 (Single Agents) Step2 2. Define Constant Ratio (e.g., 10:1) Step1->Step2 Step3 3. Treat Cells (Single vs. Combo) Step2->Step3 Step4 4. MTT Assay (Calculate Fa) Step3->Step4 Step5 5. CompuSyn Analysis (Calculate CI) Step4->Step5

Caption: Step-by-step workflow for Chou-Talalay synergy quantification.

Protocol 2: Validation of Molecular Mechanism (Western Blot)

Objective: Confirm that the observed synergy results from the blockade of the intended pathways (e.g., inhibiting the "escape" phosphorylation of Akt).

Key Markers to Probe:

  • Target Confirmation: p-JAK2 (Tyr1007/1008), p-STAT3 (Tyr705).

  • Crosstalk Confirmation: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204).

  • Apoptosis Markers: Cleaved Caspase-3, PARP cleavage.

  • Loading Control:

    
    -Actin or GAPDH.
    

Experimental Setup:

  • Groups:

    • Control (DMSO)[3]

    • AG-490 (at IC30 concentration)

    • Drug B (at IC30 concentration)

    • Combination (AG-490 + Drug B)

  • Timing: Harvest cells at 24h (for phosphorylation changes) and 48h (for apoptosis markers).

  • Expected Result: The combination group should show lower p-STAT3 and p-Akt levels than single agents, and higher Cleaved Caspase-3.

Troubleshooting & Optimization

IssuePossible CauseSolution
CI > 1 (Antagonism) Drug scheduling conflict.Try sequential treatment. E.g., Pre-treat with AG-490 for 4h to downregulate Bcl-xL before adding Chemotherapy.
No IC50 reached Drug resistance or poor solubility.Ensure AG-490 is fully dissolved (warm to 37°C). Verify cell line expression of JAK2.[4]
High Variability Seeding density errors.Use a multichannel pipette and ensure cells are 60-70% confluent at time of treatment.

References

  • Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines. Source: PubMed Central (PMC). Link:[Link] (Note: Validates the principle of combining STAT3 inhibition with Cisplatin in ovarian cancer).

  • Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone. Source:[5] Molecular Cancer Therapeutics. Link:[Link]

  • Synergy Between PI3Kinase/AKT pathway and Bcl-xL in the Control of Apoptosis in Adenocarcinoma Cells of the Lung. Source: PubMed Central (PMC). Link:[Link] (Note: Establishes the rationale for combining PI3K inhibitors with agents that target Bcl-xL/STAT3).

  • LY294002 and metformin cooperatively enhance the inhibition of growth and the induction of apoptosis of ovarian cancer cells. Source:[6] International Journal of Gynecological Cancer.[6] Link:[Link]

  • Effects of Mek-Erk (PD98059) and Jak-Stat3 (AG490) signaling inhibitors on NLR-induced VEGF secretion. Source: ResearchGate / Experimental Eye Research. Link:[Link]

  • Drug combination studies and their synergy quantification using the Chou-Talalay method. Source: Cancer Research.[7][8] Link:[Link]

Sources

Method

AG-490 application in primary T cell culture assays

Topic: AG-490 application in primary T cell culture assays Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Precision Inhibition of JAK/STAT Signaling: Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AG-490 application in primary T cell culture assays Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Precision Inhibition of JAK/STAT Signaling: Protocols, Mechanisms, and Critical Considerations

Abstract

AG-490 (Tyrphostin B42) is a widely cited tyrosine kinase inhibitor used to dissect the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway.[1][2][3] While historically classified as a selective JAK2 inhibitor, its application in primary T cell culture requires a nuanced understanding of its concentration-dependent specificity, particularly its potent inhibition of EGFR and functional blockade of JAK3 at higher doses. This guide provides a rigorous, field-proven protocol for using AG-490 to inhibit IL-2/STAT5 signaling in primary human T cells, addressing critical stability challenges and defining the "therapeutic window" for in vitro assays.

Scientific Background & Mechanism

To use AG-490 effectively, researchers must navigate a known paradox in its specificity profile.

The Specificity Paradox
  • Canonical Target: JAK2 (IC₅₀ ≈ 10–15 µM).

  • High-Affinity Target: EGFR (IC₅₀ ≈ 0.1 µM) and ErbB2 (IC₅₀ ≈ 13.5 µM).[2][3]

  • Functional T Cell Target: In T cells, IL-2 signaling is primarily driven by JAK1 and JAK3. However, AG-490 effectively blocks IL-2-induced T cell proliferation and STAT5 phosphorylation at concentrations of 25–50 µM . Evidence suggests that at these supramaximal concentrations, AG-490 exerts cross-reactive inhibition on JAK3 or disrupts the broader kinase complex assembly, despite its nominal JAK2 selectivity.

Key Implication: When using AG-490 (25–50 µM) to block JAK/STAT in T cells, you are simultaneously and completely inhibiting EGFR . Experimental designs must account for this dual inhibition if EGFR signaling is relevant to the specific T cell subset or co-culture model (e.g., CAR-T co-cultures with solid tumors).

Signaling Pathway Visualization

The following diagram illustrates the primary and off-target inhibition points of AG-490 within the T cell signaling landscape.

G IL2R IL-2 Receptor (Common u03B3-chain) JAK1 JAK1 IL2R->JAK1 JAK3 JAK3 IL2R->JAK3 EGFR EGFR (Off-Target) JAK2 JAK2 (Canonical Target) EGFR->JAK2 Cross-talk STAT5 STAT5 JAK1->STAT5 JAK3->STAT5 AG490 AG-490 (Inhibitor) AG490->EGFR High Potency (IC50 ~0.1 u00B5M) AG490->JAK3 Low Potency/Functional (at >25 u00B5M) AG490->JAK2 Moderate Potency (IC50 ~10 u00B5M) Proliferation Proliferation & Survival STAT5->Proliferation STAT3 STAT3 STAT3->Proliferation

Caption: AG-490 inhibition profile showing high-potency blockade of EGFR and concentration-dependent blockade of JAK2/3 pathways.[2]

Material Preparation & Stability

AG-490 is a tyrphostin, a class of compounds known for limited stability in aqueous media. Improper handling is the #1 cause of assay failure.

Reagent Specifications
ParameterSpecificationNotes
Molecular Weight 294.30 g/mol
Solubility DMSO (≥15 mg/mL)Insoluble in water. Ethanol is a secondary option but DMSO is preferred for cell culture.
Stock Concentration 50 mM or 100 mMHigh concentration stocks minimize DMSO volume added to cells.
Storage (Solid) -20°CDesiccate.[2][3] Stable for >2 years.[4]
Storage (Solution) -20°C or -80°CCritical: Aliquot into single-use vials. Avoid freeze-thaw cycles.[3][5]
The "Freshness" Rule

AG-490 degrades in cell culture media (pH 7.4, 37°C).

  • Half-life: Estimated < 24 hours in complete media.

  • Protocol Adjustment: For assays lasting >24 hours (e.g., 3-day proliferation), replenish the inhibitor daily. Replace 50% of the media with fresh media containing the specific concentration of AG-490.

Experimental Protocol: Inhibition of IL-2 Signaling

Objective: Determine the effect of AG-490 on IL-2-induced STAT5 phosphorylation and proliferation in primary human T cells.

Phase 1: Preparation
  • Calculate Stock: Dissolve 29.4 mg of AG-490 in 1 mL DMSO to create a 100 mM stock.

  • Aliquot: Dispense 10–20 µL aliquots into amber tubes; store at -80°C.

  • Media Prep: Prepare RPMI-1640 + 10% FBS + 1% Pen/Strep + L-Glutamine.

    • Note: Do not add IL-2 yet.

Phase 2: Primary T Cell Isolation & Resting
  • Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).

  • Purify T cells (CD3+ or CD4+/CD8+ subsets) using negative selection magnetic beads (e.g., StemCell EasySep or Miltenyi) to avoid bead-induced activation.

  • Resting Step (Crucial): Culture cells (1-2 x 10⁶ cells/mL) in cytokine-free media for 4–12 hours at 37°C. This reduces basal phosphorylation levels of STAT proteins, maximizing the signal-to-noise ratio upon stimulation.

Phase 3: Pre-Incubation & Stimulation

Experimental Groups:

  • Negative Control: DMSO Vehicle (0.1%).[6]

  • Low Dose: 10 µM AG-490.[3]

  • Functional Dose: 50 µM AG-490 (Standard for T cell inhibition).

  • Toxicity Control: 100 µM AG-490 (Monitor for apoptosis).

Workflow:

  • Dilution: Dilute the 100 mM stock in culture media to 2x the final desired concentration (e.g., for 50 µM final, prepare 100 µM in media).

    • Self-Validation Check: Ensure final DMSO concentration is < 0.2% to avoid solvent toxicity.[5]

  • Seeding: Plate 1 x 10⁶ T cells in 500 µL media in 24-well plates (or scale down to 96-well).

  • Inhibitor Addition: Add 500 µL of the 2x AG-490 media to the cells.

  • Pre-incubation: Incubate for 2 hours at 37°C.

    • Why? Tyrphostins require time to permeate the membrane and reach equilibrium within the ATP-binding pocket before the kinase is activated.

  • Stimulation: Add IL-2 (final conc. 10–100 U/mL) or Anti-CD3/CD28 beads.

    • For Phospho-STAT Assays: Stimulate for 15–30 minutes .

    • For Proliferation Assays: Stimulate for 48–72 hours .

Phase 4: Readouts
A. Western Blot / Flow Cytometry (Phospho-STAT5)
  • Harvest: Place plates on ice immediately to stop signaling.

  • Fixation (Flow): Use PFA/Methanol or specialized Phosflow buffers.

  • Lysis (Western): Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate/NaF). Without phosphatase inhibitors, the pSTAT signal will vanish during lysis.

B. Proliferation (CFSE / H3-Thymidine)
  • If using CFSE, stain cells before Phase 3.

  • Replenishment: At 24 and 48 hours, carefully remove 50% of supernatant and replace with fresh media containing AG-490 and IL-2 to maintain inhibitory pressure.

Experimental Workflow Diagram

The following diagram details the chronological steps for a standard Phospho-STAT inhibition assay.

Workflow Start Start: Purified T Cells Rest Resting Phase (4-12h, No Cytokines) Start->Rest Reduce Basal Signal PreInc Pre-Incubation (+AG-490, 2h) Rest->PreInc Equilibration Stim Stimulation (+IL-2, 15-30 min) PreInc->Stim Activate Pathway Stop Stop Reaction (Ice / Fixation) Stim->Stop Capture Phosphorylation Readout Readout: pSTAT5 Levels Stop->Readout FACS / WB

Caption: Step-by-step workflow for evaluating AG-490 inhibition of STAT phosphorylation.

Data Analysis & Troubleshooting

Expected Results
AssayControl (DMSO + IL-2)AG-490 (50 µM + IL-2)Interpretation
pSTAT5 (Western) Strong BandFaint / Absent BandSuccessful JAK/STAT blockade.
Viability (Annexin V) >90% Live>80% Live50 µM is generally tolerated; >100 µM induces apoptosis.
Proliferation (CFSE) Multiple peaks (Divisions)Arrested (Undivided)Cytostatic effect confirmed.
Common Pitfalls
  • Precipitation: AG-490 may precipitate in aqueous media if the stock is too concentrated or added too quickly. Solution: Vortex the media immediately upon addition. Inspect wells under a microscope; crystals look like dark needles.

  • Lack of Inhibition: Often due to old stock or insufficient pre-incubation. Solution: Use a fresh aliquot and ensure a full 2-hour pre-incubation.

  • Toxicity: Primary T cells are more sensitive than Jurkat cells. If 50 µM causes >30% apoptosis, titrate down to 25 µM.

References

  • Wang, L. H., et al. (1999). "JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response."[7] The Journal of Immunology.

  • Meydan, N., et al. (1996). "Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor."[2][7] Nature.

  • Levitzki, A., & Gazit, A. (1995). "Tyrosine kinase inhibition: an approach to drug development." Science.

  • Kirken, R. A., et al. (1999). "Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells."[8] Journal of Leukocyte Biology.

  • Burdelya, L., et al. (2002). "Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone." Molecular Cancer Therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: AG-490 Dissolution &amp; Handling Guide

Executive Summary AG-490 is a tyrphostin tyrosine kinase inhibitor widely used to block the JAK2/STAT3 signaling pathway. However, its high hydrophobicity and chemical instability in aqueous solution present significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AG-490 is a tyrphostin tyrosine kinase inhibitor widely used to block the JAK2/STAT3 signaling pathway. However, its high hydrophobicity and chemical instability in aqueous solution present significant challenges. Improper handling leads to precipitation, compound degradation, and inconsistent IC50 values. This guide provides a self-validating technical framework for dissolving, storing, and applying AG-490 to ensure experimental reproducibility.

Part 1: Solubility & Stock Preparation
Q: What is the optimal solvent for AG-490, and why is water not recommended?

A: AG-490 is practically insoluble in water. Attempting to dissolve it directly in aqueous buffers (like PBS) will result in immediate precipitation.

  • Recommended Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It creates a stable, high-concentration stock solution.

  • Alternative: Ethanol (100%) can be used but is less ideal due to higher volatility and lower solubility limits compared to DMSO.

SolventSolubility LimitRecommended Stock Conc.[1]Notes
DMSO ~100 mg/mL10 – 25 mM Preferred. High solubility; stable at -20°C.
Ethanol ~10 mg/mL5 – 10 mM Use only if cells are hypersensitive to DMSO.
Water/PBS < 0.1 mg/mLN/A DO NOT USE. Causes precipitation.
Q: How do I prepare a 25 mM stock solution?

A: To prepare a stock solution, you must calculate the volume based on the molecular weight of AG-490 (294.30 g/mol ).

  • Protocol:

    • Weigh 7.36 mg of AG-490 powder.

    • Add 1.0 mL of high-grade, anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds until the solution is perfectly clear and yellow.

    • Visual Check: Hold the tube against a light source. If any particulates remain, sonicate in a water bath for 5 minutes at room temperature.

Part 2: Storage & Stability (Critical)
Q: AG-490 is reported to be unstable. How do I prevent degradation?

A: AG-490 is sensitive to freeze-thaw cycles and light. Degradation products can be cytotoxic or inactive, leading to false negatives.

  • The "Single-Use" Rule: Never store the bulk stock tube after opening.

  • Aliquoting Strategy: Immediately after dissolution, dispense the stock into small aliquots (e.g., 20–50 µL) in light-protected (amber) microcentrifuge tubes.

  • Storage Conditions:

    • Temp: -20°C or -80°C.

    • Duration: Stable for ~6 months at -80°C.

    • Thawing: Thaw an aliquot once for the experiment and discard the remainder.

Visualizing the Workflow

The following diagram outlines the critical path from powder to assay, emphasizing the "No Freeze-Thaw" checkpoint.

AG490_Workflow Powder AG-490 Powder (Store at -20°C) Weigh Weigh & Dissolve (Anhydrous DMSO) Powder->Weigh Check Visual QC (Clear Yellow Solution?) Weigh->Check Check->Weigh Fail (Sonicate) Aliquot Aliquot Immediately (20-50 µL / tube) Check->Aliquot Pass Freeze Freeze at -80°C (Protect from Light) Aliquot->Freeze Thaw Thaw ONCE (Room Temp) Freeze->Thaw Dilute Stepwise Dilution (Into Media) Thaw->Dilute Discard Discard Remainder (NO Refreezing) Thaw->Discard

Caption: Critical workflow for AG-490 preparation. Note the strict "Discard Remainder" step to prevent degradation.

Part 3: Cell Culture Application & Troubleshooting
Q: How do I dilute the stock into media without causing precipitation?

A: "Solvent shock" occurs when a hydrophobic stock hits aqueous media too fast.

  • The Problem: Adding 100% DMSO stock directly to a large volume of cold media often causes AG-490 to crash out as microscopic crystals.

  • The Solution (Stepwise Dilution):

    • Prepare an intermediate dilution (e.g., 10x working conc) in media or PBS containing 10% DMSO first.

    • Add this intermediate to your final cell culture well.

    • Example: To achieve 50 µM final conc:

      • Dilute 25 mM stock 1:50 into media (creates 500 µM intermediate).

      • Add this 1:10 to the cells.

    • Final DMSO Limit: Ensure the final DMSO concentration in the well is < 0.1% (or < 0.2% max) to avoid solvent toxicity.

Q: What is the biological mechanism I should be observing?

A: AG-490 selectively inhibits the JAK2 kinase, which prevents the phosphorylation and dimerization of STAT3 . This blocks the translocation of STAT3 to the nucleus, inhibiting gene transcription related to cell survival and proliferation.

JAK_STAT_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK2 JAK2 (Active) Receptor->JAK2 Activates STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylates AG490 AG-490 (Inhibitor) AG490->JAK2 Blocks Autophosphorylation STAT3_P p-STAT3 (Dimer) STAT3_U->STAT3_P Dimerization Nucleus Nucleus (Gene Transcription) STAT3_P->Nucleus Translocation

Caption: Mechanism of Action. AG-490 targets JAK2, preventing the downstream phosphorylation and activation of STAT3.[2][3][4]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Crystals visible in media Solvent Shock / High Conc.Pre-warm media to 37°C. Use stepwise dilution. Do not exceed solubility limit (~100 µM in media).
Media turns cloudy PrecipitationDiscard.[5][6] Prepare fresh dilution. Vortex stock before diluting.
No biological effect Compound DegradationDid you freeze-thaw the stock? Use a fresh aliquot. Check expiration (Solid: 2 yrs; Solution: 6 mos).
High cell death in control DMSO ToxicityCalculate final DMSO %. It must be < 0.1%.[7] Include a "Vehicle Only" control to normalize data.
Inconsistent IC50 Variable PotencyAG-490 is unstable. Standardize time between thawing and adding to cells (keep < 15 mins).
References
  • Meydan N, et al. (1996).[1] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[8][9] Nature.[8] [Link]

Sources

Optimization

Technical Support Center: AG-490 Stability &amp; Handling Guide

Product: AG-490 (Tyrphostin B42) Primary Target: JAK2 / EGFR Inhibitor Chemical Class: Tyrphostin (Benzylidenemalononitrile derivative)[1][2] Introduction: The Stability Paradox AG-490 is a widely cited JAK2 inhibitor, b...

Author: BenchChem Technical Support Team. Date: February 2026

Product: AG-490 (Tyrphostin B42) Primary Target: JAK2 / EGFR Inhibitor Chemical Class: Tyrphostin (Benzylidenemalononitrile derivative)[1][2]

Introduction: The Stability Paradox

AG-490 is a widely cited JAK2 inhibitor, but it suffers from a specific chemical vulnerability: its benzylidenemalononitrile structure is highly susceptible to hydrolysis and Michael addition reactions in aqueous environments.[1]

Many experimental failures—often attributed to "biological variability"—are actually due to the rapid degradation of AG-490 in cell culture media or improper stock storage.[1][2] This guide provides the protocols necessary to ensure the compound hitting your cells is the same one you weighed out.

Module 1: Critical Storage Parameters

The "Clock" starts ticking differently depending on the state of the compound.

Solid State (Lyophilized Powder)
  • Condition: -20°C.

  • Protection: Desiccated and Dark.[1][2][3]

  • Shelf Life: 2 Years.

  • Technical Insight: The nitrile group makes the compound hygroscopic.[2] Moisture entry leads to hydrolysis of the amide bond.[2] Always equilibrate the vial to room temperature before opening to prevent condensation from forming inside the vial.[2]

Solubilized State (Stock Solution)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol.[1][2]

  • Condition: -20°C or -80°C.

  • Shelf Life: 1–3 Months (Max).

  • Technical Insight: AG-490 is light-sensitive .[1][2] In solution, UV/visible light accelerates the isomerization of the double bond, rendering the molecule biologically inactive. Wrap all stock vials in aluminum foil.

Experimental State (Cell Culture Media)
  • Condition: 37°C (In Incubator).

  • Stability Window: < 12 Hours.[1][2]

  • Critical Rule: Never store AG-490 pre-mixed in media.[1][2] It precipitates and degrades rapidly.[1][2] Add it to the culture vessel immediately before the experiment begins.[2]

Module 2: Solubilization & Handling Protocols

Solvent Compatibility Matrix
SolventMax SolubilityStabilityNotes
DMSO ~50 mM (14 mg/mL)HighRecommended. Use high-grade anhydrous DMSO.[1][2]
Ethanol ~10 mM (2.9 mg/mL)ModerateEvaporates faster; requires tighter sealing.[1][2]
Water/PBS Insoluble NoneDo not use. Will form a suspension/precipitate immediately.[1][2]
Protocol: The "Step-Down" Reconstitution Method

Purpose: To create a stable stock and prevent "shock precipitation" when adding to cells.[1]

  • Calculate: Determine the volume of DMSO needed for a 50 mM master stock.

    • Example: For 10 mg AG-490 (MW: 294.3 g/mol ), add 680 µL DMSO.[1][2]

  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds.[1][2]

    • Visual Check: Solution should be clear yellow.[1][2] If particles remain, warm to 37°C for 5 minutes and vortex again.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) in light-proof tubes.

    • Why? Freeze-thaw cycles introduce moisture and oxygen, accelerating oxidation.[1][2]

  • Dilute (The Critical Step):

    • Do NOT add 50 mM stock directly to 10 mL of media (the high concentration gradient causes immediate precipitation).[2]

    • Step 1: Dilute stock 1:100 in media (creates a 500 µM intermediate). Vortex.

    • Step 2: Add the intermediate to your final culture volume to reach the target (e.g., 10–100 µM).[2]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling AG-490 to prevent degradation.

AG490_Workflow Start AG-490 Lyophilized Powder Storage Store -20°C, Desiccated, Dark Start->Storage Solvent Choose Solvent Storage->Solvent Prepare Stock DMSO Anhydrous DMSO (Rec: 50 mM Stock) Solvent->DMSO Water Water / PBS Solvent->Water Aliquot Aliquot & Freeze (-20°C) Avoid Freeze-Thaw DMSO->Aliquot Fail1 Precipitation & Hydrolysis (STOP) Water->Fail1 Exp Experimental Use Aliquot->Exp Thaw 1 Aliquot DirectAdd Direct Addition to Media Exp->DirectAdd StepDown Step-Down Dilution (Stock -> Intermediate -> Media) Exp->StepDown ResultBad Crystal Formation / Loss of Potency DirectAdd->ResultBad Shock Precip. ResultGood Stable Inhibition (Valid Data) StepDown->ResultGood

Caption: Logical workflow for AG-490 preparation. Green paths indicate optimal stability; red/black paths indicate high risk of degradation.

Module 4: Troubleshooting & FAQs

Q1: My media turned cloudy immediately after adding AG-490. What happened?

Diagnosis: "Shock Precipitation." Cause: AG-490 is highly hydrophobic.[2] Adding a high-concentration DMSO drop into aqueous media causes the drug to crash out of solution before it can disperse.[1][2] Solution: Use the Step-Down Dilution method described in Module 2. Ensure the final DMSO concentration in the culture is < 0.5% to avoid solvent toxicity, but keep the drug soluble.

Q2: The stock solution has changed color from light yellow to dark orange/brown. Is it safe to use?

Diagnosis: Oxidation.[1][2] Cause: Exposure to air or light has degraded the benzylidene moiety.[2] Solution: Discard immediately. Darkening indicates significant chemical degradation.[1][2] The breakdown products may be cytotoxic or off-target, compromising your data.[1]

Q3: Can I store AG-490 in the fridge (4°C) for a week?

Diagnosis: Improper Storage. Answer: No. Reasoning: At 4°C, hydrolysis occurs much faster than at -20°C. Furthermore, household-style fridges often have high humidity.[1][2] Always store frozen and desiccated.

Q4: I need to treat cells for 48 hours. Is one dose enough?

Diagnosis: Half-life misconception.[1][2] Answer: Likely not.[1][2] Reasoning: AG-490 is unstable in aqueous media (half-life < 24h).[1][2] For long-term inhibition (48h+), you should replenish the media with fresh inhibitor every 24 hours to maintain therapeutic concentrations.[1][2]

Module 5: Troubleshooting Logic Tree

Use this diagram to diagnose issues during your experiment.

Troubleshooting Issue Identify Issue Precip Visible Crystals/Cloudiness Issue->Precip Color Stock Color Change (Darkening) Issue->Color NoEffect No Biological Effect (e.g., pSTAT3 not reduced) Issue->NoEffect SolventCheck Was Water used for Stock? Precip->SolventCheck Oxidation Oxidation/Light Damage Color->Oxidation AgeCheck Stock > 3 Months? NoEffect->AgeCheck ConcCheck Final Conc > 100 µM? SolventCheck->ConcCheck No Fix1 Restart: Use DMSO SolventCheck->Fix1 Yes Fix2 Reduce Conc or Use Step-Down Dilution ConcCheck->Fix2 Yes Discard DISCARD STOCK Oxidation->Discard MediaCheck Stored in Media? AgeCheck->MediaCheck No Fix3 Make Fresh Stock AgeCheck->Fix3 Yes Fix4 Add Fresh Daily MediaCheck->Fix4 Yes

Caption: Decision tree for diagnosing AG-490 experimental failures. Follow the path matching your observation to find the solution.

References

  • Meydan, N., et al. (1996).[2] "Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor."[1][2][4] Nature, 379(6566), 645-648.[1][2] (Primary literature establishing JAK2 inhibition and experimental conditions).[1][2][5] [Link]

  • Gazit, A., et al. (1991).[2] "Tyrphostins.[1][2][4][5][6][7][8] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases."[1][2] Journal of Medicinal Chemistry, 34(6), 1896-1907.[1][2] (Chemical structure and structure-activity relationship foundational text). [Link]

Sources

Troubleshooting

Technical Support Center: AG-490 Troubleshooting &amp; Optimization Guide

Product: AG-490 (Tyrphostin B42) Category: Kinase Inhibitors / Legacy Compounds Support Tier: Advanced Application Scientist ⚠️ IMPORTANT LEGACY COMPOUND WARNING Read Before Experimentation: AG-490 is a "first-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Product: AG-490 (Tyrphostin B42) Category: Kinase Inhibitors / Legacy Compounds Support Tier: Advanced Application Scientist

⚠️ IMPORTANT LEGACY COMPOUND WARNING

Read Before Experimentation: AG-490 is a "first-generation" tyrphostin inhibitor. While historically significant for identifying the JAK2/STAT3 pathway, it is now considered a "dirty" inhibitor with a promiscuous specificity profile.

Modern experiments require rigorous controls to distinguish between true JAK2 inhibition and off-target effects (specifically EGFR inhibition and Mitochondrial Complex I toxicity ). We strongly recommend validating all AG-490 phenotypes with genetic knockdowns or second-generation inhibitors like Ruxolitinib .

Module 1: Specificity & Kinase Off-Targets

User Issue: "I am observing inhibition of cell proliferation in JAK2-negative cell lines."

Diagnosis: The EGFR Paradox

A common misconception is that AG-490 is highly specific to JAK2. In reality, AG-490 inhibits the Epidermal Growth Factor Receptor (EGFR) with significantly higher potency than it inhibits JAK2.

Quantitative Comparison:

Target KinaseIC50 (Approximate)Biological Implication
EGFR (ErbB1) 0.1 - 0.5 µM Primary Target: High potency inhibition.
ErbB2 (HER2) ~13.5 µMModerate inhibition.[1][2][3]
JAK2 10 - 50 µM Secondary Target: Requires high dosage.
JAK3 ~10 - 50 µMCross-reactivity at high doses.
Troubleshooting Steps:
  • Check Your Dose: If you are using 1–5 µM AG-490, you are likely inhibiting EGFR, not JAK2. JAK2 inhibition typically requires concentrations >10 µM.[3]

  • Check Your Cell Line: Does your cell line express high levels of EGFR? If yes, antiproliferative effects are likely EGFR-mediated.

  • The "Rescue" Control: Treat cells with EGF (Epidermal Growth Factor).[4] If AG-490 blocks the EGF-induced response at low doses (<5 µM), your effect is EGFR-driven.

Visualization: The Promiscuity Profile

AG490_Specificity AG490 AG-490 (Tyrphostin B42) EGFR EGFR (ErbB1) IC50: ~0.1 µM AG490->EGFR High Potency (Primary Hit) JAK2 JAK2 IC50: ~10-50 µM AG490->JAK2 Low Potency (Intended Hit) ErbB2 ErbB2 (HER2) IC50: ~13.5 µM AG490->ErbB2 Moderate CDK2 Cdk2 (Cell Cycle) AG490->CDK2 Off-Target

Caption: AG-490 exhibits higher affinity for EGFR than its intended target JAK2, creating a high risk of false positives in signaling assays.

Module 2: Metabolic & Cellular Toxicity

User Issue: "My cells are dying rapidly (within 2-6 hours) or showing ATP depletion before STAT3 phosphorylation is reduced."

Diagnosis: Mitochondrial Complex I Inhibition

AG-490 belongs to the tyrphostin family, many of which act as mitochondrial uncouplers or electron transport chain inhibitors. AG-490 can inhibit Complex I (NADH dehydrogenase) , leading to rapid ATP depletion and necrosis/apoptosis independent of the JAK/STAT pathway.

Troubleshooting Protocol: The Metabolic Control

If you suspect mitochondrial toxicity is confounding your signaling data:

  • Time-Course Check: JAK2/STAT3 downregulation usually takes time (hours to days for phenotypic change). If cell death occurs in <4 hours at 50-100 µM, it is likely acute mitochondrial toxicity.

  • Glucose Supplementation: Culture cells in high-glucose media (25 mM) vs. Galactose media. Cells relying on oxidative phosphorylation (Galactose) will die instantly if Complex I is hit.

  • Measurement: Measure cellular ATP levels (e.g., CellTiter-Glo) at 1 hour post-treatment. A sharp drop indicates mitochondrial poisoning, not kinase inhibition.

Module 3: Stability & Experimental Conditions

User Issue: "I get inconsistent results between replicates or when using media stored for different durations."

Diagnosis: Chemical Instability

AG-490 is chemically unstable in aqueous solution and serum-containing media. It undergoes rapid oxidation and hydrolysis.

Best Practice Guidelines:
  • Solvent: Dissolve in high-quality anhydrous DMSO.

  • Storage: Store stock solutions at -20°C or -80°C. Do not store freeze-thaw aliquots; use single-use aliquots.

  • In-Media Stability:

    • Half-life: Estimated <8 hours in complete media (10% FBS).

    • Protocol: For long-term assays (24-72 hours), you must replenish the media with fresh AG-490 every 12 hours to maintain inhibitory concentrations.

  • Light Sensitivity: Protect from light during incubation.

Module 4: Validation Protocols (The Self-Validating System)

User Issue: "How do I prove my observed effect is actually JAK2-mediated?"

To publish data using AG-490, you must validate it using a "Triangulation Method."

Table 1: AG-490 vs. Modern Alternatives
FeatureAG-490 (Legacy)Ruxolitinib (Modern)
Primary Target EGFR / JAK2JAK1 / JAK2
Potency (JAK2) ~10-50 µM (Weak)~3 nM (Potent)
Specificity Low (Dirty)High
Mitochondrial Tox High (Complex I)Low
Stability UnstableStable
Validation Workflow

Follow this logic flow to validate your experiments.

Validation_Workflow Start Observed Phenotype with AG-490 DoseCheck Check Dosage Is it >10 µM? Start->DoseCheck AltInhibitor Test with Ruxolitinib (10-100 nM) DoseCheck->AltInhibitor Yes FalsePos Off-Target Effect (EGFR/Mito) DoseCheck->FalsePos No (<5 µM is EGFR) Genetic siRNA/CRISPR Knockdown JAK2 AltInhibitor->Genetic Phenotype Replicated AltInhibitor->FalsePos Phenotype Lost Conclusion True JAK2 Effect Genetic->Conclusion Phenotype Replicated Genetic->FalsePos Phenotype Lost

Caption: A rigorous decision tree to distinguish true JAK2 biology from AG-490 artifacts.

Frequently Asked Questions (FAQ)

Q: Can I use AG-490 for in vivo animal studies? A: Not recommended. Due to its poor solubility, rapid metabolic clearance, and high toxicity at effective doses, AG-490 is unsuitable for most animal models. Use Ruxolitinib or Fedratinib for in vivo JAK2 targeting.

Q: Why does Western Blot show reduced p-STAT3 but cells aren't dying? A: This suggests you have successfully inhibited the signaling pathway without reaching the threshold for mitochondrial toxicity. This is the "sweet spot" for AG-490, but it is narrow. Ensure you control for total STAT3 levels, as AG-490 can sometimes affect protein stability.

Q: Is there a negative control compound for AG-490? A: While no perfect structural negative control exists commercially, using a kinase-dead cell line or comparing results with an EGFR-specific inhibitor (like Gefitinib) can serve as a functional negative control for JAK2 specificity.

References
  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[5] Nature, 379, 645–648.

  • Gazit, A., et al. (1991). Tyrphostins.[5] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896–1907.

  • Wang, L.H., et al. (1999). JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[2] The Journal of Immunology, 162(7), 3897-3904.[2]

  • Singer, J.W., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures.[6] PLOS ONE, 14(9), e0222944.[7]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109.

Sources

Optimization

Why is AG-490 showing cytotoxicity at low concentrations?

Technical Support Guide: Troubleshooting AG-490 Cytotoxicity Executive Summary: The "Specificity Paradox" The Core Issue: Researchers often select AG-490 to inhibit JAK2/STAT3 signaling.[1] However, a common observation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting AG-490 Cytotoxicity

Executive Summary: The "Specificity Paradox"

The Core Issue: Researchers often select AG-490 to inhibit JAK2/STAT3 signaling.[1] However, a common observation is unexpected cytotoxicity at concentrations considered "low" (1–10 µM) or "standard" (50–100 µM) for JAK2 inhibition.

The Technical Reality: AG-490 is a Tyrphostin (tyrosine kinase inhibitor) with a "dirty" profile. Its cytotoxicity at low concentrations is frequently driven by off-target inhibition of EGFR (Epidermal Growth Factor Receptor) , which occurs at concentrations ~100-fold lower than those required to inhibit JAK2. Furthermore, in STAT3-addicted cell lines, even partial inhibition can trigger rapid mitochondrial apoptosis, interpreted as non-specific toxicity.

Diagnostic Data: Potency Mismatch

The following table highlights the critical disparity in inhibitory constants (IC50) that leads to experimental artifacts.

Target KinaseIC50 (Cell-Free/In Vitro)Biological Consequence
EGFR (HER1) ~0.1 µM High Potency: Inhibition of survival signaling (MAPK/Akt) in epithelial cells. Primary cause of "low dose" toxicity.
HER2 (ErbB2) ~13.5 µMModerate Potency: Cytotoxicity in HER2-driven cancers (e.g., SKBR3).
JAK2 ~10 – 50 µM Low Potency: Requires high concentrations for full inhibition, often overlapping with general toxicity thresholds.
JAK3 ~30 – 50 µMMinimal inhibition at low doses.

Key Insight: If you are dosing at 10 µM to "start" inhibiting JAK2, you are already 100x above the IC50 for EGFR . If your cells rely on EGF for survival, AG-490 will kill them via EGFR blockade, not JAK2 inhibition.

Troubleshooting Module: Biological Mechanisms

Question 1: Why are my control cells dying at 5 µM?

Diagnosis: EGFR-Dependent Survival Blockade. Many adherent cell lines (HEK293, HeLa, CHO) or primary epithelial cells rely on autocrine or paracrine EGF signaling for maintenance.

  • Mechanism: AG-490 at 1–5 µM potently inhibits EGFR autophosphorylation. This collapses the PI3K/Akt and MAPK pro-survival pathways.

  • Correction: Check if your cell line is EGFR-dependent. If so, AG-490 is unsuitable for isolating JAK2 effects. Switch to a highly selective JAK2 inhibitor like Ruxolitinib or Fedratinib .

Question 2: I see rapid cell death (within 6-12 hours). Is this normal?

Diagnosis: Mitochondrial Collapse (Mcl-1 Depletion). AG-490 does not just stop proliferation; it actively induces apoptosis.

  • Mechanism: In STAT3-addicted cells (e.g., Myeloma, PEL), AG-490 reduces the expression of HSF1 (Heat Shock Factor 1), which destabilizes Mcl-1 (an anti-apoptotic Bcl-2 family member).[2]

  • Result: Rapid release of Cytochrome C and activation of Caspase-3, leading to cell death rather than just cytostasis (growth arrest).

Question 3: Is the drug precipitating or degrading?

Diagnosis: Stability & Solubility Artifacts.

  • Solubility: AG-490 is highly lipophilic. In aqueous media, it can precipitate if the DMSO concentration is too low (<0.1%) or if added too quickly, forming micro-crystals that cause physical cytotoxicity.

  • Stability: Tyrphostins are light-sensitive and unstable in serum-containing media over long durations (>24 hours). Oxidation products can be toxic.

Mechanistic Visualization

The following diagram illustrates the dual-pathway toxicity of AG-490. Note how the EGFR pathway is blocked at much lower concentrations than the JAK2 pathway.

AG490_Mechanism cluster_HighAffinity High Affinity Target (IC50 ~0.1 µM) cluster_LowAffinity Low Affinity Target (IC50 ~10-50 µM) AG490 AG-490 (Inhibitor) EGFR EGFR (HER1) AG490->EGFR Inhibits at Low Conc. JAK2 JAK2 AG490->JAK2 Inhibits at High Conc. MAPK MAPK / Akt (Survival Signals) EGFR->MAPK Apoptosis Apoptosis / Cytotoxicity MAPK->Apoptosis Loss of Signal STAT3 STAT3 (Phosphorylation) JAK2->STAT3 Mcl1 Mcl-1 / HSF1 (Anti-Apoptotic) STAT3->Mcl1 Upregulates STAT3->Apoptosis Inhibition Triggers Mitochondrial Collapse Mcl1->Apoptosis Prevents

Caption: AG-490 inhibits EGFR at nanomolar levels (solid red line), causing toxicity in EGFR-dependent cells. JAK2 inhibition requires micromolar levels (dashed red line), where off-target effects are maximized.

Validated Experimental Protocols

Protocol A: Determining Specificity Window (Viability vs. Inhibition)

Purpose: To distinguish between specific signaling inhibition and general toxicity.

  • Seed Cells: Plate cells (e.g., 5,000/well) in 96-well plates. Allow attachment for 24h.

  • Preparation:

    • Dissolve AG-490 in high-grade DMSO to 50 mM (Stock).

    • Prepare serial dilutions in serum-free media first to avoid serum protein binding artifacts.

  • Treatment:

    • Arm A (Signaling): Treat for 2 hours . Lyse and Western Blot for p-JAK2, p-STAT3, and p-EGFR .

    • Arm B (Toxicity): Treat for 24-48 hours . Perform ATP-based viability assay (e.g., CellTiter-Glo).

  • Analysis:

    • If p-EGFR decreases at 0.1–1 µM, but p-JAK2 remains until 20 µM, your "low dose" effects are EGFR-driven.

    • If viability drops at concentrations where p-JAK2 is unaffected, the toxicity is off-target.

Protocol B: Proper Storage & Handling
  • Solvent: DMSO (Anhydrous).

  • Storage: Aliquot stock (50 mM) into small volumes (10-20 µL). Store at -20°C. Do not freeze/thaw more than twice.

  • In Culture: Do not exceed 0.5% final DMSO concentration. Include a "DMSO-only" vehicle control in every experiment to rule out solvent toxicity.

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link

    • Establishes the Tyrphostin class and the promiscuity of early gener
  • Wang, L. H., et al. (1999). JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response. The Journal of Immunology, 162(7), 3897-3904.[3] Link

    • Cites IC50 values: EGFR (0.1 µM) vs JAK2 (~10 µM).
  • Quentmeier, H., et al. (2015). Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells.[2] Cancer Letters, 366(2), 191-197.[2] Link

    • Details the mitochondrial apoptosis mechanism and Mcl-1 downregul
  • Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone. Molecular Cancer Therapeutics, 1(11), 893-899. Link

    • Discusses in vivo toxicity and dosing limit
  • Selleck Chemicals. AG-490 Product Datasheet & Kinase Selectivity Profile. Link

    • Provides verified kinase selectivity d

Sources

Troubleshooting

Technical Support Center: Optimizing AG-490 for Long-Term Experiments

Topic: AG-490 (Tyrphostin B42) Concentration & Stability Protocols Audience: Researchers, Senior Scientists, Drug Discovery Teams Last Updated: February 14, 2026 Core Technical Overview AG-490 is a specific tyrosine kina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AG-490 (Tyrphostin B42) Concentration & Stability Protocols Audience: Researchers, Senior Scientists, Drug Discovery Teams Last Updated: February 14, 2026

Core Technical Overview

AG-490 is a specific tyrosine kinase inhibitor that blocks the Janus Kinase 2 (JAK2) signaling pathway.[1][2][3] While highly effective at inhibiting the phosphorylation of JAK2 and downstream STAT3 activation, AG-490 presents significant challenges in long-term (>24 hour) experiments due to hydrolytic instability and poor aqueous solubility .

This guide addresses the "Stability Paradox" of AG-490: How to maintain effective inhibitory concentrations over 48–72 hours without inducing solvent toxicity or precipitation.

Mechanistic Intervention

AG-490 acts via two distinct mechanisms:

  • Direct Inhibition: Competes for the ATP binding site of JAK2.[4]

  • Upstream Downregulation: Inhibits the translation of gp130 (the IL-6 signal transducer), leading to a rapid loss of receptor density on the cell surface.[3]

JAK_STAT_Pathway Ligand Cytokine (IL-6) Receptor gp130 / Receptor Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates (Tyr705) AG490 AG-490 (Inhibitor) AG490->Receptor Inhibits Translation (Rapid Loss) AG490->JAK2 Blocks ATP Binding pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimerization Nucleus Nucleus / Gene Transcription pSTAT3->Nucleus Translocation

Figure 1: Mechanism of Action. AG-490 inhibits JAK2 phosphorylation and concurrently downregulates gp130 translation, creating a dual-blockade of the pathway.

Preparation & Solubility Strategy

The Failure Point: Most AG-490 experiments fail before they begin because the compound precipitates upon contact with aqueous media or degrades due to improper storage.

Solubility Matrix
SolventMax SolubilityStability (Stock)Notes
DMSO ~100 mM (High)1-2 Months at -20°CRecommended. Use anhydrous DMSO.
Ethanol ~15 mM (Low)PoorNot recommended for stock solutions.
Water/PBS < 10 µMMinutesDo NOT dissolve directly in water.
Protocol: Reconstitution and Storage[5]
  • Stock Preparation: Dissolve AG-490 powder in sterile, anhydrous DMSO to create a 50 mM or 100 mM stock .

    • Why? High concentration stocks allow for smaller pipetting volumes, keeping the final DMSO concentration on cells < 0.1%.

  • Aliquoting: Immediately divide into small aliquots (e.g., 20–50 µL) in light-protective tubes.

    • Critical: AG-490 is light-sensitive. Wrap tubes in foil if amber tubes are unavailable.

  • Storage: Store at -20°C . Avoid freeze-thaw cycles. Discard aliquots after 2 months.

Long-Term Incubation Protocol (Replenishment Strategy)

The Challenge: AG-490 is unstable in cell culture media (approximate half-life: 8–12 hours). A single dose at T=0 will be ineffective by T=24, allowing pathway reactivation.

The Solution: A "Replenishment Protocol" is required for experiments lasting >24 hours.

Step-by-Step Replenishment Workflow

Objective: Maintain 50 µM AG-490 over 72 hours.

  • T=0 (Initial Treatment):

    • Prepare fresh media with 50 µM AG-490.

    • Calculation: For 10 mL media, add 5 µL of 100 mM Stock.

    • Mixing: Vortex media immediately to prevent precipitation.

    • Add to cells.[5]

  • T=24h (Replenishment):

    • Do not simply add more stock to the existing well (this increases DMSO toxicity and accumulated waste).

    • Aspirate old media carefully.

    • Add fresh, pre-warmed media containing effective 50 µM AG-490.

  • T=48h (Second Replenishment):

    • Repeat media change with fresh AG-490.

  • T=72h: Harvest cells for assay (Western Blot/MTT/Apoptosis).

Workflow cluster_Exp Experimental Timeline Stock DMSO Stock (100 mM) T0 T=0h Initial Dose Stock->T0 Dilute 1:2000 T24 T=24h Full Media Swap (Fresh AG-490) Stock->T24 Fresh Prep T48 T=48h Full Media Swap (Fresh AG-490) Stock->T48 Fresh Prep Media Warm Media Media->T0 T0->T24 Incubate T24->T48 Incubate Harvest T=72h Analysis T48->Harvest

Figure 2: Replenishment Workflow. To counter degradation, fresh media containing AG-490 must be swapped every 24 hours.

Troubleshooting Guide

User Report: "I see crystals forming in my media."

  • Cause: "Solvent Shock." Adding high-concentration DMSO stock directly to cold media or phosphate-buffered saline (PBS) causes the hydrophobic drug to crash out of solution.

  • Fix:

    • Warm the culture media to 37°C before adding AG-490.

    • Vortex the media vigorously while adding the DMSO stock dropwise.

    • Do not exceed 100 µM final concentration.[6]

User Report: "My cells are dying, but not due to JAK2 inhibition."

  • Cause: DMSO Toxicity.[7] If you are replenishing by "spiking" (adding drug on top of old media), the DMSO concentration rises (0.1% -> 0.2% -> 0.3%).

  • Fix: Use the Media Swap method described above to keep DMSO constant at < 0.1%. Always run a "Vehicle Control" (Media + 0.1% DMSO only) to normalize data.

User Report: "Western blot shows p-STAT3 is back to normal levels at 48h."

  • Cause: Drug degradation.[8] The AG-490 molecule has hydrolyzed.

  • Fix: Shorten the replenishment window. Change media every 12–18 hours instead of 24 hours.

Frequently Asked Questions (FAQs)

Q: Can I store AG-490 diluted in media at 4°C for the week? A: No. AG-490 is unstable in aqueous solution. It will degrade significantly within 24 hours even at 4°C. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q: Does serum (FBS) affect AG-490 potency? A: Yes. Like many small molecules, AG-490 binds to serum albumin. If your protocol allows, reduce serum concentration (e.g., from 10% to 5% or 1%) to increase the effective free drug concentration, but monitor cell viability carefully.

Q: Is AG-490 specific only to JAK2? A: No. While selective for JAK2 (IC50 ~10-50 µM), at higher concentrations (>50-100 µM) it can inhibit EGFR, ErbB2, and other kinases. Maintain the lowest effective dose to ensure pathway specificity.

References

  • Mechanism of Action (gp130 & JAK2): Seo, I. A., et al. (2009).[3] Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130.[2][3] The Korean Journal of Physiology & Pharmacology.

  • Chemical Properties & Target Specificity: Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science.

  • Experimental Protocols (Concentration & Time-points): Burdelya, L., et al. (2002). Combination Therapy with AG-490 and Interleukin 12 Achieves Greater Antitumor Effects. Molecular Cancer Therapeutics.

  • DMSO Toxicity in Cell Culture: Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports.

Sources

Optimization

Troubleshooting inconsistent results with AG-490 in western blots

Technical Support Center: AG-490 & JAK2/STAT Pathway Ticket ID: #AG490-JAK2-TS Status: Open Subject: Troubleshooting inconsistent phospho-STAT3 results with AG-490 Welcome to the Technical Support Center You are likely h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AG-490 & JAK2/STAT Pathway Ticket ID: #AG490-JAK2-TS Status: Open Subject: Troubleshooting inconsistent phospho-STAT3 results with AG-490

Welcome to the Technical Support Center

You are likely here because your Western blots for Phospho-STAT3 (Tyr705) are showing high variability, weak signals, or complete failure after treating cells with AG-490.

As a Senior Application Scientist, I often see AG-490 treated like a modern, high-affinity suicide inhibitor. It is not. It is a "legacy" Tyrphostin—a reversible, competitive inhibitor with significant stability quirks. If you treat it like a standard drug, your data will fluctuate.

This guide deconstructs the three failure points: The Reagent , The Protocol , and The Readout .

Part 1: The Reagent (Is your drug actually active?)

Q: My AG-490 powder is slightly brown. Is it still good? A: Likely not. Pure AG-490 is a yellow solid. If it has turned brown or white, it has likely undergone oxidation or hydrolysis.

  • The Science: Tyrphostins contain benzylidenemalononitrile moieties that are sensitive to light and moisture.

  • Self-Validating Step: Dissolve a small amount in DMSO. It should yield a clear, bright yellow solution. If it is cloudy or discolored, discard it.

Q: I stored my stock solution at -20°C for 6 months. Why did it stop working? A: AG-490 is less stable in solution than in powder form.

  • Best Practice: Store the powder at -20°C (desiccated). Make stock solutions (e.g., 50 mM in DMSO) fresh or aliquot them for single-use. Avoid freeze-thaw cycles completely.[1]

  • Solubility Check: Ensure you are using high-grade DMSO. AG-490 is soluble up to ~100 mg/mL in DMSO [1].

Part 2: The Experimental Design (The "Washout" Trap)

Q: I treated cells with AG-490 for 2 hours, washed them with PBS, and then added IL-6. I saw no inhibition. Why? A: You washed the drug away.

  • The Mechanism: AG-490 is a reversible, competitive inhibitor of JAK2 [2]. It competes with ATP for the kinase domain. Unlike covalent inhibitors (e.g., Ibrutinib), AG-490 does not permanently lock the enzyme.

  • The Fix: Do NOT wash the cells after AG-490 incubation. Add your cytokine stimulus (IL-6, IFN-γ, etc.) directly into the media containing AG-490.

Q: I treated cells overnight (16-24h) to ensure complete blockage, but the results are inconsistent. A: AG-490 has a short half-life in serum-containing media and is prone to degradation over long periods.

  • The Science: Long incubations allow the cell to metabolize the drug or for the drug to degrade spontaneously. Furthermore, prolonged JAK2 inhibition can trigger feedback loops that upregulate other kinases.

  • Protocol Recommendation: Use a "Pulse" strategy. Pre-incubate with AG-490 for 2–4 hours maximum, then stimulate.

Q: Is AG-490 specific to JAK2? A: No. This is a critical data interpretation risk.

  • The Specificity Profile: While AG-490 inhibits JAK2 (IC50 ≈ 10–50 µM), it is actually more potent against EGFR (IC50 ≈ 0.1 µM) and ErbB2 (IC50 ≈ 13.5 µM) [2, 3].[2]

  • Troubleshooting: If your cells express high levels of EGFR, your "JAK2 inhibition" data might actually be a result of EGFR blockade. Always run a control with an EGFR-specific inhibitor (e.g., Gefitinib) to distinguish the effects.

Part 3: The Readout (Western Blotting)

Q: My total STAT3 is strong, but Phospho-STAT3 (Tyr705) is invisible. A: Phosphatases are faster than you are.

  • The Causality: The moment you lyse the cell, endogenous phosphatases (PTPs) will strip the phosphate group off STAT3.

  • The Fix: You must use Sodium Orthovanadate (Na3VO4) , a tyrosine phosphatase inhibitor.

    • Critical Step: Vanadate must be "activated" (depolymerized) by boiling and pH adjustment until it turns colorless. Yellow/orange vanadate is inactive.[3]

    • Buffer: Do not use milk for blocking or antibody incubation.[4] Casein in milk is a phosphoprotein and will cause high background.[4] Use 5% BSA .

Visual Troubleshooting Guides

Figure 1: The JAK2/STAT3 Signaling & Inhibition Pathway

This diagram illustrates the competitive inhibition of JAK2 by AG-490 and the critical "Off-Target" risk (EGFR) that can confound results.

AG490_Pathway node_drug AG-490 (Inhibitor) node_jak JAK2 Kinase (Target) node_drug->node_jak Blocks (Competitive) IC50 ~10-50µM node_egfr EGFR / ErbB2 (Off-Target High Affinity) node_drug->node_egfr Blocks (High Potency) IC50 ~0.1µM node_ligand Cytokine (e.g., IL-6) node_receptor Cytokine Receptor (gp130) node_ligand->node_receptor Binds node_receptor->node_jak Activates node_stat STAT3 (Inactive) node_jak->node_stat Phosphorylates node_pstat p-STAT3 (Tyr705) (Active Dimer) node_stat->node_pstat Dimerization node_nucleus Nucleus (Gene Transcription) node_pstat->node_nucleus Translocation

Caption: AG-490 competitively inhibits JAK2 but also potently blocks EGFR.[1][2][5][6] Ensure your phenotype is JAK2-driven.

Figure 2: The "No-Wash" Treatment Protocol

The most common user error is washing away the reversible inhibitor. Follow this workflow.

Protocol_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Inhibition (Critical) cluster_2 Step 3: Stimulation cluster_3 Step 4: Lysis Start Seed Cells (70-80% Confluency) Starve Serum Starve (Optional, 4-12h) Start->Starve Treat Add AG-490 (50-100 µM) DO NOT WASH Starve->Treat Wait Incubate 2-4 Hours Treat->Wait Stim Add Cytokine (Directly to media) Wait->Stim Pulse Pulse 15-30 Mins Stim->Pulse Lysis Lyse on Ice (Buffer + Na3VO4) Pulse->Lysis

Caption: Correct workflow for reversible inhibitors. Note the absence of a wash step between AG-490 and Cytokine.

Summary Data & Troubleshooting Matrix

Table 1: Troubleshooting Inconsistent Western Blots

SymptomProbable CauseCorrective Action
No p-STAT3 Signal (Control) Inactive Vanadate / Slow LysisBoil Na3VO4 to activate. Lyse directly on ice. Sonicate samples.
No Inhibition (Treated) Washout EffectDo not wash cells after adding AG-490. Add stimulus directly.
No Inhibition (Treated) Drug DegradationUse fresh stock. Protect from light.[7] Reduce incubation time (<4h).
High Background Blocking with MilkUse 5% BSA in TBST for blocking and antibody incubation.
Unexpected Toxicity DMSO ConcentrationKeep final DMSO concentration <0.1%. Include a DMSO-only vehicle control.
Inconsistent Bands Uneven Cell ConfluencySTAT3 signaling is density-dependent. Plate cells precisely.

References

  • Meydan, N., et al. (1996).[8] Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor.[2][8] Nature, 379, 645–648. Retrieved from [Link]

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Retrieved from [Link]

  • Wang, L. H., et al. (1999). JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[8][9] The Journal of Immunology, 162(7), 3897-3904.[9] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing AG-490 Efficacy via Serum Concentration Management

Core Technical Overview AG-490 (Tyrphostin B42) is a specific inhibitor of the Janus Kinase 2 (JAK2) protein, widely used to study the JAK/STAT signaling pathway. However, its efficacy is critically dependent on experime...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

AG-490 (Tyrphostin B42) is a specific inhibitor of the Janus Kinase 2 (JAK2) protein, widely used to study the JAK/STAT signaling pathway. However, its efficacy is critically dependent on experimental conditions, specifically serum concentration in the culture medium.

As a Senior Application Scientist, I frequently encounter experimental failures linked to the "Serum Effect." Serum (FBS/FCS) impacts AG-490 through three distinct mechanisms:

  • Protein Binding: Albumin and

    
    1-acid glycoprotein in serum bind hydrophobic drugs like AG-490, significantly reducing the free (bioactive) fraction available to enter the cell.
    
  • Chemical Instability: Tyrphostins are prone to oxidative degradation in aqueous, neutral-pH environments. Serum components can accelerate this breakdown or buffer the drug, requiring higher nominal concentrations to achieve inhibition.

  • Pathway Competition: Serum contains undefined growth factors and cytokines (e.g., IL-6, EGF) that robustly activate JAK/STAT signaling. High serum concentrations create a "signaling noise" that AG-490 must overcome, effectively shifting the required IC50 upward.

Troubleshooting Guide & FAQs
Q1: My observed IC50 for AG-490 is 50-100

M, but literature suggests 10

M. Why the discrepancy?

Diagnosis: High Serum Protein Binding. Technical Insight: In standard 10% FBS media, up to 90-95% of AG-490 may be protein-bound. The "free drug" hypothesis dictates that only unbound drug exerts a pharmacological effect.[1] Solution:

  • Protocol Adjustment: Switch to a Serum-Starvation Protocol (see Section 4). Reduce serum to 0.5% or 0% for 12-24 hours prior to treatment.

  • Data Correction: If high serum is biologically necessary for your cell line, you must titrate AG-490 at higher concentrations (up to 100

    
    M) to saturate protein binding sites, though this increases the risk of off-target toxicity (e.g., EGFR inhibition).
    
Q2: I treated cells with AG-490 for 24 hours, but p-STAT3 levels are unchanged. Is the drug inactive?

Diagnosis: Rapid Degradation & Pathway Reactivation. Technical Insight: AG-490 is chemically unstable in culture media and has a relatively short functional half-life. Furthermore, feedback loops can reactivate STAT3 if the inhibitor concentration drops. Solution:

  • Time-Course Optimization: Measure phosphorylation (p-JAK2/p-STAT3) at 2 to 4 hours post-treatment, not 24 hours. This captures the peak inhibition window.

  • Refresh Media: For long-term assays (e.g., apoptosis over 48h), replace the media with fresh AG-490 every 12-16 hours to maintain suppressive concentrations.

Q3: Can I prepare AG-490 stock in media and store it at 4°C?

Diagnosis: Hydrolytic/Oxidative Degradation. Technical Insight: No. Tyrphostins degrade rapidly in aqueous solution. Solution:

  • Storage: Store AG-490 as a solid at -20°C.

  • Preparation: Dissolve in high-quality DMSO (anhydrous) to create a stock (e.g., 50 mM). Aliquot and freeze.

  • Application: Dilute into culture media immediately before adding to cells. Do not pre-incubate the drug in media for >30 minutes before application.

Visualizing the Mechanism & Workflow
Figure 1: The JAK2/STAT3 Inhibition Pathway

This diagram illustrates the target of AG-490 and the competitive pressure introduced by Serum Cytokines.

JAK_STAT_Pathway Serum_Factors Serum Cytokines (IL-6, EGF, etc.) Receptor Cytokine Receptor (gp130/EGFR) Serum_Factors->Receptor Ligand Binding JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activation AG490 AG-490 (Inhibitor) AG490->JAK2 Inhibits Phosphorylation STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylates STAT3_P p-STAT3 (Phosphorylated) STAT3_U->STAT3_P Dimerization Nucleus Nucleus (Gene Transcription) STAT3_P->Nucleus Translocation

Caption: AG-490 blocks JAK2 phosphorylation. High serum cytokines compete by constantly activating the receptor upstream.

Figure 2: Optimized Experimental Workflow

A logical timeline for maximizing AG-490 efficacy.

Workflow Step1 Cell Seeding (Standard Media) Step2 Serum Starvation (0-0.5% FBS, 12-24h) Step1->Step2 Wash x2 PBS Step3 AG-490 Treatment (Fresh Prep, 2-4h) Step2->Step3 Sync Cell Cycle Step4 Stimulation (Optional) (e.g., IL-6 for 15 min) Step3->Step4 Pre-incubation Step5 Harvest/Lysis (Western Blot/PCR) Step3->Step5 Basal Inhibition Step4->Step5 Capture Signal

Caption: Critical starvation step synchronizes cells and removes competitive serum factors before inhibition.

Optimized Protocol: Serum-Starvation & Treatment

This protocol is designed to validate JAK2 inhibition while minimizing serum interference.

Reagents:

  • AG-490 (Solid, stored at -20°C).

  • Anhydrous DMSO.

  • Serum-Free Media (e.g., DMEM/RPMI without FBS).

  • Low-Serum Media (DMEM + 0.5% FBS).

Step-by-Step Methodology:

  • Preparation (Day 0):

    • Seed cells in standard growth medium (10% FBS) and allow them to adhere overnight (60-70% confluency).

  • Starvation (Day 1):

    • Aspirate growth medium.[2]

    • Wash cells gently twice with warm PBS to remove residual serum proteins.

    • Add Serum-Free Media (or 0.5% FBS if cell line is fragile).

    • Incubate for 12–24 hours . This synchronizes the cell cycle and degrades endogenous cyclins.

  • Inhibitor Treatment (Day 2):

    • Prepare a 1000x Stock of AG-490 in DMSO immediately before use (e.g., 50 mM).

    • Dilute AG-490 into warm Serum-Free Media to final concentrations (e.g., 10, 50, 100

      
      M). Note: Keep final DMSO < 0.1%.
      
    • Aspirate starvation media and add drug-containing media.[3]

    • Incubate for 2–4 hours. (Longer incubations require media replenishment).

  • Stimulation (Optional but Recommended):

    • To test inhibition of inducible STAT3, add ligand (e.g., IL-6, 10 ng/mL) directly to the well for the final 15–30 minutes of the AG-490 incubation.

  • Harvest:

    • Lyse cells immediately on ice using RIPA buffer with phosphatase inhibitors.

Comparative Data Tables

Table 1: Impact of Serum Concentration on AG-490 Efficacy

ParameterSerum-Free (0% FBS)Standard Media (10% FBS)Technical Implication
Effective IC50 ~10 - 20

M
> 50 - 100

M
Serum proteins bind AG-490, requiring higher doses in 10% FBS.
Protein Binding NegligibleHigh (>90%)Only free drug inhibits the kinase; bound drug is inactive.
Signaling Noise Low (Basal)High (Cytokine-rich)High serum activates STAT3, masking the inhibitory effect of AG-490.
Stability ModerateLowSerum enzymes/proteins may accelerate oxidative degradation.

Table 2: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation in Media Drug concentration too high (>100

M) or aqueous shock.
Vortex vigorously; pre-dilute in a small volume of media before adding to bulk.
Cell Detachment Starvation stress or DMSO toxicity.Use 0.5% FBS instead of 0%; ensure DMSO < 0.1%.
Inconsistent Results Batch-to-batch serum variation.Use the same Lot of FBS or switch to Serum-Free protocol.
References
  • Wang, L. H., et al. (1999). JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[2] The Journal of Immunology.

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor.[4] Nature.

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[2][5] Annual Review of Biochemistry.

  • Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone. Molecular Cancer Therapeutics.[2]

  • Tocris Bioscience. AG 490 Product Information & Stability Data.

Sources

Optimization

AG-490 precipitation in cell culture media what to do

Topic: Preventing and Troubleshooting AG-490 Precipitation in Cell Culture Status: Operational | Senior Scientist: Active Immediate Diagnostic: "I see crystals. What now?" If you have already added AG-490 to your cell cu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing and Troubleshooting AG-490 Precipitation in Cell Culture

Status: Operational | Senior Scientist: Active

Immediate Diagnostic: "I see crystals. What now?"

If you have already added AG-490 to your cell culture media and observe cloudiness, turbidity, or needle-like crystals under the microscope, stop immediately.

  • Can I save this media? No. Once AG-490 precipitates, it forms thermodynamically stable crystals that will not re-dissolve at physiological temperatures without using toxic amounts of solvent.

  • Can I filter it? No. Filtering removes the drug crystals, meaning your final concentration will be unknown and significantly lower than calculated.

  • The Fix: You must discard the aliquot and prepare a fresh dilution using the "Step-Down Solvation Protocol" (Section 3).

The Physics of the "Crash" (Root Cause Analysis)

AG-490 (Tyrphostin B42) is highly lipophilic (hydrophobic). It dissolves well in organic solvents like DMSO but has extremely poor solubility in aqueous (water-based) media.

The Mechanism of Precipitation: When you inject a concentrated DMSO stock (e.g., 50 mM) directly into a static volume of aqueous media, the DMSO diffuses into the water faster than the AG-490 molecules can disperse. The AG-490 molecules are suddenly stripped of their solvent shield and exposed to water. To minimize energy, they aggregate instantly, forming crystals.

precipitation_mechanism Stock AG-490 Stock (High Conc. in DMSO) Mixing Rapid Mixing Zone (DMSO leaves drug) Stock->Mixing Injection Media Aqueous Media (Water-rich) Media->Mixing Environment Crash Hydrophobic Exclusion (Crystallization) Mixing->Crash Solvent Stripping

Figure 1: The "Solvent Stripping" effect. Rapid loss of the DMSO shield forces hydrophobic AG-490 molecules to aggregate.

The Solution: Step-Down Solvation Protocol

To prevent precipitation, you must maintain a "solvation shell" around the drug until it is dilute enough to be held by the media's proteins (Albumin/FBS).

Prerequisites
ComponentSpecificationNote
Solvent Anhydrous DMSO (Sigma/Merck grade)Must be fresh. Hygroscopic DMSO (water-contaminated) reduces solubility.[1]
Media Complete Media (with 10% FBS)Serum proteins (Albumin) act as carriers for lipophilic drugs.
Temp Pre-warmed to 37°CCold media shocks the drug out of solution.
Protocol Steps

Step 1: Master Stock Preparation

  • Dissolve AG-490 powder in 100% DMSO to create a 50 mM Master Stock.

  • Tip: Vortex vigorously. If particles remain, sonicate in a water bath for 5 minutes.

Step 2: The "Intermediate" Dilution (Critical Step)

  • Do NOT add the 50 mM stock directly to the cell plate.

  • Prepare an intermediate tube containing 1 mL of pre-warmed culture media.

  • While vortexing the media gently , add the required volume of DMSO stock dropwise.

    • Example: To treat 10 mL of cells at 50 µM, you need 10 µL of stock. Add this 10 µL to the 1 mL intermediate tube first.

Step 3: Final Application

  • Add the contents of the Intermediate Tube to your bulk cell culture vessel.

  • Swirl gently to mix.

protocol_workflow cluster_0 Step 1: Master Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dosing Stock AG-490 Powder + DMSO (50mM) Tube 1 mL Warm Media (Vortexing) Stock->Tube Dropwise Addition Diluted Stable Diluted Solution Tube->Diluted Immediate Dispersion Cells Cell Culture Dish (Final Conc.) Diluted->Cells Transfer

Figure 2: The Step-Down workflow ensures the drug never faces a "solubility shock."

Solubility & Stability Reference Data

Use these parameters to validate your calculations.

Solubility Limits
SolventMax SolubilityComment
DMSO ~29 mg/mL (100 mM)Recommended for Master Stock.
Ethanol ~5 mg/mL (20 mM)Lower solubility; not recommended for high-dose stocks.
Water/PBS < 0.1 mg/mLInsoluble. Do not use for stock preparation.
Stability Profile
ConditionStabilityAction Required
Lyophilized (Powder) 2 Years at -20°CStore desiccated.[2]
DMSO Stock (Solution) < 3 Months at -20°CAliquot immediately. Avoid freeze/thaw cycles.[2]
In Culture Media < 24 HoursAG-490 degrades rapidly. Refresh media daily for long assays.
Light Sensitivity HighProtect stocks and cultures from direct light.
Frequently Asked Questions (FAQ)

Q: My stock solution in DMSO froze in the freezer. Is it ruined? A: No, DMSO freezes at 19°C. This is normal. Thaw it completely at room temperature (or 37°C briefly) and vortex heavily before use. If you see a pellet at the bottom after thawing, the drug has crashed out; sonicate until clear.

Q: Can I heat the media to dissolve the crystals? A: You can warm media to 37°C, which helps prevention. However, do not heat above 40°C to "force" crystals back into solution. AG-490 is a Tyrphostin and is thermally sensitive; excessive heat will degrade the molecule, leading to loss of JAK2 inhibition activity [1].

Q: What is the maximum DMSO concentration my cells can tolerate? A: Standard rule is < 0.1% final volume.

  • Calculation: If you add 1 µL of stock to 1 mL of media, that is 0.1%.

  • Warning: Some sensitive lines (primary neurons, stem cells) react to DMSO > 0.05%. Always run a "Vehicle Control" (DMSO only) to ensure toxicity is from the drug, not the solvent.

Q: I need a very high concentration (100 µM) and it keeps precipitating. A: For high concentrations, standard media may not suffice. You can use a co-solvent system:

  • Dissolve AG-490 in DMSO.[1][2]

  • Add PEG300 (Polyethylene Glycol) to the DMSO stock (1:1 ratio).

  • Then dilute into media. PEG acts as a bridge between the organic DMSO and the aqueous media [2].

References
  • Meydan N, et al. Inhibition of acute lymphoblastic leukaemia by a JAK-2 inhibitor.[3] Nature. 1996 Feb 15;379(6566):645-8.

  • Selleckchem Technical Data. AG-490 Solubility and Preparation. Selleckchem.com. Accessed 2024.

  • Tocris Bioscience. AG 490 Product Information & Solubility. Tocris.com. Accessed 2024.

  • Cell Signaling Technology. Tyrphostin AG-490 Datasheet. Cellsignal.com. Accessed 2024. [2]

Sources

Reference Data & Comparative Studies

Validation

AG-490 versus ruxolitinib for inhibiting JAK-STAT signaling

Executive Summary: The "Legacy" vs. The "Standard" For researchers investigating the JAK-STAT signaling pathway, the choice of inhibitor determines the validity of your data.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Legacy" vs. The "Standard"

For researchers investigating the JAK-STAT signaling pathway, the choice of inhibitor determines the validity of your data.

The Bottom Line:

  • Use Ruxolitinib (INCB018424) if you require a highly potent, selective, and clinically relevant block of JAK1/JAK2 signaling.[1] It is the modern "gold standard" for both in vitro and in vivo studies.

  • Avoid AG-490 for new studies unless replicating historical data. It is a "legacy" tyrphostin with poor potency (micromolar range), significant off-target effects (inhibits EGFR/ErbB2 at lower concentrations than JAK2), and rapid degradation in culture media.

Mechanistic & Performance Comparison

Mechanism of Action

Both compounds function as ATP-competitive inhibitors, but their binding kinetics and specificity profiles differ radically.

  • Ruxolitinib: A Type I ATP-competitive inhibitor.[2] It binds the active conformation of the JAK1 and JAK2 kinase domains, stabilizing the kinase in an inactive state. It effectively blocks the phosphorylation of downstream STATs (Signal Transducers and Activators of Transcription).[2]

  • AG-490: A tyrphostin (tyrosine phosphorylation inhibitor).[3][4] While it competes for the ATP binding site, it was originally developed as an EGFR inhibitor. Its ability to inhibit JAK2 is secondary and requires significantly higher concentrations, leading to a "dirty" pharmacological profile.

The "Potency Gap" and Selectivity Crisis

The most critical distinction is the concentration required for efficacy.

  • Potency: Ruxolitinib exhibits single-digit nanomolar (nM) IC50 values. AG-490 requires micromolar (

    
    M) concentrations—often 1000x higher—to achieve similar inhibition.
    
  • The Specificity Trap: At the concentrations required to inhibit JAK2 (~10-50

    
    M), AG-490 promiscuously inhibits EGFR, ErbB2, and other kinases. This confounds data interpretation: Is your phenotype due to JAK2 inhibition or EGFR blockade?
    
Comparative Data Matrix
FeatureAG-490 (Tyrphostin B42) Ruxolitinib (Jakafi/INCB018424)
Primary Targets JAK2, EGFR, ErbB2, HER2JAK1, JAK2
Potency (Cell-Free IC50) JAK2: ~10–50

M EGFR: ~0.1

M
JAK1: 3.3 nM JAK2: 2.8 nM
Selectivity Profile Poor. Hits EGFR/HER2 before JAK2.High. >100-fold selective over JAK3/TYK2.
Stability (In Culture) Unstable. Half-life < 12 hours.Stable. Suitable for long-term assays.
In Vivo Utility None. Rapid metabolism; toxic.High. FDA-approved; excellent oral bioavailability.
Solubility DMSO (up to 100 mM), EthanolDMSO (up to 100 mM), Water (low)

Visualization: Pathway & Workflow

A. The JAK-STAT Signaling Blockade

The following diagram illustrates where these inhibitors intervene in the canonical signaling cascade. Note the off-target node for AG-490.

JAK_STAT_Pathway Ligand Cytokine (e.g., IL-6, IFN-g) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Rux Ruxolitinib (High Potency) Rux->JAK  Inhibits (<10 nM) AG490 AG-490 (Low Specificity) AG490->JAK  Inhibits (>10 uM) EGFR Off-Target: EGFR/ErbB2 AG490->EGFR  Potent Inhibition

Caption: Ruxolitinib selectively targets JAK1/2.[1][5][6] AG-490 inhibits JAK2 weakly but hits EGFR potently (off-target).

Validated Experimental Protocol: Measuring JAK Inhibition

Objective: Determine the efficacy of JAK inhibition by monitoring phosphorylation of STAT3 (Tyr705) or STAT5 (Tyr694) via Western Blot.

Self-Validating Control: This protocol includes a "Serum Starvation" step. Without this, basal phosphorylation levels will mask the inhibitor's effect, rendering the data uninterpretable.

Materials
  • Cell Line: HEL (JAK2 V617F mutant) or TF-1 (Cytokine dependent).

  • Inhibitors:

    • Ruxolitinib (Stock: 10 mM in DMSO).

    • AG-490 (Stock: 50 mM in DMSO - Prepare Fresh).

  • Stimulant: Recombinant IL-6 or GM-CSF.

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/mL in 6-well plates.
    
  • Starvation (CRITICAL): Wash cells 2x with PBS. Resuspend in serum-free media (0.1% BSA) for 4–6 hours.

    • Why: This resets the signaling baseline to zero.

  • Inhibitor Pre-treatment:

    • Add Ruxolitinib (Titration: 1 nM – 1000 nM) or AG-490 (Titration: 10

      
      M – 100 
      
      
      
      M).
    • Incubate for 1 hour at 37°C.

    • Note: AG-490 degrades rapidly; do not incubate overnight.

  • Stimulation: Add Cytokine (e.g., IL-6 at 10 ng/mL) directly to the media containing the inhibitor.

    • Incubate for 15–30 minutes .

  • Lysis: Place plate on ice immediately. Aspirate media. Wash with ice-cold PBS + Phosphatase Inhibitors (Na3VO4). Lyse in RIPA buffer.

  • Readout: Western Blot for p-STAT3 (Tyr705) vs. Total STAT3.

Workflow Logic Diagram

Workflow Start Cell Seeding Starve Serum Starvation (4-6 Hours) Start->Starve Treat Inhibitor Pre-Tx (1 Hour) Starve->Treat Stim Cytokine Pulse (15-30 Mins) Treat->Stim Lyse Cold Lysis & Western Blot Stim->Lyse

Caption: The critical "Starvation" step ensures low basal p-STAT levels before inhibitor testing.

References

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood.

  • Meydan, N., et al. (1996). "Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor." Nature. (The original AG-490 paper).

  • SelleckChem. "AG-490 Chemical Properties and Kinase Selectivity Profile."

  • FDA Label. "Jakafi (Ruxolitinib) Prescribing Information."

  • Levitzki, A., & Gazit, A. (1995). "Tyrosine kinase inhibition: an approach to drug development." Science.

Sources

Comparative

Is AG-490 a Selective Inhibitor for JAK2?

A Comparative Technical Guide for Drug Development & Basic Research Executive Summary (BLUF): No, AG-490 is not a highly selective inhibitor of JAK2 by modern standards. While historically significant as one of the first...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development & Basic Research

Executive Summary (BLUF): No, AG-490 is not a highly selective inhibitor of JAK2 by modern standards. While historically significant as one of the first "JAK2-selective" tyrphostins, current pharmacological profiling reveals it is a dual JAK2/EGFR inhibitor with modest potency (micromolar range) and poor metabolic stability. For precise pathway dissection or in vivo efficacy, second-generation inhibitors (e.g., Fedratinib, Ruxolitinib) or structural analogs (e.g., WP1066) are superior alternatives.

Part 1: The Technical Profile of AG-490

Synonyms: Tyrphostin B42 Chemical Class: Tyrphostin (Benzylidenemalononitrile derivative)

AG-490 was originally developed to block the constitutive activation of the JAK/STAT pathway in acute lymphoblastic leukemia (ALL). However, its "selectivity" is relative to the broad-spectrum kinase inhibitors available in the 1990s, not the highly specific ATP-competitive inhibitors available today.

1.1 The Selectivity Gap

The primary limitation of AG-490 is its cross-reactivity with the Epidermal Growth Factor Receptor (EGFR) family. In many cell types, the concentration required to inhibit JAK2 significantly overlaps with the concentration that inhibits EGFR.

Table 1: Kinase Selectivity Profile of AG-490

Target KinaseIC50 (Inhibitory Concentration)Selectivity Verdict
EGFR 0.1 – 2.0 µM High Potency (Off-Target)
JAK2 ~10 – 50 µM Moderate Potency (Target)
ErbB2 (HER2) ~13.5 µMModerate Potency
JAK3 ~50 µMLow Potency
Lck, Lyn, Src > 100 µMNo Significant Inhibition

Critical Insight: AG-490 inhibits EGFR more potently than its intended target, JAK2. If your experimental model expresses both EGFR and JAK2 (e.g., Glioblastoma, NSCLC cell lines), phenotypic effects observed at 10–50 µM cannot be attributed solely to JAK2 inhibition.

1.2 Stability and Solubility Issues
  • In Vivo Instability: AG-490 undergoes rapid metabolism, leading to a short half-life that renders it ineffective for most animal models of tumor growth.

  • Mechanism: It acts as a substrate mimic, but its benzylidenemalononitrile core is susceptible to nucleophilic attack and hydrolysis.

Part 2: Comparative Analysis of Alternatives

To ensure data integrity, researchers should replace AG-490 with more stable and specific tools depending on the experimental context.

2.1 AG-490 vs. Clinical Standards (Ruxolitinib & Fedratinib)
FeatureAG-490 (Tool Compound)Ruxolitinib (Clinical Std)Fedratinib (Highly Selective)WP1066 (AG-490 Analog)
Primary Targets JAK2, EGFR, ErbB2JAK1, JAK2JAK2 (Selective) JAK2, STAT3
Potency (IC50) Micromolar (10-50 µM)Nanomolar (<10 nM)Nanomolar (3 nM)Micromolar (2-5 µM)
Kinase Selectivity Poor (Hits EGFR)Moderate (Hits JAK1)High (Spares JAK1/3)Moderate
In Vivo Utility Negligible (Unstable)High (Oral Bioavailable)HighHigh (Brain penetrant)
Best Use Case Historical reference; low-cost in vitro screensIn vivo models; JAK1/2 co-inhibitionPrecise JAK2 dissection Glioma models; STAT3 degradation
2.2 Structural Evolution: The WP1066 Connection

WP1066 is a structural derivative of AG-490 designed to overcome its stability flaws.

  • Improvement: WP1066 is approximately 18-fold more potent than AG-490 in HEL cells.

  • Mechanism: Unlike AG-490, WP1066 not only blocks JAK2 phosphorylation but also actively induces the degradation of the STAT3 protein, providing a "double-hit" to the pathway.

Part 3: Selection Logic & Signaling Pathway

Understanding where these inhibitors act is crucial for experimental design.

JAK_Selectivity Ligand Cytokine/Growth Factor Receptor Cytokine Receptor / EGFR Ligand->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activates EGFR_Kinase EGFR Kinase Domain Receptor->EGFR_Kinase If EGFR+ STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylation EGFR_Kinase->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus AG490 AG-490 (Non-Selective) AG490->JAK2 Weak (~10µM) AG490->EGFR_Kinase Strong (~2µM) Fedratinib Fedratinib (JAK2 Selective) Fedratinib->JAK2 Potent (3nM) Ruxolitinib Ruxolitinib (JAK1/2) Ruxolitinib->JAK2 Potent (<10nM)

Figure 1: Inhibitor Intervention Points. Note that AG-490 inhibits EGFR more potently than JAK2, creating a confounding variable in cells expressing both receptors.

Part 4: Validated Experimental Protocol

To confirm JAK2 inhibition without EGFR interference, use the following rigorous Western Blot workflow.

Protocol: Validating JAK2 Selectivity in Cell Culture

Objective: Distinguish between JAK2-specific inhibition and general tyrosine kinase inhibition.

Materials:

  • Cell Line: HEL (JAK2 V617F mutant, EGFR low) vs. A549 (EGFR high, JAK2 wt).

  • Controls: DMSO (Vehicle), Fedratinib (Positive Control for JAK2), Erlotinib (Positive Control for EGFR).

Step-by-Step Workflow:

  • Serum Starvation (Crucial):

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Starve in 0.5% FBS media for 12–18 hours to reduce basal phosphorylation noise.

  • Inhibitor Treatment:

    • Treat cells for 2 hours (AG-490 requires longer pre-incubation than ATP-competitive inhibitors).

    • Dose Response:

      • AG-490: 10 µM, 50 µM, 100 µM.

      • Fedratinib: 10 nM, 100 nM, 500 nM.

  • Stimulation (Pathway Activation):

    • Stimulate with IL-6 (50 ng/mL) for 15 minutes to activate JAK2/STAT3.

    • Note: In HEL cells with V617F mutation, stimulation is optional as the pathway is constitutively active.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and PMSF (freshly added).

    • Primary Antibodies:

      • Anti-p-JAK2 (Tyr1007/1008).

      • Anti-p-STAT3 (Tyr705) – The functional readout.

      • Anti-p-EGFR (Tyr1068) – The specificity control.

      • Total JAK2, Total STAT3, Total EGFR,

        
        -Actin (Loading controls).
        
  • Data Interpretation:

    • True JAK2 Inhibition: Reduction in p-JAK2/p-STAT3 without reduction in p-EGFR.

    • AG-490 Signature: Reduction in p-EGFR often precedes or matches p-JAK2 reduction.

Part 5: References
  • Meydan N, et al. (1996).[1] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[2] Nature. Link

    • The foundational paper identifying AG-490 as a JAK2 inhibitor.

  • Gazit A, et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry. Link

    • Establishes the EGFR/ErbB2 inhibitory profile of the tyrphostin class (AG-490).

  • Iwamaru A, et al. (2007). A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo. Oncogene. Link

    • Compares AG-490 with WP1066, highlighting the lack of in vivo stability of AG-490.

  • Wernig G, et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell. Link

    • Describes Fedratinib (TG101348) and demonstrates what "true" selectivity looks like compared to early tyrphostins.

  • Verstovsek S, et al. (2010). Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis.[3][4] New England Journal of Medicine. Link

    • Clinical validation of Ruxolitinib.[5]

Sources

Validation

Validating AG-490 Specificity: A Guide to Essential Control Experiments

For researchers in cellular signaling and drug discovery, the Janus kinase (JAK) inhibitor AG-490 has long been a tool to probe the JAK/STAT pathway, which is crucial in immunity, cell proliferation, and apoptosis.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular signaling and drug discovery, the Janus kinase (JAK) inhibitor AG-490 has long been a tool to probe the JAK/STAT pathway, which is crucial in immunity, cell proliferation, and apoptosis.[1][2] However, the utility of any chemical inhibitor is directly tied to its specificity. This guide provides an in-depth comparison of essential control experiments to rigorously validate the on-target effects of AG-490 against its intended target, JAK2, and distinguish them from potential off-target activities.[3] We will explore biochemical and cellular-based assays, emphasizing the scientific rationale behind each experimental choice and the interpretation of results.

The Imperative of Specificity in Kinase Inhibitor Research

Visualizing the JAK/STAT Signaling Pathway

To understand the experimental strategies, we must first visualize the pathway AG-490 is intended to inhibit. The JAK/STAT pathway is a primary mode of signal transduction for numerous cytokines and growth factors.[1][2][10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK2 JAK2 Receptor->JAK2 2. JAK2 Activation JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 4. STAT3 Phosphorylation P_STAT3 p-STAT3 (Dimer) Nucleus Nucleus P_STAT3->Nucleus 5. Dimerization & Translocation Gene Target Gene Expression Nucleus->Gene 6. Transcription AG490 AG-490 AG490->JAK2 Inhibition OtherKinase Other Kinases (e.g., EGFR) AG490->OtherKinase Potential Off-Target Inhibition

Caption: The JAK2/STAT3 signaling pathway and the intended point of intervention for AG-490.

Experimental Workflows for Validating AG-490 Specificity

A robust validation strategy for AG-490 involves a combination of in vitro biochemical assays and cell-based approaches to build a comprehensive picture of its activity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseProfiling Kinome Profiling (Broad Panel) IC50_JAK2 JAK2 IC50 Determination KinaseProfiling->IC50_JAK2 Identifies Off-Targets PhosphoSTAT Phospho-STAT3 Western Blot IC50_JAK2->PhosphoSTAT Informs Cellular Dose CellViability Cell Viability Assay (e.g., MTT, CCK-8) PhosphoSTAT->CellViability Correlates Target Inhibition with Phenotype NegativeControl Negative Control (Tyrphostin A1) PhosphoSTAT->NegativeControl Distinguishes Specific from Non-Specific Effects RescueExpt Rescue Experiment (Constitutively Active JAK2) CellViability->RescueExpt Confirms On-Target Phenotype

Caption: A multi-faceted experimental workflow for the validation of AG-490 specificity.

Part 1: Biochemical Assays for Potency and Selectivity

Biochemical assays are the first line of defense in characterizing a kinase inhibitor. They provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified kinases.[11][12][13][14][15][16][17]

Kinome Profiling: A Broad View of Specificity

Rationale: Before focusing on JAK2, it is crucial to understand the broader selectivity profile of AG-490. Kinome profiling services screen the inhibitor against a large panel of kinases (often hundreds) to identify potential off-targets.[11][17][18] This is a critical step to anticipate potential confounding effects in cellular experiments.

Methodology:

  • Compound Submission: Provide a sample of AG-490 to a commercial vendor offering kinase profiling services.

  • Assay Format: These services typically employ radiometric assays (e.g., using ³³P-ATP) or fluorescence/luminescence-based methods (e.g., TR-FRET, ADP-Glo).[12][13][14]

  • Data Analysis: The results are usually presented as percent inhibition at a fixed concentration (e.g., 1 µM or 10 µM). A "hit" is defined as inhibition above a certain threshold (e.g., >50% or >75%).

Data Interpretation:

Kinase TargetAG-490 (10 µM) % InhibitionAlternative Inhibitor (e.g., Ruxolitinib, 1 µM) % Inhibition
JAK2 85% 95%
JAK145%92%
JAK360%75%
TYK230%65%
EGFR 70% <10%
Src<10%<10%
Lck<10%<10%

This is example data for illustrative purposes.

This profiling will reveal the spectrum of kinases inhibited by AG-490, allowing you to identify significant off-targets like EGFR that need to be considered in your cellular experiments.[7][9]

IC₅₀ Determination: Quantifying Potency

Rationale: Once the primary target and key off-targets are identified, the next step is to quantify the potency of inhibition by determining the half-maximal inhibitory concentration (IC₅₀). This value is essential for designing cellular experiments with appropriate concentrations of the inhibitor.

Methodology:

  • Reagents: Purified, active JAK2 and EGFR enzymes, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Assay: Perform a kinase activity assay (e.g., ADP-Glo) with a fixed concentration of enzyme and substrate.

  • Inhibitor Titration: Add AG-490 across a range of concentrations (e.g., from 1 nM to 100 µM).

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Data Interpretation:

CompoundJAK2 IC₅₀ (µM)EGFR IC₅₀ (µM)Selectivity (EGFR/JAK2)
AG-490 ~10[5][6]~0.1-2[5][6][7][8]~0.01-0.2
Ruxolitinib ~0.003>10>3000

Data is compiled from literature sources.[5][6][7][8][19][20]

The biochemical data for AG-490 reveals that it is significantly more potent against EGFR than JAK2 in a cell-free system.[7] This is a critical finding that must be carried forward into the design and interpretation of cellular assays.

Part 2: Cell-Based Assays for Target Engagement and Phenotypic Effects

While biochemical assays are essential, they don't fully replicate the complexity of the cellular environment.[11][18] Cell-based assays are necessary to confirm that AG-490 engages its target in intact cells and that this engagement leads to the expected biological outcome.

Phospho-STAT3 Western Blot: Confirming Target Engagement

Rationale: The canonical downstream event of JAK2 activation is the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705).[21][22][23][24] Measuring the levels of p-STAT3 is a direct readout of JAK2 activity in the cell. A specific JAK2 inhibitor should reduce cytokine-induced STAT3 phosphorylation in a dose-dependent manner.

Methodology:

  • Cell Culture: Use a cell line known to have an active JAK/STAT pathway (e.g., HeLa, A431, or a hematopoietic cell line).

  • Serum Starvation: Culture cells in low-serum media for several hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with increasing concentrations of AG-490 (and controls) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) for EGFR off-target assessment) for a short period (e.g., 15-30 minutes).

  • Lysis and Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies specific for p-STAT3 (Tyr705) and total STAT3 (as a loading control).[21][22][23][24]

Data Interpretation:

A specific JAK2 inhibitor should show a significant, dose-dependent decrease in IL-6-induced p-STAT3 levels. Comparing this to the effect on EGF-induced p-STAT3 can help dissect the on-target versus off-target effects of AG-490.

Negative Control Compound: Ruling Out Non-Specific Effects

Rationale: To ensure that the observed effects are not due to the chemical scaffold of AG-490 or other non-specific interactions, it is crucial to use an inactive analog as a negative control. Tyrphostin A1 is a structurally related compound with very weak tyrosine kinase inhibitory activity and serves as an excellent negative control for AG-490.[25]

Methodology:

Perform the phospho-STAT3 Western blot as described above, but include a set of cells treated with Tyrphostin A1 at the same concentrations as AG-490.

Data Interpretation:

If the effects on p-STAT3 are specific to JAK2 inhibition, Tyrphostin A1 should have little to no effect on cytokine-induced p-STAT3 levels, even at high concentrations.

Rescue Experiments: The Gold Standard for On-Target Validation

Rationale: A rescue experiment is a powerful method to confirm that the phenotype observed with an inhibitor is due to its effect on the intended target. This is achieved by introducing a modified version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is on-target, the resistant version should "rescue" the cells from the inhibitor's effects. For kinase inhibitors, a common strategy is to use a constitutively active form of the kinase.

Methodology:

  • Constructs: Obtain or generate a plasmid encoding a constitutively active form of JAK2 (e.g., the V617F mutant commonly found in myeloproliferative neoplasms).[20][26]

  • Transfection: Transfect a suitable cell line with the constitutively active JAK2 construct or an empty vector control.

  • Inhibitor Treatment: Treat both sets of transfected cells with AG-490.

  • Assay: Perform a relevant downstream assay, such as a cell proliferation assay (e.g., MTT or CCK-8) or a p-STAT3 Western blot.

Rescue_Experiment AG490 AG-490 JAK2_WT Wild-Type JAK2 AG490->JAK2_WT Inhibits JAK2_Active Constitutively Active JAK2 AG490->JAK2_Active Less Effective Inhibition Proliferation_WT Cell Proliferation (WT JAK2) AG490->Proliferation_WT Blocks Proliferation_Active Cell Proliferation (Active JAK2) AG490->Proliferation_Active Fails to Block (Rescue) JAK2_WT->Proliferation_WT Drives JAK2_Active->Proliferation_Active Strongly Drives

Caption: The logic of a rescue experiment to validate the on-target effect of AG-490.

Data Interpretation:

If AG-490's anti-proliferative effect is primarily mediated through JAK2, cells expressing the constitutively active JAK2 should be more resistant to the growth-inhibitory effects of AG-490 compared to cells with the empty vector.

Conclusion: A Framework for Rigorous Scientific Inquiry

References

  • AnyGenes. JAK-STAT Signaling Pathway: Functions and Biomarkers. Available from: [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Kim, B. H., et al. (2013). Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130. Molecules and Cells, 36(6), 551–557. Available from: [Link]

  • Inhibitor Research Hub. AG-490 (Tyrphostin B42): Applied Uses in JAK2/EGFR Inhibition Research. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • Rockland Immunochemicals. STAT3 phospho Y705 Antibody (600-401-C64). Available from: [Link]

  • BosterBio. Anti-STAT3 (Phospho-Tyr705) Antibody (A50171). Available from: [Link]

  • Wikipedia. JAK-STAT signaling pathway. Available from: [Link]

  • ResearchGate. Diagram of the JAK-STAT signaling pathway. Available from: [Link]

  • ResearchGate. The JAK-STAT pathway. Available from: [Link]

  • Sinclair, P. A., et al. (2011). Potency and Selectivity Assessment of Small Molecules Against Janus Kinase (JAK) 2: Widely Used AG490 Inhibitor Is Neither Potent Nor Selective for JAK2. Blood, 118(21), 4780. Available from: [Link]

  • Zhang, Y., et al. (2018). AG490, a JAK2-specific inhibitor, downregulates the expression and activity of organic anion transporter-3. Journal of Pharmacological Sciences, 136(3), 142-148. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Available from: [Link]

  • Li, H., et al. (2020). The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro. Oncology Letters, 20(1), 597-606. Available from: [Link]

  • Zhang, Y., et al. (2018). AG490, a JAK2-specific inhibitor, downregulates the expression and activity of organic anion transporter-3. Journal of Pharmacological Sciences, 136(3), 142-148. Available from: [Link]

  • Vasta, J. D., et al. (2019). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 62(17), 7898–7909. Available from: [Link]

  • Online Inhibitor. Scenario-Driven Best Practices for AG-490 (Tyrphostin B42). Available from: [Link]

  • Quintás-Cardama, A., et al. (2007). Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms. Expert Opinion on Investigational Drugs, 16(10), 1597–1606. Available from: [Link]

  • Adooq Bioscience. JAK | JAK pathway | JAK inhibitors. Available from: [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. Available from: [Link]

  • Al-Salama, Z. T. (2020). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 13(9), 235. Available from: [Link]

  • Chen, Z., et al. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 5(12), 1436–1448. Available from: [Link]

  • Liu, G., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 931032. Available from: [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • Xiong, R., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-28. Available from: [Link]

Sources

Comparative

Assessing the Off-Target Kinase Inhibition Profile of AG-490: A Comparative Technical Guide

Executive Summary: The "Dirty" Inhibitor Problem AG-490 (Tyrphostin B42) was historically the first widely used inhibitor of Janus Kinase 2 (JAK2). However, in the context of modern signal transduction research, it is co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" Inhibitor Problem

AG-490 (Tyrphostin B42) was historically the first widely used inhibitor of Janus Kinase 2 (JAK2). However, in the context of modern signal transduction research, it is considered a "dirty" inhibitor due to its poor selectivity profile.

The Critical Flaw: AG-490 inhibits EGFR and ErbB2 with potency equal to or greater than its inhibition of JAK2. Because AG-490 requires high micromolar concentrations (10–100 µM) to effectively block JAK2 in cellular assays, it invariably suppresses EGFR signaling concurrently. This leads to false positives where phenotypic effects (e.g., apoptosis, cell cycle arrest) attributed to JAK2 inhibition are actually driven by off-target EGFR blockade.

The Recommendation: For specific JAK2 interrogation, Ruxolitinib (or Fedratinib) should replace AG-490. If AG-490 must be used, it requires a rigorous validation workflow to rule out EGFR-driven artifacts.

Comparative Profiling: AG-490 vs. The Gold Standards

To understand the risk of using AG-490, one must compare its inhibitory concentrations (IC50) against modern, selective alternatives.

Table 1: Kinase Selectivity & Potency Comparison[1]
FeatureAG-490 (Legacy) Ruxolitinib (Gold Standard) Tofacitinib
Primary Target JAK2 (Putative)JAK1 / JAK2JAK1 / JAK3
Mechanism ATP-Competitive (Reversible)ATP-Competitive (Type I)ATP-Competitive (Type I)
JAK2 IC50 (Cell-Free) ~1.0 µM2.8 nM ~4.0 nM
JAK2 IC50 (Cellular) 10 – 50 µM (Poor permeability)< 100 nM ~200 nM
Major Off-Target EGFR, ErbB2 Minimal (High Selectivity)Minimal
EGFR IC50 0.1 – 3.5 µM > 10,000 nM> 10,000 nM
Metabolic Stability Very Poor (Rapid degradation)HighHigh
In Vivo Utility Limited (Acute only)Excellent (FDA Approved)Excellent (FDA Approved)

Data Insight: Note the "Inversion of Potency." AG-490 inhibits its off-target (EGFR, 0.1 µM) more potently than its intended target (JAK2, ~1 µM). In contrast, Ruxolitinib has a >1000-fold selectivity window.

Mechanistic Visualization: The Cross-Talk Hazard

AG-490 confounds data because the JAK/STAT and EGFR/MAPK pathways often regulate similar phenotypes (proliferation/survival). The diagram below illustrates how AG-490 acts as a "dual-hit" agent, unlike selective inhibitors.

SignalingPathways cluster_legend Legend Intended Target Intended Target Off-Target Off-Target Downstream Effect Downstream Effect Ligand Growth Factors (EGF / IL-6) EGFR EGFR / ErbB2 (Receptor TK) Ligand->EGFR JAK2 JAK2 (Cytokine Receptor) Ligand->JAK2 STAT3 STAT3 (Phosphorylation) EGFR->STAT3 Cross-talk MAPK MAPK/ERK (Phosphorylation) EGFR->MAPK JAK2->STAT3 AG490 AG-490 (50 µM) AG490->EGFR High Potency Inhibition AG490->JAK2 Moderate Inhibition Rux Ruxolitinib (100 nM) Rux->EGFR No Effect Rux->JAK2 Selective Inhibition Phenotype Cell Survival / Proliferation STAT3->Phenotype MAPK->Phenotype

Caption: Figure 1: AG-490 simultaneously inhibits EGFR and JAK2 pathways, confounding phenotypic interpretation. Ruxolitinib selectively targets JAK2.[1]

Experimental Workflow: Validating Specificity

If your study relies on AG-490, you must experimentally prove that your observed effects are not due to EGFR inhibition. Follow this self-validating protocol.

Protocol: The "Off-Target Exclusion" Western Blot

This workflow compares the phosphorylation status of the intended target (JAK2/STAT3) against the off-target (EGFR) across a dose range.

Reagents Required:

  • Inhibitors: AG-490 (Stock 50 mM in DMSO), Ruxolitinib (Control).

  • Stimulants: IL-6 (for JAK2), EGF (for EGFR).

  • Antibodies: p-JAK2 (Tyr1007/1008), p-STAT3 (Tyr705), p-EGFR (Tyr1068), Total EGFR, Total STAT3.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549 or HEL cells) and serum-starve for 12–24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment (The Gradient):

    • Treat cells for 2 hours with increasing doses of AG-490: 0, 1, 10, 50, 100 µM .

    • Control Arm: Treat separate wells with Ruxolitinib: 0, 10, 100, 500 nM .

  • Dual Stimulation:

    • Stimulate cells with a "Cocktail" of IL-6 (50 ng/mL) AND EGF (50 ng/mL) for 15 minutes.

    • Rationale: This forces both pathways to be active, allowing you to see if the inhibitor selectively knocks down one or both.

  • Lysis & Detection:

    • Lyse in RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and Protease Inhibitors .

    • Perform Western Blot.

Data Interpretation Guide:

ObservationConclusion regarding AG-490
p-STAT3 decreases, p-EGFR is stable Valid. AG-490 is acting selectively in this specific window (rare).
p-STAT3 decreases, p-EGFR decreases Invalid. The compound is hitting the off-target. Phenotype cannot be linked solely to JAK2.
Ruxolitinib Arm Should show clean loss of p-STAT3 with intact p-EGFR signals. This validates the assay system.

Decision Framework for Inhibitor Selection

Use this logic flow to select the correct reagent for your study.

DecisionTree Start Start: Kinase Inhibition Study Target Target Identification Start->Target JAK2 Target: JAK2 Target->JAK2 EGFR Target: EGFR Target->EGFR Choice Select Inhibitor JAK2->Choice Valid Proceed with AG-490 ONLY if validated against EGFR EGFR->Valid AG-490 is a potent EGFR inhibitor Rux Use Ruxolitinib (or Fedratinib) Choice->Rux Standard AG Use AG-490? Choice->AG Legacy Justify Is Ruxolitinib unavailable? AG->Justify Justify->Valid Yes Stop STOP: AG-490 is suboptimal Justify->Stop No

Caption: Figure 2: Decision matrix for selecting JAK2 inhibitors. AG-490 is generally discouraged unless specific controls are in place.

References

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[2][3] Nature, 379, 645–648.

    • Seminal paper establishing AG-490 as a JAK2 inhibitor, though later studies revealed specificity issues.
  • Gazit, A., et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896–1907.

    • Establishes the potent EGFR/ErbB2 inhibitory profile of the Tyrphostin class (AG-490).
  • Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424 (Ruxolitinib) in therapeutic models of myeloproliferative neoplasms. Blood, 115(15), 3109–3117.

    • Defines the superior selectivity profile of Ruxolitinib compared to legacy compounds.
  • Selleck Chemicals. (2023). AG-490 Product Datasheet and Kinase Profile.

    • Source for specific IC50 values in cell-free vs. cellular assays.
  • LC Laboratories. (2023). AG-490 Technical Data: EGFR vs JAK2 Selectivity.[4]

    • Technical verification of metabolic instability and off-target effects.

Sources

Validation

The Specificity Trap: Validating AG-490 Using JAK2-Null Systems

A Comparative Guide for Precision Signaling Research Executive Summary This guide outlines a rigorous validation protocol using JAK2-null cell lines (gamma2A) to distinguish on-target JAK2 inhibition from off-target toxi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Precision Signaling Research

Executive Summary

This guide outlines a rigorous validation protocol using JAK2-null cell lines (gamma2A) to distinguish on-target JAK2 inhibition from off-target toxicity. It further compares AG-490 against next-generation alternatives like Ruxolitinib and Fedratinib to assist researchers in selecting the appropriate chemical probe.

Part 1: The Challenge – AG-490's "Off-Target" Reality

For years, researchers treated cells with AG-490 and assumed that subsequent cell death or signaling arrest was due to JAK2 inhibition. This assumption is scientifically fragile.

The Pharmacological Mismatch: AG-490 is an ATP-competitive inhibitor.[1] However, its affinity for the ATP-binding pocket of EGFR is roughly 10 to 100 times higher than for JAK2.

Target KinaseAG-490 IC50 (Approx.)[2][3]Implication
EGFR (ErbB1) 0.1 - 2.0 µM High potency. AG-490 kills EGFR-driven tumors regardless of JAK2 status.
ErbB2 (HER2) 13.5 µM Moderate potency.[2]
JAK2 10 - 50 µM Low potency. Requires high doses that guarantee off-target suppression.

The Scientific Risk: If you use AG-490 at 50 µM to inhibit JAK2, you are simultaneously obliterating EGFR signaling. If your cells die, you cannot claim JAK2 dependence without a genetic control.

Part 2: The Solution – The Gamma2A (JAK2-Null) System

To validate that an effect is JAK2-mediated, you must prove that the drug has no effect in a system where the target is absent.

The Model System:

  • 2C4 (Parental): Human fibrosarcoma cell line (Wild Type JAK2).

  • gamma2A (Mutant): A derivative of 2C4 that is chemically mutagenized and selected for lack of JAK2 protein. It is completely unresponsive to Interferon-gamma (IFN

    
    ) unless JAK2 is transfected back in.
    
Mechanism of Validation

The following diagram illustrates the signaling logic. In the Null cell, the "bridge" (JAK2) is missing. If AG-490 still causes toxicity in the Null cell, the toxicity is off-target .

JAK2_Validation_Logic cluster_WT Condition A: Wild Type (2C4) cluster_Null Condition B: JAK2 Null (gamma2A) L_WT Ligand (IFN-g) R_WT Receptor L_WT->R_WT J_WT JAK2 R_WT->J_WT Activates S_WT STAT1/3 J_WT->S_WT Phosphorylates L_Null Ligand (IFN-g) R_Null Receptor L_Null->R_Null J_Null MISSING JAK2 S_Null STAT1/3 J_Null->S_Null No Signal Drug AG-490 Treatment Drug->J_WT Inhibits (Target) Drug->S_Null If Signal Drops: OFF-TARGET EFFECT

Figure 1: Mechanistic logic of using JAK2-null cells. In gamma2A cells, the pathway is broken. Any reduction in basal STAT phosphorylation or cell viability caused by AG-490 in these cells confirms the drug is acting on non-JAK2 targets.

Part 3: Comparative Analysis of Inhibitors

For modern applications, AG-490 is rarely the best choice. Below is a comparison with clinical-grade alternatives.

FeatureAG-490 Ruxolitinib (INCB018424) Fedratinib (TG101348)
Primary Targets JAK2, EGFR , ErbB2, JAK3JAK1, JAK2JAK2 (Selective) , FLT3
JAK2 IC50 ~10,000 nM (10 µM)3.3 nM3 nM
Selectivity Poor (Hits EGFR <1 µM)Moderate (Hits JAK1)High (JAK2 > JAK1/3)
Stability Unstable in solution; short half-lifeHighHigh
Use Case Historical control; "dirty" inhibitorClinical standard; Pan-JAK blockadePrecise JAK2 dissection

Recommendation: Use Fedratinib if you need to isolate JAK2 specifically from JAK1. Use AG-490 only if replicating historical data, and always with the gamma2A controls described below.

Part 4: Experimental Protocol (Self-Validating)

This protocol determines if the cellular effects of AG-490 are truly JAK2-dependent.

Materials
  • Cell Lines: 2C4 (WT) and gamma2A (JAK2 Null).

  • Reagents: AG-490 (dissolved in DMSO), Recombinant Human IFN

    
    .
    
  • Readout: Western Blot (pSTAT1/3) or Viability (CTG/MTT).

Workflow Logic

The experiment must follow a "Rescue" or "Differential" logic.

Experimental_Workflow Start Start: Seed Cells (2C4 & gamma2A) Treat Treat with AG-490 (0, 10, 50, 100 µM) Start->Treat Assay Measure Viability or pSTAT Treat->Assay Decision Compare Results Assay->Decision Result1 Toxicity in BOTH 2C4 & gamma2A Decision->Result1 Same Effect Result2 Toxicity ONLY in 2C4 Decision->Result2 Differential Effect Conclusion1 Conclusion1 Result1->Conclusion1 Off-Target (EGFR inhibition?) Conclusion2 Conclusion2 Result2->Conclusion2 JAK2 Specific

Figure 2: Decision matrix for interpreting AG-490 data. Toxicity in the Null line (gamma2A) invalidates JAK2 as the mechanism of action.

Step-by-Step Procedure
  • Seeding:

    • Seed 2C4 and gamma2A cells in 6-well plates (for Blot) or 96-well plates (for Viability).

    • Allow 24h attachment.

  • Starvation (Critical):

    • Serum-starve cells for 4-12 hours. This reduces basal signaling noise from growth factors (EGF/PDGF) that AG-490 might otherwise inhibit, confusing the results.

  • Inhibitor Pre-treatment:

    • Add AG-490 at increasing concentrations (e.g., 10, 50, 100 µM).

    • Include a Vehicle Control (DMSO) .

    • Incubate for 2-4 hours. Note: AG-490 degrades rapidly; long incubations (>12h) without refreshing the media are unreliable.

  • Stimulation:

    • Stimulate with IFN

      
       (1000 U/mL) for 15 minutes.
      
    • Note: IFN

      
       signals strictly through JAK1/JAK2. gamma2A cells should show zero  response to this stimulation.
      
  • Lysis & Blotting:

    • Lyse cells on ice.

    • Blot for pY701-STAT1 (the direct downstream target).

    • Blot for Total JAK2 (To confirm the genotype of gamma2A cells).

Expected Results & Interpretation
Condition2C4 (WT) Responsegamma2A (Null) ResponseInterpretation
DMSO + IFN

Strong pSTAT1 bandNo band System Validated. Null cells are functional negative controls.
AG-490 + IFN

Band intensity decreasesNo band Inconclusive. (You can't inhibit what isn't there).
AG-490 (Viability) Cell death observedCell death observed OFF-TARGET. AG-490 is killing cells via EGFR or other mechanisms, not JAK2.
AG-490 (Viability) Cell death observedNo cell death ON-TARGET. The toxicity is strictly dependent on the presence of JAK2.
References
  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788. Link

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. Nature, 379(6566), 645–648. Link(The seminal paper establishing AG-490, but note the high concentrations used).

  • Watling, D., et al. (1993). Complementation by the protein tyrosine kinase JAK2 of a mutant cell line defective in the interferon-gamma signal transduction pathway.[4] Nature, 366, 166–170. Link(Establishes the gamma2A/2C4 system).

  • Verstovsek, S., et al. (2010). Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. New England Journal of Medicine, 363, 1117-1127. Link

  • Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell, 13(4), 311-320. Link(Data on Fedratinib selectivity).

Sources

Safety & Regulatory Compliance

Safety

AG-490 (Tyrphostin B42): Proper Disposal &amp; Handling Procedures

Executive Summary: Immediate Action Required AG-490 (CAS: 133550-30-8) is a potent, cell-permeable inhibitor of the JAK2 kinase. While an invaluable tool for interrogating the JAK/STAT pathway, it poses specific chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

AG-490 (CAS: 133550-30-8) is a potent, cell-permeable inhibitor of the JAK2 kinase. While an invaluable tool for interrogating the JAK/STAT pathway, it poses specific chemical and biological hazards. It is classified as toxic if swallowed and a skin/eye irritant .[1][2][3][4]

Critical Directive:

  • NEVER dispose of AG-490 or its solutions down the drain.

  • NEVER treat with bleach (sodium hypochlorite) as a primary deactivation method without specific pH control, as nitrile derivatives can react unpredictably.

  • ALWAYS segregate as Hazardous Organic Waste for high-temperature incineration.

Scientific Integrity & Hazard Profile

To handle AG-490 safely, one must understand not just what it is, but how it interacts with biological systems and solvents.

The "DMSO Trojan Horse" Effect

AG-490 is hydrophobic and requires dissolution in organic solvents like DMSO (Dimethyl Sulfoxide) or Ethanol for biological use.

  • The Risk: DMSO is a potent skin penetrant. If AG-490 is dissolved in DMSO, the solvent acts as a carrier vehicle, transporting the toxic inhibitor directly through intact skin and into the bloodstream.

  • The Consequence: Standard nitrile gloves provide only temporary protection against DMSO. Immediate removal of splashed gloves is mandatory.

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Molecular Formula

Organic nitrile derivative; requires thermal destruction.
Solubility (Water) InsolubleRinsing with water alone is ineffective. Use Ethanol/DMSO for cleaning.
Solubility (DMSO) ~14 mg/mLHigh concentration stocks are extremely hazardous.
Combustibility Carbon/Nitrogen OxidesIncineration must use scrubbers (Nitrogen oxides released).
Biological Context: Why Containment Matters

We treat AG-490 with extreme care not just because of acute toxicity, but because of its specific mechanism of action. It blocks the JAK2/STAT3 signaling axis, a fundamental pathway for cell growth and apoptosis. Environmental release could theoretically disrupt local ecological micro-systems.

Visualization: JAK2/STAT3 Inhibition Pathway

The following diagram illustrates the specific node (JAK2) inhibited by AG-490, demonstrating the downstream effects on gene transcription that we aim to prevent in non-target organisms.

JAK2_Pathway Ligand Cytokine / Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binds JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activates STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylates AG490 AG-490 (Inhibitor) AG490->JAK2  BLOCKS STAT3_P p-STAT3 (Dimer) STAT3_U->STAT3_P Dimerization Nucleus Nucleus / Gene Transcription STAT3_P->Nucleus Translocation

Figure 1: Mechanism of Action.[5] AG-490 specifically inhibits JAK2, preventing STAT3 phosphorylation and subsequent gene transcription.

Operational Disposal Workflow

This protocol is designed as a self-validating system . Each step ensures the material is contained before moving to the next, minimizing the risk of cross-contamination.

Visualization: The Disposal Decision Matrix

Disposal_Workflow Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid (DMSO/EtOh) State->Liquid Bag Double Bag (Clear + Haz Waste) Solid->Bag Bin_S Solid Toxic Waste Bin Bag->Bin_S Conc Concentration? Liquid->Conc HighConc Stock (>1mM) Conc->HighConc High Risk LowConc Media (<100µM) Conc->LowConc Low Risk Stream_B Stream B: Non-Halogenated Organic HighConc->Stream_B If DMSO/EtOH only LowConc->Stream_B Standard Stream_A Stream A: Halogenated Organic Note *Check local regulations for Halogenated vs Non-Halogenated Stream_B->Note

Figure 2: Operational Decision Tree for AG-490 Waste Segregation.

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Weighing boats, contaminated gloves, pipette tips, and expired powder stocks.

  • Containment: Do not throw loose powder into general trash. Place all solid waste into a sealable, clear plastic zip-lock bag immediately after use.

  • Labeling: Label the bag "Toxic Solid Waste - AG-490."

  • Disposal: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

  • Validation: Ensure no visible powder residue remains on the balance or benchtop. If residue is found, proceed to Protocol C (Spills).

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stocks, cell culture media containing AG-490.

  • Segregation:

    • Stock Solutions (High Conc.): Pour into the Non-Halogenated Organic Waste carboy (unless dissolved in chloroform/DCM, then use Halogenated).

    • Cell Culture Media (Low Conc.): Do not bleach. Collect in a dedicated liquid waste container labeled "Cytotoxic/Chemical Waste."

  • Rinsing (The Triple Rinse Rule):

    • Rinse empty stock vials 3 times with a small volume of Ethanol (NOT water, as AG-490 is insoluble in water).

    • Add these rinsates to the organic waste container.

    • Deface the label on the vial and dispose of the glass in the Glass/Sharps container.

  • Validation: Verify the waste container lid is tightly sealed to prevent solvent evaporation and inhalation hazards.

Protocol C: Spill Contingency (The "Swipe Test")

Scenario: Powder spill on the benchtop.

  • PPE Upgrade: Double nitrile gloves, lab coat, safety goggles.

  • Containment: Cover the spill with a paper towel dampened with Ethanol (to solubilize and capture the hydrophobic powder).

  • Removal: Wipe up the spill. Place the towel in a sealable bag.

  • Cleaning: Wipe the area again with 70% Ethanol, then soap and water.

  • Validation: Wipe the area with a fresh, dry Kimwipe. If the Kimwipe picks up any color or residue, repeat the cleaning.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling Protocols and PPE for AG-490 (Tyrphostin B42)

Executive Safety Summary AG-490 (Tyrphostin B42) is a potent, cell-permeable inhibitor of Janus Kinase 2 (JAK2). While invaluable for interrogating the JAK/STAT signaling pathway, its bioactivity necessitates strict cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

AG-490 (Tyrphostin B42) is a potent, cell-permeable inhibitor of Janus Kinase 2 (JAK2). While invaluable for interrogating the JAK/STAT signaling pathway, its bioactivity necessitates strict containment.

Critical Hazard: The primary risk is not just the solid powder, but the solubilized fraction . AG-490 is commonly dissolved in DMSO (Dimethyl Sulfoxide) .[1] DMSO is a potent carrier solvent that penetrates skin and nitrile gloves rapidly. If AG-490 is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the toxic inhibitor directly into the bloodstream upon dermal contact.

Immediate Action Required:

  • Never handle AG-490 solutions on an open bench.

  • Always double-glove when handling DMSO stock solutions.

  • Treat all waste as acute hazardous chemical waste.

Scientific Context & Hazard Profile (The "Why")

To understand the safety protocol, one must understand the molecule's mechanism. AG-490 works by competitively inhibiting the ATP binding site of the JAK2 kinase domain.

  • Bioactivity: By blocking JAK2, AG-490 disrupts the STAT3 signaling pathway, which regulates cell growth, apoptosis, and differentiation. Accidental exposure can theoretically disrupt these fundamental homeostatic processes in the handler.

  • Toxicity Class:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).

    • Target Organ Toxicity: Respiratory tract irritation.[2]

Chemical Property Data
PropertySpecificationSafety Implication
CAS Number 133550-30-8Unique identifier for waste labeling.
Physical State Yellow Solid (Powder)High risk of aerosolization during weighing.
Solubility DMSO (>14 mg/mL), EthanolDMSO Risk: Skin permeability carrier.
Stability Light & Moisture SensitiveDegraded by-products may have unknown toxicity.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Defense-in-Depth" strategy. Standard lab PPE is insufficient for kinase inhibitors in carrier solvents.

The Glove Protocol (Crucial)

Standard Nitrile Exam gloves (4-5 mil) have a DMSO breakthrough time of <5 minutes.

Body AreaStandard PPEAG-490 Enhanced Requirement Scientific Rationale
Hands (Dry) Nitrile (Single)Nitrile (Single) Powder handling poses low permeation risk.
Hands (Solutiion) Nitrile (Single)Double Nitrile OR Silver Shield™ DMSO Permeation: The outer glove protects against splashes; the inner glove provides a buffer while you doff the contaminated outer glove.
Eyes Safety GlassesChemical Goggles Glasses have gaps. A splash of DMSO/AG-490 can run down the forehead into the eyes. Goggles seal the orbit.
Respiratory Lab MaskFume Hood / BSC Masks do not stop organic vapors. All weighing and solubilization must occur under negative pressure.
Body Lab CoatTyvek Sleeves / Lab Coat Absorbent cotton coats hold spills against the skin. Tyvek sleeves prevent wrist exposure between glove and cuff.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing[3]
  • Context: AG-490 is a static-prone powder. Weighing on an open bench guarantees aerosol exposure.

  • Engineering Control: Activate Chemical Fume Hood or Biosafety Cabinet (Class II, Type B2 preferred for total exhaust).

  • Static Control: Use an anti-static gun or bar on the powder before spatulating.

  • Containment: Place the analytical balance inside the hood. If vibration is an issue, use a "balance enclosure" or weigh into a pre-tared vial, closing it immediately before removing from the hood.

Phase 2: Solubilization (High Risk)
  • Context: You are creating a liquid vehicle (DMSO) that can transport the toxin through your skin.

  • Donning: Put on second pair of Nitrile gloves (contrast color preferred to spot tears).

  • Solvent Addition: Add DMSO slowly down the side of the vial to prevent splashing.

  • Vortexing: Cap the vial tightly. Do not vortex open tubes.

  • Inspection: Check for leaks. If a drop is on the outside of the vial, wipe with a Kimwipe and change outer gloves immediately .

Phase 3: Disposal & Decontamination
  • Liquids: Dispose of AG-490/DMSO solutions in "High Hazard / Toxic" organic waste streams. Do not mix with general non-halogenated waste if your facility segregates acute toxins.

  • Solids: Pipette tips and vials must be treated as solid hazardous waste.

  • Surface Decontam: Wash the work surface with 70% Ethanol and paper towels. Dispose of towels as hazardous solid waste.

Visualized Workflows

Diagram 1: Operational Safety Workflow

This diagram outlines the logical flow of handling AG-490, highlighting critical decision points and PPE changes.

AG490_Workflow start START: Experimental Planning risk_assess Risk Assessment: Is DMSO the solvent? start->risk_assess ppe_standard Don PPE: Lab Coat, Goggles, Single Nitrile Gloves risk_assess->ppe_standard No (Ethanol only) ppe_enhanced Don Enhanced PPE: Double Nitrile Gloves (Change outer immediately on splash) risk_assess->ppe_enhanced Yes (DMSO) weighing Weighing Phase: Inside Fume Hood ONLY (Control Static) ppe_standard->weighing ppe_enhanced->weighing solubilization Solubilization: Add DMSO/Ethanol (High Permeation Risk) weighing->solubilization application Experimental Application: (In vitro/In vivo) solubilization->application waste Disposal: Segregate as Acute Toxin (No Drain Disposal) application->waste stop STOP: Decontaminate Area waste->stop

Figure 1: Step-by-step operational workflow for AG-490, emphasizing the critical PPE escalation required when using DMSO as a solvent.

Diagram 2: Biological Mechanism & Toxicity Logic

Understanding the target validates the need for safety. AG-490 inhibits JAK2, blocking the STAT3 pathway.[3][4][5]

JAK_Pathway ligand Cytokine (IL-6) receptor Receptor (gp130) ligand->receptor Binds jak2 JAK2 Kinase (Target) receptor->jak2 Activates stat3 STAT3 (Transcription Factor) jak2->stat3 Phosphorylates ag490 AG-490 (Inhibitor) ag490->jak2 BLOCKS (ATP Competition) nucleus Nucleus: Gene Transcription (Survival/Proliferation) stat3->nucleus Translocates

Figure 2: Mechanism of Action. AG-490 blocks JAK2, preventing STAT3 phosphorylation.[3][4] This potent bioactivity underscores the need to prevent accidental systemic absorption.

Emergency Response Protocol

In case of Skin Exposure (DMSO Solution):

  • Do not panic. Speed is key, but precision is vital.

  • Remove gloves immediately.[6] Do not let the outside of the glove touch your skin.

  • Wash with copious amounts of soap and water for 15 minutes.[7] Note: DMSO pulls water into tissues (exothermic), so it may feel warm. Continue washing.

  • Report to the safety officer and seek medical evaluation, bringing the SDS.

In case of Spill (>5mL):

  • Evacuate the immediate area.

  • Allow aerosols to settle (if powder spill).

  • Don double nitrile gloves, goggles, and a respiratory mask (N95 minimum) if outside a hood.

  • Cover liquid spills with absorbent pads.

  • Clean area with 10% bleach followed by 70% ethanol.

References

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Tyrphostin B42 (AG-490).[8] Retrieved from [Link]

  • Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences. (Context for DMSO permeability and lipophilicity).
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.